1-Tetradecanol
Description
Tetradecan-1-ol is a long-chain fatty alcohol that is tetradecane substituted by a hydroxy group at position 1. It has a role as a plant metabolite, a volatile oil component and a pheromone. It is a long-chain primary fatty alcohol and a tetradecanol.
1-Tetradecanol has been reported in Angelica gigas, Fusarium fujikuroi, and other organisms with data available.
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKNKRTKFSKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67905-32-2 (aluminum salt) | |
| Record name | Myristyl alcohol [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9026926 | |
| Record name | 1-Tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Tetradecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C12-15 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C10-16 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C12-16 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C>14 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C14-15 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myristyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2923 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tetradecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup) | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Myristyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2923 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
7.39 (Air = 1) | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C | |
| Record name | Myristyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2923 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid, White crystals, Leaflets | |
CAS No. |
112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5 | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Tetradecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristyl alcohol [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C14-18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C10-16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C14-22 and C16-22-unsatd. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C14-16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C12-16 Alcohols | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C>14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071750715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C14-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075782875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-TETRADECANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Tetradecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C12-15 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C10-16 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C12-16 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C>14 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C14-15 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C14-22 and C16-22-unsatd. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alcohols, C14-15 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C12-16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetradecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C14-22 and C16-22-unsatd. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C>14 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetradecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C12-15 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C10-16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42034O9PU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetradecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetradecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
1-Tetradecanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C14H30O.[1][2] It is a white, waxy solid at room temperature with a faint odor.[3][4] This document provides an in-depth overview of the chemical and physical properties of this compound, intended for use by professionals in research, scientific, and drug development fields.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and formulation settings.
General Properties
| Property | Value | Reference |
| Synonyms | Myristyl alcohol, Tetradecyl alcohol, n-Tetradecanol | [5][6] |
| Molecular Formula | C14H30O | [2] |
| Molecular Weight | 214.39 g/mol | [5] |
| CAS Number | 112-72-1 | [5] |
| Appearance | White waxy solid | [2][3] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 38 °C (100 °F; 311 K) | [2] |
| Boiling Point | >260 °C | [2] |
| Density | 0.824 g/cm³ | [2] |
| Vapor Pressure | <1 hPa (20 °C) | |
| Flash Point | 145 °C (293 °F) | |
| Autoignition Temperature | 240 °C | |
| Refractive Index | 1.4358 at 50 °C | [5] |
Solubility
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [1][2] |
| Diethyl Ether | Soluble | [1][2] |
| Ethanol | Slightly soluble | [1][2] |
Experimental Protocols
The determination of the physical and chemical properties of substances like this compound is guided by standardized experimental protocols to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are internationally recognized standards for this purpose.[1][3][7][8][9]
Below is a summary of the relevant OECD guidelines for determining the key properties of this compound:
| Property | OECD Guideline | Brief Description of Methodology |
| Melting Point | OECD 102 | Describes methods for determining the melting temperature of a substance, including the capillary method, hot stage apparatus, and differential scanning calorimetry (DSC). |
| Boiling Point | OECD 103 | Details methods for determining the boiling temperature, such as the ebulliometer method, dynamic method, and distillation method. |
| Density | OECD 109 | Provides methods for determining the density of liquids and solids, including the oscillating densitometer method and the pycnometer method. |
| Vapor Pressure | OECD 104 | Outlines methods for determining vapor pressure, such as the dynamic method, static method, and effusion method. |
| Water Solubility | OECD 105 | Describes methods for determining the solubility of substances in water, including the column elution method and the flask method. |
| Partition Coefficient (n-octanol/water) | OECD 107, 117, 123 | Details the shake-flask method, HPLC method, and pH-metric method for determining the n-octanol/water partition coefficient, a key indicator of a substance's hydrophobicity. |
For detailed experimental procedures, researchers should refer to the specific OECD guideline documents.
Biological Role and Synthesis
This compound is a naturally occurring fatty alcohol found in various plants, such as nutmeg (Myristica fragrans).[2] In biological systems, it plays a role as a metabolite and is a component of some volatile oils.[5] It is also a known precursor in the biosynthesis of certain insect pheromones.[5]
The general biosynthetic pathway for fatty alcohols like this compound starts from acetyl-CoA and proceeds through fatty acid synthesis to produce a C14 acyl-CoA (myristoyl-CoA). This is then reduced to the corresponding alcohol. In some insects, this alcohol can be a direct precursor to pheromone components.
Below is a simplified representation of a fatty alcohol biosynthesis pathway.
References
- 1. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. This compound | 112-72-1 [chemicalbook.com]
- 5. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. oecd.org [oecd.org]
- 8. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 9. oecd.org [oecd.org]
An In-depth Technical Guide to the Solubility of 1-Tetradecanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-tetradecanol, a long-chain fatty alcohol, in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in diverse fields, including pharmaceuticals, cosmetics, and materials science. This document presents available quantitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Introduction to this compound
This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₂CH₂OH. It is a white, waxy solid at room temperature and is practically insoluble in water.[1][2] However, it exhibits varying degrees of solubility in organic solvents, a property that is critical for its formulation and application. Qualitatively, it has been described as soluble in diethyl ether and slightly soluble in ethanol.[1][2] More broadly, it is considered very soluble in ethanol, ether, acetone, benzene, and chloroform.
Quantitative Solubility Data
The following tables summarize the available quantitative data on the solubility of this compound in various organic solvents. The data is presented to facilitate easy comparison for formulation and research purposes.
Table 1: Solubility of this compound in Acetonitrile
| Temperature (K) | Mole Fraction (x₁) | Mass Fraction (w₁) |
| 283.15 | 0.018 | 0.086 |
| 293.15 | 0.034 | 0.155 |
| 303.15 | 0.066 | 0.272 |
| 313.15 | 0.142 | 0.469 |
| 321.4 | 0.840 (Critical Solution Composition) | - |
Data sourced from the IUPAC-NIST Solubility Database.
Table 2: Qualitative and Semi-Quantitative Solubility of this compound in Various Organic Solvents at Ambient Temperature
| Solvent | Classification | Reported Value |
| Chloroform | Soluble | 10% |
| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL |
| Diethyl Ether | Soluble | - |
| Ethanol | Slightly Soluble / Very Soluble | - |
| Acetone | Very Soluble | - |
| Benzene | Very Soluble | - |
Note: The term "Very Soluble" is a qualitative description and does not imply specific quantitative values. The solubility in ethanol is described with some contradiction in the literature, highlighting the need for precise experimental determination.
Experimental Protocol for Solubility Determination
A reliable and widely used method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the solute in the saturated solution.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatic shaker or water bath with agitation capabilities
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Pipettes and volumetric flasks
-
Analytical instrument for quantification (e.g., gas chromatograph with a flame ionization detector (GC-FID), UV-Vis spectrophotometer, or high-performance liquid chromatograph (HPLC))
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes.
-
Immediately filter the sample through a syringe filter into a clean vial. The filter should also be pre-warmed to the experimental temperature if possible.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID, HPLC, or UV-Vis spectroscopy) to determine the concentration of this compound.
-
Perform multiple independent measurements for each solvent and temperature to ensure the reproducibility of the results.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent at the given temperature. The solubility can be expressed in various units, such as grams per 100 g of solvent ( g/100g ), grams per 100 mL of solvent (g/100mL), or mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal shake-flask method.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
This technical guide has presented the available quantitative and qualitative solubility data for this compound in a range of organic solvents. A detailed experimental protocol based on the isothermal shake-flask method has been provided to enable researchers to perform accurate and reproducible solubility measurements. The provided workflow diagram offers a clear visual guide to the experimental process. The collated information serves as a valuable resource for scientists and professionals in drug development and other fields where the formulation and application of this compound are of interest. Further research is warranted to expand the quantitative solubility database for this compound in a wider array of solvents and across a broader range of temperatures.
References
1-tetradecanol melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Properties of 1-Tetradecanol: Melting and Boiling Points
Introduction
This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.[1] It presents as a white, waxy solid and is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol.[1] This compound is a versatile ingredient in the cosmetics industry, valued for its emollient properties in formulations like cold creams.[1][2] It also serves as an intermediate in the chemical synthesis of other products, such as surfactants.[1] Understanding its physical properties, particularly its melting and boiling points, is crucial for its application in research, drug development, and various industrial processes.
Data Presentation: Physicochemical Properties
The melting and boiling points of this compound have been reported across various scientific databases and chemical suppliers. The following tables summarize these key quantitative data for easy comparison.
Table 1: Reported Melting Points of this compound
| Melting Point (°C) | Melting Point (°F) | Source(s) |
| 38 | 100 | Wikipedia[1], chemeurope.com[2] |
| 37.7 | 99.7 | PubChem (from USCG, 1999; Haynes, W.M. (ed.))[3] |
| 39.5 | - | PubChem (from Human Metabolome Database)[3] |
| 35-39 | - | Sigma-Aldrich, Ataman Kimya[4] |
| 39-41 | - | Taylor & Francis[5] |
| 38.0 to 41.0 | - | Tokyo Chemical Industry Co., Ltd. |
| 36-37 | - | Brainly[6] |
| 38-39 | - | Brainly[7] |
| 38-40 | - | SweetStudy[8] |
Table 2: Reported Boiling Points of this compound
| Boiling Point (°C) | Boiling Point (°F) | Pressure (mmHg) | Source(s) |
| >260 | - | 760 | Wikipedia[1], chemeurope.com[2] |
| 263.2 | 505.8 | 760 | PubChem (from USCG, 1999)[3] |
| 295.8 | - | - | PubChem[3] |
| 289 | - | 760 | Sigma-Aldrich (lit.), Ataman Kimya (lit.)[4] |
| >220 | - | - | Taylor & Francis[5] |
| 173 | - | 20 | Tokyo Chemical Industry Co., Ltd. |
Experimental Protocols
The determination of melting and boiling points is a fundamental procedure in chemical analysis to characterize a substance and assess its purity. Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are widely accepted.[9]
Melting Point Determination (OECD Guideline 102)
The OECD Guideline 102 for testing chemicals describes several methods for determining the melting point. A common and straightforward technique is the capillary method.
Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded. For a pure substance, the melting range should be narrow.
Apparatus:
-
Melting point apparatus with a heating block or bath
-
Calibrated thermometer or other temperature sensing device
-
Glass capillary tubes, sealed at one end
Procedure:
-
Sample Preparation: A small amount of this compound is carefully introduced and packed into the bottom of a capillary tube.
-
Heating: The capillary tube is placed in the heating block of the melting point apparatus.
-
Observation: The sample is heated at a steady, slow rate.
-
Data Recording: The temperature is recorded at the first sign of liquid formation and again when the entire sample has melted into a clear liquid.[6] This range is reported as the melting point.
Boiling Point Determination (OECD Guideline 103)
The OECD Guideline 103 provides several methods for determining the boiling point of a liquid, which is the temperature at which its vapor pressure equals the atmospheric pressure.[10][11][12] Methods include ebulliometry, dynamic methods, and distillation methods.[10][11] A common laboratory setup involves distillation.
Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.
Apparatus:
-
Distillation flask (e.g., a round-bottom flask)
-
Condenser
-
Calibrated thermometer
-
Heating source (e.g., heating mantle)
-
Receiving flask
Procedure:
-
Setup: The this compound is placed in the distillation flask. The thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.
-
Heating: The flask is gently heated.
-
Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point.
-
Data Recording: The constant temperature at which the liquid boils and the vapor condenses is recorded as the boiling point.[13] It's important to note that the boiling point is pressure-dependent; therefore, the atmospheric pressure at the time of the measurement should also be recorded.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of the melting point and boiling point of a substance like this compound.
Caption: Experimental workflow for determining the melting point of this compound.
Caption: General experimental workflow for determining the boiling point.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. brainly.com [brainly.com]
- 7. brainly.com [brainly.com]
- 8. sweetstudy.com [sweetstudy.com]
- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 10. laboratuar.com [laboratuar.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. m.youtube.com [m.youtube.com]
natural sources of 1-tetradecanol
An In-depth Technical Guide to the Natural Sources of 1-Tetradecanol
Introduction
This compound, a straight-chain saturated fatty alcohol commonly known as myristyl alcohol, is a versatile compound with applications in the cosmetic, pharmaceutical, and chemical industries. Its emollient and surfactant properties make it a valuable ingredient in a wide range of products. While synthetic routes to this compound exist, there is growing interest in its isolation from natural sources due to consumer demand for bio-based products and the potential for sustainable production. This technical guide provides a comprehensive overview of the , methods for its extraction and quantification, and its biosynthetic origins.
Natural Occurrence of this compound
This compound is found in a variety of natural sources, including plants, microorganisms, and as a component of insect pheromones. Its natural occurrence is primarily as a constituent of waxes, essential oils, and as a metabolic intermediate.
Plant Sources
The most significant plant sources of this compound are oil-rich seeds and nuts.
-
Nutmeg (Myristica fragrans) : The essential oil of nutmeg is a well-documented source of myristyl alcohol. The concentration of this compound in nutmeg essential oil can vary depending on the geographical origin, extraction method, and processing of the nutmeg seeds.
-
Coconut Oil (Cocos nucifera) : Coconut oil contains a significant proportion of myristic acid, a precursor to this compound. While the majority of myristic acid is present as triglycerides, the unsaponifiable matter of coconut oil contains free fatty alcohols, including this compound.
-
Palm Kernel Oil (Elaeis guineensis) : Similar to coconut oil, palm kernel oil is rich in myristic acid. The unsaponifiable fraction of palm kernel oil is a potential source of natural this compound.
Microbial Sources
Several microorganisms have been identified to produce this compound as a metabolic product.
-
Photorhabdus luminescens : This symbiotic bacterium, found in entomopathogenic nematodes, produces this compound as a secondary metabolite.
-
Other Bacteria : Various other bacterial species are known to synthesize fatty alcohols as part of their lipid metabolism.
Other Natural Sources
This compound has also been identified as a component of insect pheromones, playing a role in chemical communication.
Data Presentation: this compound Content in Natural Sources
Precise quantitative data for free this compound in many natural sources is limited, as analysis often focuses on the parent fatty acids. The following table summarizes available data and estimates.
| Natural Source | Part Used | Compound Measured | Concentration Range | Reference |
| Nutmeg (Myristica fragrans) | Seed Essential Oil | This compound | Not explicitly quantified in reviewed literature, but present as a minor component. | |
| Coconut Oil (Cocos nucifera) | Kernel | Myristic Acid (precursor) | 16-21% of total fatty acids | |
| Palm Kernel Oil (Elaeis guineensis) | Kernel | Myristic Acid (precursor) | 14-18% of total fatty acids | |
| Photorhabdus luminescens | Culture Supernatant | This compound | Identified, but not quantified in the reviewed study. |
Note: The concentration of free this compound in coconut and palm kernel oil is expected to be a small fraction of the total myristic acid content and would be found in the unsaponifiable matter.
Experimental Protocols
The extraction and quantification of this compound from natural sources typically involve several key steps, from initial extraction to final analysis.
Extraction of this compound from Plant Oils
Objective: To isolate the unsaponifiable matter containing free fatty alcohols from coconut or palm kernel oil.
Methodology:
-
Saponification: A known quantity of the oil is refluxed with an excess of alcoholic potassium hydroxide (e.g., 0.5 M KOH in 95% ethanol) for 1-2 hours to hydrolyze the triglycerides into glycerol and fatty acid salts (soap).
-
Extraction of Unsaponifiables: The reaction mixture is cooled and diluted with water. The unsaponifiable matter, which includes free fatty alcohols, sterols, and hydrocarbons, is then extracted with a non-polar solvent such as diethyl ether or hexane in a separatory funnel. The extraction is typically repeated several times to ensure complete recovery.
-
Washing and Drying: The combined organic extracts are washed with water to remove any remaining soap and alkali. The solvent is then dried over an anhydrous salt (e.g., sodium sulfate) and evaporated to yield the unsaponifiable fraction.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in the extracted unsaponifiable matter or essential oil.
Methodology:
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of the fatty alcohols, they are often derivatized to their trimethylsilyl (TMS) ethers. This is achieved by reacting the extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile) at a slightly elevated temperature (e.g., 60-70°C) for about 30 minutes.
-
GC-MS Analysis:
-
Injection: A small volume (e.g., 1 µL) of the derivatized or underivatized sample is injected into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate the components of the mixture. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period to ensure elution of all compounds.
-
-
Mass Spectrometer Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 40-500 is generally sufficient to capture the characteristic fragment ions of this compound and its TMS derivative.
-
-
-
Identification and Quantification:
-
Identification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound shows characteristic fragment ions.
-
Quantification: An internal standard (e.g., a fatty alcohol of a different chain length not present in the sample) is added to the sample prior to analysis. A calibration curve is constructed using known concentrations of this compound and the internal standard. The concentration of this compound in the sample is then determined by comparing its peak area to that of the internal standard against the calibration curve.
-
Mandatory Visualization
Biosynthetic Pathway of this compound
The biosynthesis of this compound is an extension of the fatty acid synthesis pathway. It begins with the formation of myristoyl-ACP, which is then converted to myristoyl-CoA. Myristoyl-CoA can then be reduced to this compound.
Caption: Biosynthesis of this compound from Acetyl-CoA and Malonyl-CoA.
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the extraction and analysis of this compound from a natural oil sample.
Caption: Workflow for the analysis of this compound from natural oils.
Conclusion
This compound is a naturally occurring fatty alcohol with significant industrial importance. Its primary natural sources are plant-based oils rich in myristic acid, such as coconut and palm kernel oil, as well as the essential oil of nutmeg. Certain microorganisms also produce this compound. The extraction and quantification of this compound from these sources can be reliably achieved through a combination of saponification, liquid-liquid extraction, and GC-MS analysis. Further research is warranted to explore and optimize the production of this compound from microbial sources, which could offer a more controlled and potentially sustainable supply chain. The biosynthetic pathway, originating from fatty acid metabolism, presents opportunities for metabolic engineering to enhance the yield of this compound in microbial systems. This guide provides a foundational understanding for researchers and professionals in drug development and related fields to explore and utilize natural this compound.
An In-depth Technical Guide to the Safety Data Sheet of 1-Tetradecanol
This guide provides a comprehensive overview of the safety, handling, and toxicological information for 1-tetradecanol, also known as myristyl alcohol. The information is compiled from various Safety Data Sheets (SDS) and is intended for researchers, scientists, and professionals in drug development.
Product Identification and Properties
This compound is a straight-chain saturated fatty alcohol with the molecular formula C14H30O.[1] It is a white, waxy solid at room temperature and is practically insoluble in water but soluble in organic solvents like diethyl ether and slightly soluble in ethanol.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H30O | [3] |
| Molar Mass | 214.39 g/mol | [2] |
| Appearance | White crystalline powder/waxy solid | [2][4] |
| Odor | Faint alcohol odor | [5] |
| Melting Point | 38 °C (100 °F; 311 K) | [2] |
| Boiling Point | >260 °C | [2] |
| Flash Point | 155 °C (closed cup) | [6] |
| Density | 0.824 g/cm³ | [2] |
| Vapor Pressure | <1 hPa (20 °C) | [7] |
| Water Solubility | 1.3 mg/L at 23 °C | [6] |
| log Pow | 5.5 | [6] |
| Autoignition Temperature | 254 °C | [4] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are serious eye irritation and toxicity to aquatic life.[8][9]
Table 2: GHS Classification of this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[8][10] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Warning | H400: Very toxic to aquatic life[3] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects[3][9] |
The logical process for GHS classification and labeling based on the identified hazards is illustrated in the diagram below.
Caption: GHS Classification and Labeling Logic for this compound.
Toxicological Information
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes. However, it is a moderate skin irritant and a serious eye irritant.
Table 3: Summary of Toxicological Data for this compound
| Endpoint | Species | Route | Value | Source |
| Acute Toxicity | ||||
| LD50 | Rat | Oral | > 5000 mg/kg | [2] |
| LD50 | Rabbit | Dermal | > 2600 mg/kg | [4] |
| LC50 | Rat | Inhalation | > 1.5 mg/L air | [6] |
| Skin Irritation | Human | Dermal | Moderate irritant (75 mg/3d) | [4] |
| Eye Irritation | Rabbit | Ocular | Mild irritant (500 mg) | [4] |
Ecological Information
This compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[9]
Table 4: Ecotoxicity Data for this compound
| Test | Species | Endpoint | Value | Exposure Time | Source |
| Toxicity to fish | Oncorhynchus mykiss (Rainbow trout) | LC50 | > 1 mg/L | 96 h | [6] |
| Toxicity to daphnia | Daphnia magna | EC50 | 3.2 mg/L | 48 h | [6] |
| Toxicity to algae | Desmodesmus subspicatus | EL50 | > 10 mg/L | 96 h | [6] |
Experimental Protocols and Safe Handling
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Use only with adequate ventilation and minimize dust generation.[9] Keep away from sources of ignition.[9]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible substances such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[8]
-
Respiratory Protection: If exposure limits are exceeded, use a suitable respirator.[3]
The workflow for safe handling and emergency response is depicted in the following diagram.
Caption: Workflow for Safe Handling and Emergency Procedures for this compound.
Fire and Explosion Hazard Data
This compound is a combustible solid but does not easily propagate flame.[4] Dusts may form an explosive mixture with air.[4]
Table 5: Fire and Explosion Hazard Data
| Property | Value | Source |
| Flash Point | 155 °C | [6] |
| Suitable Extinguishing Media | Water spray, dry chemical, carbon dioxide, alcohol-resistant foam | [9][11] |
| Unsuitable Extinguishing Media | Heavy water stream | [10] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2) | [4] |
Disposal Considerations
Waste must be disposed of in accordance with local, state, and federal regulations.[4] This material and its container must be disposed of as hazardous waste.[4] Avoid release to the environment.[9]
References
- 1. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound|112-72-1|MSDS [dcchemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Cas 112-72-1,this compound | lookchem [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. lobachemie.com [lobachemie.com]
- 11. Myristyl Alcohol or this compound USP NF Grade Manufacturers, SDS [mubychem.com]
In-Depth Technical Guide: Toxicological Profile of 1-Tetradecanol in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula CH3(CH2)12CH2OH. It is a white, waxy solid at room temperature and is utilized in various industrial applications, including as an ingredient in cosmetics and as a chemical intermediate.[1] This technical guide provides a comprehensive overview of the current toxicological data of this compound in in vitro cell culture systems. The information is intended to support researchers, scientists, and drug development professionals in evaluating its potential biological effects.
Quantitative Toxicological Data
The in vitro cytotoxicity of this compound has been evaluated in a limited number of cell lines. The available data indicates a cell-type-specific response.
| Cell Line | Assay | Concentration | Effect | Reference |
| EL-4 (murine T-lymphoma) | Growth Inhibition | 30 µM | Reduced cell growth | [2] |
| Murine CD4+ T cells | Growth Inhibition | 30 µM | Reduced cell growth | [2] |
| AGS (human gastric adenocarcinoma) | MTT Assay | Up to 300 µM | No cytotoxic effects observed | [3] |
Key Experimental Protocols
Cell Viability and Growth Assays
1. T-Cell Proliferation Assay (Based on the study of this compound in EL-4 T-cells)
This protocol is adapted from methodologies typically used to assess T-cell proliferation and the effects of compounds on this process.
a. Cell Culture and Treatment:
-
EL-4 T-lymphoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell cultures at various concentrations. A vehicle control (solvent only) is run in parallel.
b. Stimulation:
-
To induce T-cell activation and proliferation, cells are stimulated with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50 ng/mL and ionomycin at 500 ng/mL.[2]
-
For primary murine CD4+ T cells, stimulation is achieved using plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.[2]
c. Proliferation Assessment (e.g., using a dye dilution assay like CFSE):
-
Prior to stimulation, cells are labeled with 5,6-carboxyfluorescein diacetate succinimidyl ester (CFSE).
-
After a defined incubation period (e.g., 72 hours), cells are harvested.
-
The fluorescence intensity of CFSE in the cells is analyzed by flow cytometry. A decrease in fluorescence intensity indicates cell division.
d. IL-2 Secretion Measurement (ELISA):
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of Interleukin-2 (IL-2) in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
2. MTT Assay for General Cytotoxicity
This is a standard colorimetric assay to assess cell viability.
a. Cell Plating and Treatment:
-
Adherent cells (e.g., AGS cells) are seeded in a 96-well plate at a density of 1x10^5 cells/well and allowed to attach overnight.[3]
-
The culture medium is replaced with fresh medium containing various concentrations of this compound.
b. Incubation:
-
Cells are incubated with the compound for a specified period (e.g., 24 hours).
c. MTT Addition and Formazan Solubilization:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours at 37°C.[3]
-
The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[3]
d. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis and Oxidative Stress Assays
While direct evidence for this compound inducing apoptosis or oxidative stress is currently lacking in the scientific literature, the following are standard protocols that can be employed to investigate these potential mechanisms.
1. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
a. Cell Treatment:
-
Cells are treated with this compound at various concentrations for a defined period.
b. Staining:
-
Harvested cells are washed with PBS and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension.
c. Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
2. Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular production of reactive oxygen species.
a. Cell Treatment:
-
Cells are treated with this compound.
b. Probe Loading:
-
A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cell culture. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
c. Fluorescence Measurement:
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways and Mechanisms of Action
The primary elucidated mechanism of action for this compound in a cell culture model involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway in T-lymphocytes.
NF-κB Signaling Pathway in T-Cell Activation
In T-cells, activation of the T-cell receptor (TCR) and co-stimulatory molecules initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including the gene for Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and survival.
Studies have shown that this compound inhibits the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in activated EL-4 T-cells.[2] This blockade of NF-κB activation leads to a decrease in IL-2 promoter activity and a significant reduction in IL-2 secretion.[2]
Figure 1. Signaling pathway of this compound's inhibitory effect on T-cell proliferation.
Experimental Workflow for Investigating this compound's Effect on T-Cells
The following diagram outlines a logical workflow for studying the impact of this compound on T-cell function.
Figure 2. Experimental workflow for studying this compound's effects on T-cells.
Conclusion
The current in vitro toxicological data for this compound suggests a targeted immunomodulatory effect rather than broad cytotoxicity. Specifically, it has been shown to inhibit T-cell proliferation by downregulating the NF-κB signaling pathway and subsequent IL-2 secretion. No significant cytotoxicity was observed in a gastric epithelial cell line at high concentrations. Further research is warranted to establish a comprehensive toxicological profile, including dose-response relationships in a wider array of cell lines and investigations into other potential mechanisms of toxicity such as the induction of apoptosis and oxidative stress. The experimental protocols and workflow provided in this guide offer a framework for such future investigations.
References
A Spectroscopic Guide to 1-Tetradecanol for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for 1-tetradecanol (also known as myristyl alcohol), a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O. The information presented is essential for the identification, characterization, and quality control of this compound in research and development settings. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed data, experimental protocols, and workflow visualizations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different protons in its long aliphatic chain and the terminal hydroxyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.64 | Triplet | 2H | -CH₂-OH (C1) |
| 1.57 | Quintet | 2H | -CH₂-CH₂-OH (C2) |
| 1.26 | Multiplet | 22H | -(CH₂)₁₁- (C3-C13) |
| 0.88 | Triplet | 3H | -CH₃ (C14) |
Note: Data is typically recorded in CDCl₃. Chemical shifts can vary slightly depending on the solvent and instrument.[1]
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 63.1 | -CH₂-OH (C1) |
| 32.8 | -CH₂-CH₂-OH (C2) |
| 31.9 | Methylene chain |
| 29.7 | Methylene chain |
| 29.6 | Methylene chain |
| 29.4 | Methylene chain |
| 25.8 | Methylene chain |
| 22.7 | -CH₂-CH₃ (C13) |
| 14.1 | -CH₃ (C14) |
Note: Data is typically recorded in CDCl₃.[2]
A general protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at 300 MHz or 500 MHz for protons.[3]
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C).[3]
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl and alkyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3330 (broad) | Strong | O-H stretching (hydrogen-bonded) |
| 2920 | Strong | C-H stretching (asymmetric, CH₂) |
| 2850 | Strong | C-H stretching (symmetric, CH₂) |
| 1465 | Medium | C-H bending (scissoring, CH₂) |
| 1060 | Strong | C-O stretching |
| 720 | Medium | C-H rocking (CH₂) |
Note: Data can be obtained from various sampling techniques like KBr disc, nujol mull, or as a melt.[1][4][5]
A common method for obtaining the IR spectrum of solid this compound is using a KBr pellet.
-
Sample Preparation: Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the peaks to identify functional groups.
Caption: Process of an FTIR Spectroscopy Experiment.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.
Electron Ionization (EI) is a common MS technique. For this compound, the molecular ion is often weak or absent due to facile fragmentation.
| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Assignment |
| 214 | ~1% | [M]⁺ (Molecular Ion) |
| 196 | ~5% | [M-H₂O]⁺ |
| 57 | 100% | [C₄H₉]⁺ (Base Peak) |
| 43 | ~95% | [C₃H₇]⁺ |
| 71 | ~80% | [C₅H₁₁]⁺ |
| 85 | ~60% | [C₆H₁₃]⁺ |
Note: Fragmentation patterns can provide structural information. The molecular weight of this compound is 214.39 g/mol .[6][7]
A general protocol for EI-MS analysis is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).
-
Fragmentation: The molecular ions are high in energy and often break apart into smaller, more stable fragment ions.
-
Acceleration: The positive ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a magnetic field, a quadrupole, or a time-of-flight analyzer.
-
Detection: The separated ions are detected, and a signal proportional to their abundance is recorded.
-
Data Processing: The data system generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
Caption: Electron Ionization Mass Spectrometry Process.
References
- 1. This compound(112-72-1) 1H NMR [m.chemicalbook.com]
- 2. This compound(112-72-1) 13C NMR spectrum [chemicalbook.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. This compound(112-72-1) IR Spectrum [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
phase behavior of 1-tetradecanol at different temperatures
An In-depth Technical Guide on the Phase Behavior of 1-Tetradecanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O.[1][2] It is a white, waxy solid at room temperature.[3] Understanding the phase behavior of long-chain alcohols like this compound is critical in various scientific and industrial applications, particularly in the pharmaceutical sector. Its defined phase transitions make it a candidate for use as a phase-change material (PCM) in advanced drug delivery systems, such as temperature-regulated release mechanisms. Furthermore, its properties as an emollient and intermediate in chemical synthesis are leveraged in cosmetic and pharmaceutical formulations.[4] This guide provides a comprehensive overview of the thermal phase behavior of this compound, details the experimental protocols used for its characterization, and presents the key quantitative data for reference.
Phase Transition Data
The thermal behavior of this compound is characterized by distinct transitions between solid, liquid, and gaseous states, including polymorphism in its solid phase. The following table summarizes the key quantitative data associated with these phase changes.
| Phase Transition | Initial Phase | Final Phase | Temperature (K) | Temperature (°C) | Enthalpy of Transition (ΔH) [kJ/mol] | Reference |
| Solid-Solid | Crystalline (β) | Crystalline (α) | 306.0 | 32.9 | 1.80 | [5] |
| Fusion (Melting) | Crystalline (α) | Liquid | 310.8 | 37.7 | 25.10 | [5] |
| Fusion (Melting) | Crystalline (β) | Liquid | 311.0 | 37.9 | 49.51 | [5] |
| Vaporization | Liquid | Gas | 562.2 | 289.1 | 76.6 (at 439 K) | [5] |
| Sublimation | Solid | Gas | - | - | 143.9 (at 300 K) | [5] |
Note: Various sources report a melting point range of 35-41°C.[3][6][7] The data from the NIST WebBook[5] is highly specific and distinguishes between polymorphic forms.
Polymorphism and Phase Transitions
This compound exhibits polymorphism, existing in at least two different crystalline forms, denoted as the α and β phases.[5] The transition between these solid-state forms is a key aspect of its phase behavior.
The diagram below illustrates the sequence of phase transitions for this compound upon heating from its most stable solid form.
Caption: Phase transition pathway of this compound upon heating.
Experimental Protocols
The characterization of phase behavior in materials like this compound relies on thermoanalytical and structural analysis techniques. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are central to this process.[8][9]
Experimental Workflow
The logical workflow for characterizing the polymorphic and phase behavior of a solid-state compound is outlined below.
Caption: Workflow for the thermal and structural analysis of a polymorphic compound.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time, providing precise data on transition temperatures and enthalpies.[8]
Objective: To determine the temperatures and enthalpy changes associated with melting, crystallization, and solid-solid transitions.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidation.
-
-
Thermal Program:
-
Equilibration: Hold the sample at a starting temperature (e.g., 0°C) for several minutes to ensure thermal equilibrium.
-
Heating Scan: Increase the temperature at a constant rate (e.g., 10°C/min) to a point well above the final melting temperature (e.g., 80°C). This scan will reveal endothermic events like solid-solid transitions and melting.
-
Isothermal Hold: Hold the sample at the high temperature for several minutes to ensure complete melting.
-
Cooling Scan: Decrease the temperature at a controlled rate (e.g., 10°C/min) back to the starting temperature. This scan reveals exothermic events like crystallization.
-
-
Data Analysis:
-
The output is a thermogram plotting heat flow versus temperature.
-
Endothermic and exothermic peaks correspond to phase transitions.
-
The onset temperature of a peak is typically taken as the transition temperature.
-
The area under each peak is integrated to calculate the enthalpy of the transition (ΔH).[10]
-
Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique used to identify the crystalline phases of a solid material. Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint" for its structure.
Objective: To identify the different polymorphic forms of this compound at various temperatures and confirm the phases observed in DSC.
Methodology:
-
Sample Preparation: Finely grind the this compound sample to a homogenous powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.
-
Instrument Setup:
-
Mount the sample holder in the diffractometer.
-
Configure the X-ray source (commonly Cu Kα radiation) and detector.
-
For temperature-dependent studies, a non-ambient stage is used to heat or cool the sample to specific temperatures.
-
-
Data Collection:
-
Scan the sample over a range of 2θ angles (e.g., 5° to 50°) while recording the intensity of the diffracted X-rays.
-
To study phase transitions, collect diffraction patterns at different temperatures. For example, collect a pattern below the first transition (e.g., 25°C), between transitions (e.g., 35°C), and above the melting point (e.g., 45°C).
-
-
Data Analysis:
-
The output is a diffractogram plotting intensity versus 2θ.
-
The positions and intensities of the diffraction peaks are used to identify the crystalline phase by comparing the pattern to known standards or by solving the crystal structure.
-
Changes in the diffraction pattern with temperature confirm solid-state phase transitions. The disappearance of peaks into a broad halo indicates melting into an amorphous liquid state.[9]
-
References
- 1. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound [chemeurope.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound 112-72-1 | TCI AMERICA [tcichemicals.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymorphic phase transitions in bulk triglyceride mixtures – LCPE [lcpe.uni-sofia.bg]
- 10. Polymorphism in early development: The account of MBQ-167 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermodynamic Properties of 1-Tetradecanol for Advanced Research
This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a focused examination of the thermodynamic properties of 1-tetradecanol. This document compiles essential quantitative data, details the experimental protocols for their determination, and offers a visual representation of a key experimental workflow.
Core Thermodynamic Data of this compound
The following tables summarize the key thermodynamic properties of this compound, presenting a compilation of data from various scientific sources to facilitate easy comparison and reference.
Table 1: Fundamental Physical and Thermodynamic Properties
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₁₄H₃₀O | - | [1][2] |
| Molar Mass | 214.39 | g/mol | [1][2] |
| Melting Point (T_fus) | 38 - 39.5 | °C | [2] |
| 311 - 312.65 | K | [1] | |
| Boiling Point (T_boil) | >260 | °C | |
| 562.2 | K | [1] | |
| Density | 0.824 | g/cm³ at 38°C |
Table 2: Enthalpic and Entropic Properties
| Property | Value | Units | Conditions | Reference(s) |
| Enthalpy of Fusion (Δ_fusH) | 49.4 | kJ/mol | at 311 K | [1][3] |
| 47.29 | kJ/mol | at 308.1 K | [1][3] | |
| Entropy of Fusion (Δ_fusS) | 151.04 | J/(mol·K) | at 311.2 K | [1][3] |
| Heat of Vaporization (Δ_vapH) | 98.9 | kJ/mol | at 25 °C | |
| 93.6 | kJ/mol | at 328 K | [1][3] | |
| Standard Enthalpy of Combustion (Δ_cH°) | -9126.39 | kJ/mol | Solid, at 298.15 K |
Table 3: Vapor Pressure Data
| Temperature (°C) | Temperature (K) | Vapor Pressure (Pa) | Vapor Pressure (mmHg) | Reference(s) |
| 25 | 298.15 | 0.0147 | 1.1 x 10⁻⁴ | |
| 141.65 | 414.8 | 1333.22 | 10 | |
| 178.15 | 451.3 | 5332.9 | 40 | |
| 210.15 | 483.3 | 13332.2 | 100 | |
| 289 | 562.15 | 101325 | 760 |
Table 4: Heat Capacity (Cp)
| Phase | Value | Units | Temperature (K) | Reference(s) |
| Solid (C_p,solid) | 426.5 | J/(mol·K) | 298.15 | [1][4] |
| Liquid (C_p,liquid) | 506 | J/(mol·K) | 312 | [1][4] |
Detailed Experimental Protocols
The determination of the thermodynamic properties of this compound relies on precise experimental methodologies. Below are detailed protocols for key analytical techniques.
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Heat Capacity
Differential Scanning Calorimetry is a fundamental technique used to measure changes in heat flow associated with thermal transitions in a material.
Objective: To determine the enthalpy of fusion (Δ_fusH) and the specific heat capacity (C_p) of this compound.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
High-purity indium standard for calibration
-
High-purity nitrogen gas for purging
Procedure:
-
Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. Heat the indium standard at a controlled rate (e.g., 10 °C/min) and compare the observed melting point and enthalpy of fusion to the known literature values. Adjust the instrument parameters as necessary.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into an aluminum DSC pan using a microbalance.
-
Hermetically seal the pan to prevent any loss of sample due to volatilization.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Measurement of Enthalpy of Fusion:
-
Place the sample pan on the sample platform and the reference pan on the reference platform of the DSC cell.
-
Purge the DSC cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 5 or 10 °C/min) through its melting transition to a temperature well above the melting point (e.g., 60 °C).
-
Record the heat flow as a function of temperature. The melting endotherm will be observed as a peak.
-
Integrate the area under the melting peak to determine the enthalpy of fusion (Δ_fusH). The software provided with the DSC instrument is typically used for this analysis.
-
-
Measurement of Heat Capacity:
-
Three separate runs are required for the determination of specific heat capacity:
-
Baseline: Run the DSC with two empty pans to obtain the baseline heat flow.
-
Standard: Run the DSC with a sapphire standard of known mass in the sample pan.
-
Sample: Run the DSC with the this compound sample pan.
-
-
For each run, use the same heating program, for instance, a heating rate of 20 °C/min over the desired temperature range.
-
The specific heat capacity of the sample is calculated by the instrument's software using the following relationship: C_p(sample) = (DSC_sample - DSC_baseline) / (DSC_standard - DSC_baseline) * (mass_standard / mass_sample) * C_p(standard)
-
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.
Objective: To determine the standard enthalpy of combustion (Δ_cH°) of this compound.
Apparatus:
-
Oxygen bomb calorimeter
-
High-pressure oxygen cylinder with a regulator
-
Benzoic acid (primary standard)
-
Ignition wire (e.g., nickel-chromium or platinum)
-
Pellet press
-
High-precision thermometer or temperature probe
-
Stirrer
Procedure:
-
Calorimeter Calibration (Determination of Heat Capacity):
-
Accurately weigh approximately 1 g of benzoic acid and press it into a pellet.
-
Measure a precise length of ignition wire and attach it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.
-
Add 1 mL of deionized water to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.
-
Seal the bomb and charge it with pure oxygen to a pressure of approximately 25-30 atm.
-
Submerge the bomb in a known mass of water in the calorimeter bucket.
-
Allow the system to reach thermal equilibrium while stirring. Record the initial temperature for several minutes to establish a baseline.
-
Ignite the sample by passing an electric current through the ignition wire.
-
Record the temperature at regular intervals until a maximum temperature is reached and then for a period to establish the post-combustion temperature drift.
-
After the experiment, release the pressure, open the bomb, and measure the length of the unburned ignition wire.
-
Calculate the heat capacity of the calorimeter (C_cal) using the known heat of combustion of benzoic acid and the corrected temperature rise.
-
-
Sample Measurement:
-
Repeat the procedure described above using a pellet of this compound (approximately 0.5-0.8 g).
-
Record the initial and final temperatures and the mass of the this compound sample and the length of the unburned ignition wire.
-
-
Data Analysis:
-
Calculate the total heat released (q_total) during the combustion of this compound using the heat capacity of the calorimeter and the corrected temperature change.
-
Correct the total heat released for the heat contributed by the combustion of the ignition wire.
-
The heat of combustion of the sample at constant volume (Δ_cU) is then calculated by dividing the corrected heat released by the number of moles of this compound.
-
The enthalpy of combustion (Δ_cH) can be calculated from Δ_cU using the following equation: Δ_cH = Δ_cU + Δn_gas * R * T where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the absolute temperature.
-
Knudsen Effusion Method for Vapor Pressure Measurement
The Knudsen effusion method is a technique for determining the vapor pressure of substances with low volatility by measuring the rate of mass loss of the substance effusing through a small orifice into a vacuum.
Objective: To determine the vapor pressure of this compound at various temperatures.
Apparatus:
-
Knudsen effusion cell with a small orifice of known area
-
High-vacuum system
-
Thermogravimetric analyzer (TGA) or a sensitive microbalance capable of operating under vacuum
-
Temperature controller
Procedure:
-
Sample Preparation:
-
Place a small amount of this compound (a few milligrams) into the Knudsen cell.
-
-
Experimental Setup:
-
Place the Knudsen cell inside the vacuum chamber, which is connected to the microbalance.
-
Evacuate the system to a high vacuum (e.g., 10⁻⁵ to 10⁻⁷ Torr).
-
-
Measurement:
-
Heat the Knudsen cell to a desired constant temperature and allow the system to equilibrate.
-
Monitor and record the mass of the cell as a function of time. The mass will decrease linearly as the vapor effuses through the orifice.
-
-
Data Analysis:
-
Determine the rate of mass loss ( dm/dt ) from the slope of the mass versus time plot.
-
Calculate the vapor pressure (P) using the Hertz-Knudsen equation: P = (dm/dt) * (1/A) * sqrt(2 * π * R * T / M) where A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of this compound.
-
Repeat the measurement at several different temperatures to obtain the vapor pressure as a function of temperature.
-
-
Enthalpy of Sublimation/Vaporization:
-
The enthalpy of sublimation (or vaporization) can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation: ln(P) = -ΔH_sub/R * (1/T) + C
-
A plot of ln(P) versus 1/T will yield a straight line with a slope of -ΔH_sub/R, from which the enthalpy of sublimation can be calculated.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows for determining the thermodynamic properties of this compound.
Caption: Experimental workflow for determining the enthalpy of combustion.
Caption: Workflow for DSC analysis of this compound.
References
The Self-Assembly of 1-Tetradecanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the self-assembly of 1-tetradecanol, a long-chain fatty alcohol. Due to its pronounced hydrophobic nature and minimal hydrophilic head group, the self-assembly of this compound presents unique characteristics, diverging from classical surfactant behavior in aqueous solutions. This document provides a comprehensive overview of its physicochemical properties, the thermodynamic drivers of its aggregation, and the experimental methodologies used to characterize its self-assembled structures.
Physicochemical Properties of this compound
This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH3(CH2)12CH2OH.[1] Its structure is dominated by a long hydrophobic alkyl chain, with a single hydroxyl group providing a small hydrophilic character. This amphiphilic nature dictates its behavior in various media.
| Property | Value | Reference |
| Molecular Formula | C14H30O | [2] |
| Molecular Weight | 214.39 g/mol | [2] |
| Appearance | White waxy solid | [1] |
| Melting Point | 35-39 °C | [3] |
| Boiling Point | 289 °C | [3] |
| Water Solubility | Practically insoluble | [1] |
| logP (Octanol/Water) | 6.03 | [2] |
The Thermodynamics of Self-Assembly
The self-assembly of amphiphilic molecules like this compound is primarily driven by the hydrophobic effect.[4][5] In aqueous environments, the hydrocarbon tails disrupt the hydrogen-bonding network of water, leading to an unfavorable decrease in entropy.[6] To minimize this, the hydrophobic tails aggregate, reducing their contact with water. This process, while leading to a more ordered state for the amphiphile molecules, results in a significant increase in the entropy of the surrounding water molecules, making the overall process spontaneous.[6]
The spontaneity of micellization is described by the Gibbs free energy of micellization (ΔG°mic). The thermodynamic parameters are related by the following equation:
ΔG°mic = ΔH°mic - TΔS°mic
Where:
-
ΔG°mic is the standard Gibbs free energy of micellization. A negative value indicates a spontaneous process.
-
ΔH°mic is the standard enthalpy of micellization, representing the heat change during the process. It can be endothermic or exothermic.
-
T is the absolute temperature.
-
ΔS°mic is the standard entropy of micellization. It is generally positive and the main driving force for micellization.[6]
For a non-ionic surfactant, the standard Gibbs free energy of micellization can be calculated from the critical micelle concentration (CMC) using the equation:
ΔG°mic = RT ln(CMC)
Where R is the gas constant and the CMC is expressed as a mole fraction.
Due to the extremely low solubility of this compound in water, determining a true Critical Micelle Concentration (CMC) in a purely aqueous solution is challenging. The concept of a CMC is more applicable to surfactants that exhibit significant monomer solubility. For highly insoluble amphiphiles like this compound, self-assembly often manifests as the formation of monolayers at interfaces or precipitation into crystalline or other aggregated phases rather than the formation of distinct micelles in the bulk aqueous phase.
The following table provides illustrative thermodynamic data for the micellization of a related, more soluble non-ionic surfactant, 1-hexadecanol, to demonstrate the principles.[1]
| Thermodynamic Parameter | Illustrative Value for 1-Hexadecanol | Reference |
| Critical Micelle Concentration (CMC) | 0.14 M (via absorbance/conductivity) | [1] |
| Enthalpy of Micellization (ΔH°mic) | -2.31 kJ/mol (exothermic) | [1] |
| Gibbs Free Energy of Micellization (ΔG°mic) | -6.68 to -7.52 kJ/mol (temperature dependent) | [1] |
| Entropy of Micellization (ΔS°mic) | +22.98 to +30.22 J/K·mol (positive) | [1] |
Self-Assembled Structures of this compound
Given its molecular geometry and low water solubility, this compound primarily self-assembles into structures that minimize the exposure of its long alkyl chain to water.
Monolayers at the Air-Water Interface
One of the most well-characterized forms of self-assembly for long-chain fatty alcohols is the formation of Langmuir monolayers at the air-water interface.[7] When dissolved in a volatile, water-immiscible solvent and spread on a water surface, the this compound molecules orient themselves with their hydrophilic hydroxyl groups in the water and their hydrophobic alkyl chains extending into the air.
These monolayers can be compressed, leading to different phases with varying degrees of order, analogous to 2D states of matter. The study of these monolayers provides valuable insights into the intermolecular forces and packing behavior of this compound.
Other Aggregates
In systems other than pure water, such as in the presence of co-solvents or other surfactants, this compound can participate in the formation of various aggregated structures, including mixed micelles, vesicles, and emulsions. Its primary role in these systems is often as a co-surfactant or stabilizer.
Experimental Protocols for Characterizing Self-Assembly
A variety of experimental techniques can be employed to study the self-assembly of amphiphilic molecules. The choice of method depends on the specific properties and structures being investigated.
Tensiometry for CMC Determination
Surface tension measurements are a common method for determining the CMC of surfactants.[4]
Protocol:
-
Prepare a series of aqueous solutions of the surfactant with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the point where the surface tension abruptly stops decreasing and plateaus.[4]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique used to determine the CMC and aggregation number of micelles.[8]
Protocol for CMC Determination:
-
A fluorescent probe (e.g., pyrene) is added to a series of surfactant solutions of varying concentrations.
-
The fluorescence emission spectrum of the probe is recorded for each solution.
-
The ratio of the intensity of two specific emission peaks (e.g., I1/I3 for pyrene) is plotted against the surfactant concentration.
-
The CMC is determined from the inflection point of this plot, which corresponds to the partitioning of the probe into the hydrophobic micellar core.
Protocol for Aggregation Number Determination:
-
A solution containing the surfactant at a concentration above its CMC, a fluorescent probe, and a quencher is prepared.
-
The steady-state fluorescence intensity is measured.
-
The aggregation number can be calculated based on the quenching kinetics, which follow a Poisson distribution.[5]
Langmuir-Blodgett Trough for Monolayer Studies
A Langmuir-Blodgett trough is used to form and characterize monolayers at the air-water interface.
Protocol:
-
The trough is filled with ultrapure water.
-
A solution of this compound in a volatile, water-immiscible solvent is carefully spread onto the water surface.
-
The solvent is allowed to evaporate, leaving a monolayer of this compound.
-
Mobile barriers are used to compress the monolayer, and the surface pressure is measured as a function of the area per molecule.
-
The resulting pressure-area isotherm provides information about the different phases of the monolayer.
Scattering Techniques
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for determining the size, shape, and internal structure of self-assembled aggregates in solution.
Protocol:
-
A series of surfactant solutions at different concentrations are prepared.
-
The solutions are placed in a sample holder and exposed to a collimated beam of X-rays or neutrons.
-
The scattered radiation is detected at small angles.
-
The scattering data is analyzed to obtain information about the size, shape, and aggregation number of the micelles or other aggregates.
Conclusion
The self-assembly of this compound is governed by the interplay of its strong hydrophobicity and weak hydrophilicity. While the formation of conventional micelles in pure water is limited by its extremely low solubility, this compound readily forms well-defined monolayers at interfaces. Understanding the principles of its self-assembly and the experimental techniques to characterize its aggregated structures is crucial for its application in various fields, including the formulation of emulsions, foams, and advanced drug delivery systems. The provided methodologies and thermodynamic principles serve as a foundational guide for researchers and professionals working with this and similar long-chain fatty alcohols.
References
- 1. iiardjournals.org [iiardjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (CAS 112-72-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 5. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Aggregation number - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
The Role of 1-Tetradecanol as a Plant Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tetradecanol, a saturated fatty alcohol, is a multifaceted plant metabolite with significant roles in plant structure, defense, and potentially, growth regulation. This technical guide provides an in-depth exploration of the biosynthesis, physiological functions, and signaling aspects of this compound in the plant kingdom. Drawing from current scientific literature, this document details the enzymatic pathways leading to its formation, its quantitative presence in various plant species, and its function as a key component of protective cuticular waxes and as a semiochemical in plant-insect interactions. Furthermore, this guide presents detailed experimental protocols for the extraction, quantification, and functional analysis of this compound, alongside visualizations of relevant biochemical pathways and experimental workflows to support further research and application in agriculture and drug development.
Introduction
This compound, also known as myristyl alcohol, is a C14 straight-chain saturated fatty alcohol. It is a naturally occurring compound found across the plant kingdom, where it contributes to a variety of physiological and ecological functions.[1] Historically recognized as a component of plant waxes and essential oils, recent research has begun to unveil its more nuanced roles as a semiochemical and a potential regulator of plant growth. This guide aims to consolidate the current understanding of this compound's role as a plant metabolite, providing a technical resource for researchers in plant biology, chemical ecology, and natural product chemistry.
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants is a part of the larger fatty acid synthesis and modification pathway. The primary route involves the reduction of myristoyl-CoA (C14-CoA) or myristoyl-acyl carrier protein (C14-ACP), which are themselves products of fatty acid synthesis in the plastid. This reduction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs).[2][3][4][5]
The general pathway can be summarized as follows:
-
De novo fatty acid synthesis: Acetyl-CoA is converted to malonyl-CoA and subsequently elongated in a series of reactions to form acyl-ACPs of varying chain lengths, including C14-ACP.
-
Thioesterase activity: A fatty acyl-ACP thioesterase (FAT) cleaves the C14 acyl chain from the ACP, which is then activated to C14-CoA. Specificity of FATs is a key determinant of the acyl chain length profile.[6]
-
Reduction by Fatty Acyl-CoA Reductase (FAR): A FAR enzyme catalyzes the two-step reduction of myristoyl-CoA to this compound. This reaction is NADPH-dependent and is believed to proceed through a myristaldehyde intermediate, which is not typically released from the enzyme.[4][5]
While several FARs have been characterized in model plants like Arabidopsis thaliana with specificities for longer chain fatty acyl-CoAs (C16 to C24), the specific FAR responsible for the production of C14 alcohols has not been definitively isolated in all species.[2][7][8] However, the presence of this compound in various plant tissues strongly suggests the existence of FARs with C14-CoA or C14-ACP specificity.[1][9]
Physiological Roles of this compound
This compound serves multiple functions in plants, ranging from structural to signaling roles.
Component of Cuticular Wax
One of the primary roles of this compound is as a precursor for or a direct component of plant cuticular waxes.[8][10][11] These waxes form a hydrophobic layer on the surface of aerial plant parts, which is crucial for:
-
Preventing non-stomatal water loss: The waxy layer acts as a barrier to uncontrolled water evaporation.[11]
-
Protection from UV radiation: Cuticular waxes can reflect or scatter harmful UV radiation.
-
Defense against pathogens and herbivores: The physical barrier of the wax layer can deter fungal spore germination and insect feeding.[8][11]
This compound can be found as a free alcohol in the wax mixture or esterified with a fatty acid to form a wax ester. The composition and amount of cuticular waxes, including this compound, can vary depending on the plant species, organ, developmental stage, and environmental conditions.[10][12]
Semiochemical Activity
This compound is a volatile organic compound (VOC) that can act as a semiochemical, mediating interactions between plants and other organisms.[1]
-
Pheromone: In some insect species, this compound or its derivatives function as pheromones, influencing mating behavior. Plants that release these compounds can inadvertently attract or repel these insects. It is used in combination with other compounds as a pheromone confusion mixture for controlling pests like codling moths in apple and pear orchards.[13]
-
Allelochemical: this compound can exhibit allelopathic effects, influencing the growth and development of neighboring plants.[14][15][16] While the precise mechanisms are often complex, the release of this compound into the environment can inhibit seed germination or seedling growth of competing plant species.
Plant Growth Regulation
Emerging evidence suggests that this compound may have a direct role in plant growth and development. For instance, studies have shown a positive effect of this compound on the growth of tomato seedlings.[7] The underlying mechanisms for this growth-promoting effect are still under investigation but may involve interactions with plant hormone signaling pathways. There is also evidence that other long-chain alcohols can influence processes like root development.[17][18]
This compound in Plant Signaling
While the role of this compound as a volatile semiochemical is established, its function as an internal signaling molecule is less understood. However, its involvement in stress responses and potential interactions with hormone pathways suggest a signaling role.
Stress Response
The production of cuticular waxes, which includes this compound, is often upregulated in response to abiotic stresses such as drought and high salinity.[2] This suggests that this compound biosynthesis is part of the plant's adaptive response to environmental challenges. Exogenous application of certain small molecules has been shown to induce stress-responsive gene expression, and it is plausible that fatty alcohols or their derivatives could act in a similar manner.[19][20][21][22]
Crosstalk with Phytohormones
Plant hormone signaling pathways are interconnected and form a complex network that regulates growth, development, and stress responses.[20][23][24] Allelochemicals have been shown to disrupt the endogenous hormone balance in plants.[15] Given the potential growth-regulating effects of this compound, it is hypothesized that it may interact with key phytohormones such as auxins, gibberellins, or abscisic acid. For example, some signaling molecules can influence auxin biosynthesis and transport, thereby affecting root architecture.[18] Further research is needed to elucidate the specific points of interaction between this compound and these hormonal pathways.
Quantitative Data
The concentration of this compound varies significantly among plant species and tissues. The following table summarizes some reported quantitative data.
| Plant Species | Tissue | Concentration | Reference |
| Mitracarpus scaber | Shoots | 0 - 432 ppm | [1] |
| Cymocarpum erythracum | Essential oil from herbal part | 73.1% | [1] |
| Green Leaf Composites | Emitted Volatiles | 51 µg/g | [1] |
| Dead Leaves | Emitted Volatiles | 25 µg/g | [1] |
Experimental Protocols
Extraction and Quantification of this compound from Plant Tissue
This protocol outlines a general method for the extraction and quantification of this compound from plant leaves using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Fresh or freeze-dried plant leaf tissue
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., 1-heptadecanol)
-
Glass vials with Teflon-lined caps
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized (freeze-dried) tissue.
-
Grind the frozen or dried tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Accurately weigh approximately 100 mg of the powdered tissue into a glass centrifuge tube.
-
-
Lipid Extraction (Bligh & Dyer Method):
-
To the 100 mg of tissue, add 1 ml of chloroform and 2 ml of methanol.
-
Add a known amount of the internal standard (e.g., 10 µg of 1-heptadecanol).
-
Vortex the mixture vigorously for 2 minutes.
-
Add 1 ml of chloroform and vortex for 1 minute.
-
Add 1 ml of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass vial.
-
Re-extract the remaining aqueous phase and plant material with 2 ml of chloroform, vortex, centrifuge, and combine the chloroform phases.
-
-
Drying and Concentration:
-
Pass the combined chloroform extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Derivatization (Optional but recommended for GC-MS analysis):
-
To improve the volatility and chromatographic properties of the fatty alcohols, they can be derivatized to their trimethylsilyl (TMS) ethers.
-
Resuspend the dried lipid extract in 100 µl of a derivatizing agent (e.g., BSTFA + 1% TMCS).
-
Heat the vial at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 ml/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.
-
Identification: Identify the this compound-TMS derivative peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Quantification: Calculate the concentration of this compound by comparing the peak area of its TMS derivative to the peak area of the internal standard, using a calibration curve prepared with authentic standards.
-
Allelopathic Bioassay
This protocol describes a simple seed germination bioassay to test the allelopathic potential of this compound.
Materials:
-
This compound
-
Ethanol (as a solvent)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1)
-
Seeds of a model test species (e.g., lettuce, Lactuca sativa)
-
Distilled water
-
Growth chamber or incubator
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in ethanol (e.g., 10 mg/ml).
-
Prepare a series of dilutions from the stock solution to achieve final concentrations of, for example, 0.1, 0.5, 1, 5, and 10 mM. The final ethanol concentration in all treatments, including the control, should be kept constant and low (e.g., <1%) to avoid solvent toxicity.
-
Prepare a control solution containing the same concentration of ethanol as the test solutions but without this compound.
-
-
Seed Germination Assay:
-
Place two layers of filter paper in each Petri dish.
-
Pipette 5 ml of the respective test solution or control solution onto the filter paper in each Petri dish.
-
Place 20-30 seeds of the test plant species evenly on the moist filter paper.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the Petri dishes in a growth chamber at a constant temperature (e.g., 25°C) with a defined light/dark cycle (e.g., 16h light/8h dark).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 3-5 days), count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged.
-
Measure the radicle length and hypocotyl length of the germinated seedlings.
-
Calculate the germination percentage and the average radicle and hypocotyl lengths for each treatment.
-
Statistically analyze the data (e.g., using ANOVA) to determine if there are significant differences between the treatments and the control.
-
Conclusion and Future Perspectives
This compound is a plant metabolite with diverse and important functions. Its role as a structural component of the protective cuticular wax and as a semiochemical in plant defense is well-established. Emerging evidence also points towards its potential involvement in plant growth regulation and stress signaling. However, significant knowledge gaps remain. Future research should focus on:
-
Identifying the specific fatty acyl-CoA reductases (FARs) responsible for this compound biosynthesis in various plant species. This will enable a more detailed understanding of the regulation of its production.
-
Elucidating the molecular mechanisms underlying the growth-promoting and allelopathic effects of this compound. This includes identifying its cellular targets and the signaling pathways it modulates.
-
Investigating the role of this compound as an endogenous signaling molecule in response to biotic and abiotic stresses. This could involve transcriptomic and metabolomic studies of plants treated with this compound.
A deeper understanding of the multifaceted roles of this compound will not only advance our fundamental knowledge of plant biochemistry and physiology but also open up new avenues for the development of novel strategies for crop improvement and pest management. The detailed protocols and information provided in this guide serve as a foundation for researchers to further explore the fascinating world of this versatile plant metabolite.
References
- 1. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three Arabidopsis fatty acyl-coenzyme A reductases, FAR1, FAR4, and FAR5, generate primary fatty alcohols associated with suberin deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) [frontiersin.org]
- 5. The Plant Fatty Acyl Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.organomation.com [blog.organomation.com]
- 7. Three Arabidopsis Fatty Acyl-Coenzyme A Reductases, FAR1, FAR4, and FAR5, Generate Primary Fatty Alcohols Associated with Suberin Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of amino acids conferring chain length substrate specificities on fatty alcohol-forming reductases FAR5 and FAR8 from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] The Plant Fatty Acyl Reductases | Semantic Scholar [semanticscholar.org]
- 11. Whole-Range Assessment: A Simple Method for Analysing Allelopathic Dose-Response Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suberin-Associated Fatty Alcohols in Arabidopsis: Distributions in Roots and Contributions to Seed Coat Barrier Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ruf.rice.edu [ruf.rice.edu]
- 15. Characterization key genes of Arabidopsis seedlings in response to β-caryophyllene, eugenol using combined transcriptome and WGCN analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Membrane Sterol Composition in Arabidopsis thaliana Affects Root Elongation via Auxin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Plant Signaling Hormones and Transcription Factors: Key Regulators of Plant Responses to Growth, Development, and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemical signaling under abiotic stress environment in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Plant hormone - Wikipedia [en.wikipedia.org]
- 24. Unraveling the paradoxes of plant hormone signaling integration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 1-Tetradecanol in Solid Lipid Nanoparticle (SLN) Formulations
Introduction to Solid Lipid Nanoparticles (SLNs)
Solid Lipid Nanoparticles (SLNs) are advanced colloidal drug carrier systems, representing an alternative to traditional carriers like liposomes, polymeric nanoparticles, and emulsions.[1] Comprised of a solid lipid core, these nanoparticles typically range in size from 50 to 1000 nm.[2][3] The solid matrix protects incorporated drugs from degradation, allows for controlled and sustained release, and can enhance the bioavailability of both lipophilic and hydrophilic drugs.[2][3] Due to their composition of physiological lipids, SLNs are generally regarded as biocompatible and have low toxicity.[4][5]
1-Tetradecanol (Myristyl Alcohol) as a Lipid Matrix
This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the formula CH₃(CH₂)₁₂CH₂OH.[6] It is a white, waxy solid at room temperature, making it a suitable candidate for the solid lipid core of SLNs.[6] Its properties are well-documented, and it is widely used in cosmetics for its emollient characteristics.[6]
The selection of the lipid is a critical factor in SLN formulation, influencing drug loading capacity, release kinetics, and stability. While a wide array of lipids like triglycerides, other fatty acids (e.g., stearic acid), and waxes have been explored for SLN preparation, this compound offers potential due to its defined melting point, biocompatibility, and history of use in topical formulations.
Potential Applications in Drug Delivery
SLNs formulated with this compound are promising for various routes of administration:
-
Topical and Dermal Delivery: Given this compound's emollient properties, SLNs made from it could be particularly advantageous for topical applications, potentially enhancing skin hydration while providing sustained release of an encapsulated active ingredient.[5][6]
-
Oral Drug Delivery: SLNs can protect drugs from the harsh environment of the gastrointestinal tract and improve the oral bioavailability of poorly soluble compounds.[2]
-
Parenteral Administration: As colloidal carriers, SLNs can be used for intravenous drug delivery, offering advantages in targeting and reducing side effects.[5]
The versatility of SLNs allows for the incorporation of a wide range of therapeutic agents, from small molecules to larger biomolecules, making this compound-based SLNs a flexible platform for drug development.[4][7]
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization (HPH)
This protocol describes a common and scalable method for producing SLNs.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80, Soy Lecithin)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it approximately 5-10°C above its melting point (39°C).
-
Disperse or dissolve the accurately weighed API in the molten lipid. Maintain the temperature to ensure the lipid remains molten.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using an Ultra-Turrax) for a few minutes.[8] This creates a hot oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the mixture at high pressure (e.g., 500–1500 bar) for 3 to 5 cycles.[9] The high shear forces break down the emulsion droplets to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting hot nanoemulsion to cool down to room temperature.
-
During cooling, the lipid recrystallizes, forming solid lipid nanoparticles with the API encapsulated within the core.[8]
-
Protocol 2: Characterization of this compound SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Use Dynamic Light Scattering (DLS), often coupled with electrophoretic light scattering for zeta potential, using an instrument like a Zetasizer.[10]
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.[11]
-
Place the diluted sample in a cuvette and insert it into the instrument.
-
Measure the particle size (Z-average), PDI, and zeta potential at a fixed angle (e.g., 90°) and temperature (25°C).[10][11]
-
Perform measurements in triplicate to ensure reproducibility.
-
2. Entrapment Efficiency (EE) and Drug Loading (DL):
-
Method: Separation of free drug from the SLNs followed by quantification.
-
Procedure:
-
Separate the unencapsulated ("free") drug from the SLN dispersion. This can be done by ultra-centrifugation or by using centrifugal filter units (e.g., Amicon®).
-
Collect the supernatant/filtrate containing the free drug.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis Spectrophotometry, HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis bag diffusion technique.
-
Procedure:
-
Place a known amount of the SLN dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the SLNs.[12]
-
Suspend the sealed bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a beaker placed in a shaking water bath maintained at 37°C.[12]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[12]
-
Analyze the drug concentration in the collected samples using an appropriate analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Synonyms | Myristyl alcohol, n-Tetradecan-1-ol | [6][13] |
| Molecular Formula | C₁₄H₃₀O | [13][14] |
| Molecular Weight | 214.39 g/mol | [14] |
| Appearance | White waxy solid | [6] |
| Melting Point | 39.5 °C (103.1 °F; 312.6 K) | - |
| Boiling Point | 289 °C (552 °F; 562 K) | - |
| Solubility | Practically insoluble in water |[6] |
Table 2: Representative Physicochemical Characteristics of SLNs Formulated with Solid Lipids (Note: Data is compiled from studies using lipids similar to this compound to provide a comparative baseline for expected results.)
| Drug | Lipid(s) | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
|---|---|---|---|---|---|---|
| Doxorubicin Derivative | Behenic acid | - | 300 - 400 | < 0.2 | - | ~85 |
| Topotecan | Tricaprin | Tween 80, Span 20 | ~174 | < 0.3 | - | ~90 |
| Deferoxamine | Cholesterol, Solid Lipid | - | 174 | - | - | ~60 |
| Podophyllotoxin | Glyceryl behenate | - | - | - | - | - |
Visualizations: Workflows and Pathways
Caption: Workflow for SLN preparation via hot high-pressure homogenization.
Caption: Workflow for the characterization of solid lipid nanoparticles.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. mdpi.com [mdpi.com]
- 3. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Solid Lipid Nanoparticles as Efficient Drug and Gene Delivery Systems: Recent Breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. Development, Characterization, and Evaluation of SLN-Loaded Thermoresponsive Hydrogel System of Topotecan as Biological Macromolecule for Colorectal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Characterization of Solid Lipid Nanoparticles Loaded with a Highly Active Doxorubicin Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.isciii.es [scielo.isciii.es]
- 13. This compound [webbook.nist.gov]
- 14. This compound (CAS 112-72-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Notes and Protocols for 1-Tetradecanol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol, a 14-carbon saturated fatty alcohol, is a versatile excipient in the development of advanced drug delivery systems. Its biocompatibility and unique physicochemical properties, particularly its melting point near physiological temperature, make it a valuable component in various formulations. This document provides a detailed overview of the applications of this compound in drug delivery, complete with quantitative data, experimental protocols, and visualizations to guide researchers in this field. The primary applications of this compound are in solid lipid nanoparticles (SLNs), nanoemulsions, and as a phase-change material (PCM) for thermo-responsive drug release.
Key Applications of this compound in Drug Delivery
This compound is utilized in drug delivery for several key purposes:
-
Matrix-forming lipid in Solid Lipid Nanoparticles (SLNs): As a solid lipid, it can form the core matrix of SLNs, encapsulating lipophilic drugs to enhance their stability, bioavailability, and provide controlled release.
-
Oil phase in Nanoemulsions: For lipophilic drugs, this compound can serve as the oil phase in oil-in-water (o/w) nanoemulsions, improving drug solubilization and facilitating transdermal or oral delivery.
-
Phase-Change Material (PCM) for Thermosensitive Drug Release: With a melting point of approximately 38-39°C, this compound can be used to create drug delivery systems that release their payload in response to a temperature increase, such as in febrile conditions or upon external heating of a tumor site.
Data Presentation: Physicochemical Characteristics of this compound-Based Drug Delivery Systems
The following tables summarize quantitative data from various studies on drug delivery systems incorporating this compound.
Table 1: Characterization of this compound-Based Solid Lipid Nanoparticles (SLNs)
| Drug | Other Lipids/Excipients | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | Glyceryl caprate, Curdlan, Solutol® HS15 | 199 | Not Reported | Not Reported | 2.8 ± 0.1 | 67.5 ± 2.4 | [1][2] |
| Rhodamine 123 | Polysorbate 60, Polysorbate 80 | < 200 | Not Reported | ~ -20 | Not Reported | Not Reported | [3] |
Table 2: Characterization of this compound-Based Nanoemulsions
| Drug | Other Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading | Encapsulation Efficiency (%) | Reference |
| Curcumin | Turmeric oil, Tween 80 | 130.6 | 0.151 | -1.7 ± 0.6 | Not Reported | 92.45 ± 2.4 | [4] |
| Curcumin | Glyceryl monooleate, Cremophor RH40, PEG 400 | 85.0 ± 1.5 | 0.18 ± 0.0 | -5.9 ± 0.3 | 350 mg / 10 g oil phase | Not Reported | [5] |
| Curcumin | Glyceryl monooleate, Cremophor RH40, PEG 400 | 125.7 ± 1.029 | Not Reported | Not Reported | Not Reported | 99.52 | [6] |
Table 3: Thermo-responsive Drug Release from this compound-Based Systems
| Drug/Model Drug | Formulation Details | Release Condition | Cumulative Release (%) | Time | Reference |
| FITC-Dextran | Embedded in this compound matrix | 37°C | No Release | Not Specified | [7] |
| FITC-Dextran | Embedded in this compound matrix | 39°C | Release Initiated | Immediate | [7] |
| Doxorubicin & Camptothecin | Co-loaded in this compound as a PCM within hollow Prussian blue nanoparticles | Physiological conditions (no NIR) | "Zero release" | Not Specified | [8] |
Experimental Protocols
Protocol 1: Preparation of Doxorubicin-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol is a general guideline based on the principles of hot homogenization for preparing drug-loaded SLNs.
Materials:
-
This compound
-
Doxorubicin hydrochloride
-
Soy lecithin (or other suitable surfactant)
-
Poloxamer 188 (or other suitable co-surfactant/stabilizer)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound and place it in a beaker.
-
Heat the this compound on a water bath to approximately 5-10°C above its melting point (i.e., ~45-50°C) until it is completely melted.
-
Dissolve the specified amount of doxorubicin in the molten lipid under magnetic stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (e.g., soy lecithin) and co-surfactant (e.g., Poloxamer 188) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase (~45-50°C).
-
-
Pre-emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes. This will form a coarse oil-in-water pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles. The exact pressure and number of cycles should be optimized for the specific formulation.
-
-
Cooling and Nanoparticle Formation:
-
Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently.
-
Rapid cooling of the nanoemulsion will cause the lipid to recrystallize, forming solid lipid nanoparticles with the encapsulated drug.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using a dynamic light scattering (DLS) instrument.
-
Determine the drug loading and encapsulation efficiency using a suitable analytical method such as UV-Vis spectrophotometry or HPLC after separating the free drug from the nanoparticles (e.g., by ultracentrifugation or centrifugal filter devices).
-
Protocol 2: Preparation of Liposomes Containing this compound by the Thin-Film Hydration Method
This protocol describes a standard method for preparing liposomes where this compound can be incorporated into the lipid bilayer.
Materials:
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol
-
This compound
-
Drug to be encapsulated (lipophilic or hydrophilic)
-
Chloroform and/or Methanol (as organic solvents)
-
Phosphate buffered saline (PBS), pH 7.4 (or other aqueous buffer)
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Vortex mixer
-
Extruder with polycarbonate membranes (optional, for size homogenization)
-
Standard laboratory glassware
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature above the boiling point of the solvent.
-
Apply a vacuum to evaporate the solvent, which will result in the formation of a thin, dry lipid film on the inner wall of the flask.
-
Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent.
-
-
Hydration of the Lipid Film:
-
Add the aqueous buffer (e.g., PBS) to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
The temperature of the hydration medium should be above the phase transition temperature (Tc) of the lipid with the highest Tc.
-
Agitate the flask by hand or using a vortex mixer to hydrate the lipid film. This will cause the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion.
-
For extrusion, the liposome suspension is passed multiple times through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using an extruder.
-
-
Purification:
-
To remove the unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Characterize the liposomes for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency as described in Protocol 1.
-
Protocol 3: In Vitro Drug Release Study using the Dialysis Bag Method
This protocol is suitable for assessing the release of a drug from this compound-based nanoparticles. For thermosensitive formulations, the study can be conducted at different temperatures.
Materials and Equipment:
-
Drug-loaded nanoparticle dispersion
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Release medium (e.g., PBS, pH 7.4)
-
Beakers or other suitable containers
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Syringes and needles for sampling
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of the Dialysis Bag:
-
Cut a piece of dialysis tubing of the desired length and pre-treat it according to the manufacturer's instructions (this often involves boiling in water and/or soaking in buffer).
-
Securely close one end of the dialysis bag with a clip.
-
-
Loading the Sample:
-
Pipette a known volume (e.g., 1-2 mL) of the drug-loaded nanoparticle dispersion into the dialysis bag.
-
Securely close the other end of the bag, ensuring some headspace to allow for movement of the liquid.
-
-
Initiating the Release Study:
-
Place the sealed dialysis bag into a beaker containing a defined volume of pre-warmed release medium (e.g., 50-100 mL). The volume should be sufficient to maintain sink conditions (i.e., the concentration of the drug in the release medium should not exceed 10% of its solubility).
-
Place the beaker on a magnetic stirrer in a water bath or incubator set to the desired temperature (e.g., 37°C for physiological conditions, or higher for thermosensitive release). Stir the release medium at a constant, gentle speed.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small, fixed volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during previous sampling and the volume replacement.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Visualization of Workflows and Mechanisms
Experimental Workflow for SLN Preparation and Characterization
Logical Relationship of Cellular Uptake and Drug Action
Signaling Pathway Activated by Nanoparticle-Delivered Doxorubicin
Discussion
The use of this compound in drug delivery systems offers significant advantages. As a key component of SLNs and nanoemulsions, it facilitates the encapsulation and delivery of poorly soluble drugs. Its role as a phase-change material opens up possibilities for stimuli-responsive therapies, particularly in oncology where localized hyperthermia can trigger drug release at the tumor site.
The provided protocols offer a starting point for the development of this compound-based formulations. It is crucial to note that optimization of each step, including the ratio of lipids and surfactants, and the parameters of homogenization or sonication, is necessary to achieve the desired particle size, stability, and drug release profile.
The cellular uptake of lipid-based nanoparticles, such as those made with this compound, is generally believed to occur via endocytotic pathways, including clathrin-mediated endocytosis.[3][9] Once inside the cell, the nanoparticles are often trafficked to endosomes and then lysosomes. The acidic environment of these organelles or enzymatic degradation can trigger the release of the encapsulated drug into the cytoplasm.
While this compound itself is not known to directly modulate specific signaling pathways, the drugs delivered by these systems, such as doxorubicin, have well-characterized mechanisms of action. Doxorubicin, upon its release, intercalates with DNA and inhibits topoisomerase II, leading to DNA damage and the activation of the p53 signaling pathway. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.[10][11] The use of a nanoparticle delivery system can enhance the therapeutic efficacy of doxorubicin by increasing its accumulation in tumor tissue and facilitating its cellular uptake.
Conclusion
This compound is a promising and versatile excipient for the formulation of advanced drug delivery systems. Its application in SLNs, nanoemulsions, and thermo-responsive systems provides a platform for enhancing the delivery and efficacy of a wide range of therapeutic agents. The protocols and data presented here serve as a valuable resource for researchers and scientists working to harness the potential of this compound in novel drug delivery technologies. Further research is warranted to fully elucidate the in vivo behavior and therapeutic potential of these systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and characterization of solid lipid nanoparticles loaded with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid lipid nanoparticles as intracellular drug transporters: an investigation of the uptake mechanism and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin-loaded nanoemulsion for acute lung injury treatment via nebulization: Formulation, optimization and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin nanoemulsion for transdermal application: formulation and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 8. researchgate.net [researchgate.net]
- 9. Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Tetradecanol as an Excipient in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula CH3(CH2)12CH2OH.[1][2] It is a white, waxy solid at room temperature and is practically insoluble in water, but soluble in ethanol and diethyl ether.[1][2] Traditionally used in cosmetics for its emollient properties, this compound is gaining increasing attention as a versatile excipient in pharmaceutical formulations.[3][4] Its lipophilic nature and physicochemical properties make it suitable for a variety of applications, including topical, oral, and parenteral drug delivery systems.[1] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical research and development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in formulation development.
| Property | Value | References |
| Chemical Formula | C14H30O | [2] |
| Molecular Weight | 214.39 g/mol | [5] |
| Appearance | White, waxy solid | [1][2] |
| Melting Point | 38-40 °C | [6] |
| Boiling Point | 289 °C | [7] |
| Solubility | Practically insoluble in water (0.191 mg/L at 25°C); Soluble in diethyl ether; Slightly soluble in ethanol | [1][2][8] |
| logP (Octanol/Water) | 6.03 | [8] |
| Density | 0.823 g/mL at 25 °C | [7] |
Applications in Pharmaceutical Formulations
This compound's utility as a pharmaceutical excipient spans various dosage forms and delivery systems. Its primary functions include acting as an emollient, emulsion stabilizer, viscosity-increasing agent, and a matrix former in controlled-release formulations.
Topical Formulations: Emollient, Viscosity Modifier, and Penetration Enhancer
In topical preparations such as creams and ointments, this compound imparts a smooth, non-greasy feel to the skin due to its emollient properties. It also contributes to the viscosity of formulations, enhancing their consistency and stability.
Furthermore, this compound can act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum. However, its potential for skin irritation should be carefully evaluated.[1][4][9] A study on the transdermal delivery of melatonin showed that while 5% w/v this compound enhanced permeation, it also caused greater skin irritation compared to other fatty alcohols like octanol and nonanol.[10]
Experimental Protocol: Evaluation of Skin Permeation Enhancement
This protocol outlines a typical experiment to assess the effect of this compound on the transdermal permeation of a model drug.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
This compound can serve as a solid lipid matrix in the formulation of Solid Lipid Nanoparticles (SLNs) and as the solid lipid component in Nanostructured Lipid Carriers (NLCs).[3][11] These lipid-based nanoparticles offer advantages such as improved drug stability, controlled release, and enhanced bioavailability.[12]
General Principle of SLN/NLC Formation:
The preparation of SLNs and NLCs typically involves a high-energy dispersion process, such as high-pressure homogenization or ultrasonication, of a melted lipid phase in an aqueous surfactant solution. For NLCs, a liquid lipid (oil) is mixed with the solid lipid (this compound) to create a less-ordered lipid matrix, which can improve drug loading and prevent drug expulsion during storage.[3]
Experimental Protocol: Preparation of this compound-Based NLCs by Hot High-Pressure Homogenization
This protocol describes the preparation of NLCs using this compound as the solid lipid.
Table of Formulation Parameters and Characterization of Lipid Nanoparticles:
| Formulation Component | Example Concentration Range | Resulting Particle Size (nm) | Encapsulation Efficiency (%) | Drug Release Profile |
| This compound | 5-15% (w/v) | 150-350 | 60-90 | Biphasic (initial burst followed by sustained release) |
| Liquid Lipid (for NLCs) | 10-30% of total lipid | 100-300 | 70-95 | More sustained release compared to SLNs |
| Surfactant | 1-5% (w/v) | Influences particle size and stability | - | Affects drug release rate |
| Drug | Dependent on solubility in lipid | - | Varies with drug lipophilicity | - |
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[13] this compound, due to its lipophilic nature, can be a component of the lipid phase in SNEDDS formulations, particularly for drugs with high lipophilicity.[10]
Logical Relationship for SNEDDS Formulation Development:
Oral Controlled-Release Formulations
In solid oral dosage forms, this compound can be employed as a lipidic matrix-forming agent to achieve sustained drug release.[14] When formulated into a tablet, the hydrophobic matrix of this compound can control the ingress of gastrointestinal fluids and the subsequent diffusion of the dissolved drug, thereby prolonging its release.
Safety and Toxicological Profile
This compound is generally considered to have low acute toxicity.[15] However, it can be a skin irritant, and its potential for contact sensitization has been reported.[1][16] Therefore, the concentration of this compound in topical formulations should be carefully optimized to balance its beneficial effects with the risk of skin irritation. For oral and parenteral formulations, the GRAS (Generally Recognized as Safe) status of this compound in specific concentrations and applications should be considered.
Conclusion
This compound is a multifunctional excipient with a growing range of applications in pharmaceutical formulations. Its utility as an emollient, viscosity modifier, penetration enhancer, and a component of advanced drug delivery systems like SLNs, NLCs, and SNEDDS makes it a valuable tool for formulation scientists. However, careful consideration of its potential for skin irritation and optimization of its concentration are essential for the development of safe and effective drug products. The protocols and data presented in these application notes provide a foundation for the rational use of this compound in pharmaceutical research and development.
References
- 1. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 112-72-1,this compound | lookchem [lookchem.com]
- 5. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. sfdchem.com [sfdchem.com]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Solid lipid excipients - matrix agents for sustained drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Application Notes & Protocols for the Synthesis of Gold Nanoparticles Using 1-Tetradecanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of gold nanoparticles (AuNPs) utilizing 1-tetradecanol as both a solvent and a reducing agent. This method represents a straightforward, one-pot thermal reduction approach to producing AuNPs.
Introduction
The synthesis of gold nanoparticles is a cornerstone of nanotechnology, with applications spanning diagnostics, therapeutics, and materials science. While various methods exist, the use of long-chain alcohols like this compound offers a simple and effective route for the formation of AuNPs. In this protocol, this compound serves a dual role: it is the solvent for the gold precursor, hydrogen tetrachloroaurate (HAuCl₄), and upon heating, it acts as a reducing agent, converting Au(III) ions to metallic gold (Au(0)). This process avoids the need for additional, potentially toxic, reducing agents. The resulting nanoparticles are often stabilized by the alcohol or its oxidation products, preventing aggregation.
The size and uniformity of the synthesized AuNPs are influenced by several key parameters, including the reaction temperature, the concentration of the gold precursor, and the duration of the reaction.[1][2] Higher temperatures generally lead to faster reaction rates and can influence the final particle size.
Experimental Data Summary
The following table summarizes the key experimental parameters and their expected influence on the characteristics of the synthesized gold nanoparticles. This data is based on general principles of thermal reduction synthesis in alcoholic media.
| Parameter | Value/Range | Expected Outcome on AuNPs |
| Gold Precursor | Hydrogen Tetrachloroaurate (HAuCl₄·3H₂O) | Source of Au(III) ions |
| Solvent/Reducing Agent | This compound | Forms a stable colloid of AuNPs |
| HAuCl₄ Concentration | 0.1 mM - 1.0 mM | Affects final particle size and concentration |
| Reaction Temperature | 180°C - 220°C | Higher temperatures can lead to smaller, more uniform particles[2] |
| Reaction Time | 30 - 120 minutes | Longer times can lead to larger or aggregated particles |
| Stirring Speed | 300 - 500 RPM | Ensures uniform heat and mass transfer |
| Characterization | UV-Vis, TEM, XRD | Confirms formation, size, shape, and crystallinity |
Experimental Protocol
This protocol details the step-by-step methodology for synthesizing gold nanoparticles using this compound.
Materials:
-
Hydrogen tetrachloroaurate (III) trihydrate (HAuCl₄·3H₂O)
-
This compound (98% purity or higher)
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with a magnetic stirrer and thermocouple
-
Magnetic stir bar
-
Glassware (e.g., beakers, graduated cylinders)
-
Argon or Nitrogen gas supply (optional, for inert atmosphere)
Procedure:
-
Preparation of Gold Precursor Solution:
-
Prepare a stock solution of HAuCl₄ in a suitable solvent that is miscible with this compound at elevated temperatures, or directly weigh the required amount of HAuCl₄. For direct addition, calculate the mass of HAuCl₄·3H₂O needed to achieve the desired final concentration in the total volume of this compound.
-
-
Reaction Setup:
-
Place a measured volume of this compound into the three-neck round-bottom flask equipped with a magnetic stir bar.
-
Attach the condenser to the central neck of the flask. If an inert atmosphere is desired, connect one of the side necks to an argon or nitrogen line and the other to a bubbler.
-
Place the flask in the heating mantle on the magnetic stirrer.
-
-
Synthesis of Gold Nanoparticles:
-
Begin stirring the this compound at a moderate speed (e.g., 400 RPM).
-
Heat the this compound to the desired reaction temperature (e.g., 200°C).
-
Once the temperature has stabilized, inject the calculated amount of HAuCl₄ stock solution or add the weighed solid precursor to the hot this compound.
-
The solution will initially be pale yellow. As the reduction proceeds, the color will change, typically to a ruby red, indicating the formation of gold nanoparticles.[1]
-
Maintain the reaction at the set temperature for the desired duration (e.g., 60 minutes), continuing to stir.
-
-
Cooling and Collection:
-
After the reaction is complete, turn off the heat and allow the solution to cool to room temperature while stirring.
-
The resulting colloidal solution of gold nanoparticles in this compound can be stored for further characterization.
-
-
Characterization:
-
UV-Visible Spectroscopy: Dilute a small aliquot of the nanoparticle solution and record the UV-Vis spectrum. The characteristic surface plasmon resonance (SPR) peak for spherical gold nanoparticles should be observed around 520-540 nm.[3]
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles, deposit a drop of the diluted solution onto a TEM grid and allow it to dry before imaging.[3]
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the gold nanoparticles, the sample can be prepared for XRD analysis. The diffraction pattern should correspond to the face-centered cubic (fcc) structure of gold.[4]
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principles of the synthesis.
Caption: Experimental workflow for the synthesis of gold nanoparticles.
Caption: Logical relationship of the gold nanoparticle synthesis process.
References
- 1. Temperature Effect of the Synthesis of Gold Nanoparticles by Microfluidics [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facile one-pot synthesis of gold nanoparticles using alcohol ionic liquids - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1-Tetradecanol-Based Nanoemulsions for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoemulsions are advanced colloidal dispersions characterized by minuscule droplet sizes, typically ranging from 20 to 200 nanometers. These systems, composed of an oil phase, an aqueous phase, and a stabilizing surfactant/co-surfactant mixture, have emerged as highly promising vehicles for topical drug delivery.[1][2] Their key advantages include enhanced permeation of active pharmaceutical ingredients (APIs) through the skin barrier, improved solubilization of poorly water-soluble drugs, and superior thermodynamic stability compared to conventional emulsions.[3][4]
This document provides a detailed guide to the formulation and evaluation of oil-in-water (O/W) nanoemulsions using 1-tetradecanol (also known as myristyl alcohol) as the oil phase. This compound is a saturated fatty alcohol used in cosmetics for its emollient and emulsion-stabilizing properties.[5] Due to its solid state at room temperature, formulation requires a heated process to create a liquid oil phase, making it suitable for high-energy emulsification methods. These protocols are designed to guide researchers in developing stable and effective this compound-based nanoemulsions for dermatological and transdermal applications.
Materials and Equipment
1.1 Materials
-
Oil Phase: this compound (Myristyl Alcohol)
-
Aqueous Phase: Ultrapure Water (Milli-Q® or equivalent)
-
Surfactants (Examples): Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Sorbitan Oleate (Span® 80)
-
Co-surfactants (Examples): Transcutol® P, Propylene Glycol, Ethanol, Polyethylene Glycol 400 (PEG 400)
-
Active Pharmaceutical Ingredient (API): Lipophilic drug of choice
-
Buffer Salts: Phosphate buffer saline (PBS) components for release and permeation studies
1.2 Equipment
-
Analytical Balance
-
Magnetic Stirrer with Hot Plate
-
High-Shear Homogenizer (e.g., Ultra-Turrax®)
-
High-Pressure Homogenizer or Microfluidizer
-
Dynamic Light Scattering (DLS) instrument for particle size and Polydispersity Index (PDI)
-
Zeta Potential Analyzer
-
Transmission Electron Microscope (TEM)
-
pH Meter
-
Viscometer (e.g., Brookfield viscometer)
-
Franz Diffusion Cell Apparatus
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Experimental Protocols
Protocol 1: Formulation of this compound Nanoemulsion (Hot Homogenization Method)
This protocol employs a high-energy method necessary for incorporating the solid fatty alcohol, this compound.
-
Screening of Excipients:
-
Oil Phase: Determine the solubility of the chosen lipophilic API in molten this compound.
-
Surfactant/Co-surfactant (S/CoS) Selection: Evaluate the emulsification ability of various surfactants and co-surfactants. A good system will form a clear, single-phase solution when mixed with the molten oil phase.[6]
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
To identify the nanoemulsion region, construct a phase diagram with three axes: the oil phase (this compound), the aqueous phase, and the S/CoS mixture (Sₘᵢₓ).
-
Prepare various Sₘᵢₓ ratios (e.g., 1:1, 2:1, 3:1, 4:1).[6]
-
For each Sₘᵢₓ ratio, titrate the oil-Sₘᵢₓ mixture with the aqueous phase while stirring at a constant temperature above the melting point of this compound (~40-45°C).
-
Visually observe the mixtures for transparency and identify the boundaries of the nanoemulsion region.
-
-
Preparation of the Nanoemulsion:
-
Oil Phase Preparation: Weigh the required amounts of this compound and the lipophilic API. Heat the mixture to 60-70°C with gentle stirring until a clear, homogenous molten liquid is formed.
-
Aqueous Phase Preparation: In a separate beaker, weigh the surfactant, co-surfactant, and ultrapure water. Heat the aqueous phase to the same temperature (60-70°C) while stirring.
-
Pre-emulsification: Add the hot oil phase dropwise to the hot aqueous phase under continuous stirring with a high-shear homogenizer (e.g., 5,000-10,000 rpm) for 10-15 minutes. This creates a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer or microfluidizer. Operate the system at a pressure between 500 and 1,500 bar for 3 to 5 cycles.
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring.
-
Protocol 2: Physicochemical Characterization
-
Visual Inspection: Observe the formulation for its appearance (transparency/translucency), homogeneity, and any signs of phase separation or precipitation.
-
Droplet Size and Polydispersity Index (PDI):
-
Dilute the nanoemulsion sample (e.g., 1:100) with ultrapure water to avoid multiple scattering effects.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument at 25°C. A PDI value below 0.3 indicates a narrow and homogenous size distribution.
-
-
Zeta Potential Measurement:
-
Dilute the sample with ultrapure water and measure the zeta potential using an electrophoretic light scattering instrument. A zeta potential of ±30 mV or higher is generally indicative of good long-term stability.
-
-
Morphological Analysis (TEM):
-
Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.
-
Negatively stain the sample with 2% w/v phosphotungstic acid and allow it to air dry.
-
Observe the grid under a Transmission Electron Microscope to visualize the shape and size of the droplets.
-
-
pH and Viscosity Measurement:
-
Measure the pH of the undiluted nanoemulsion using a calibrated pH meter. The pH should be within a range suitable for topical application (typically 4.5-6.5).
-
Measure the viscosity using a viscometer with an appropriate spindle at a controlled temperature (25°C).
-
Protocol 3: In Vitro Drug Release Study
-
Apparatus Setup: Use a Franz diffusion cell apparatus. The receptor compartment is filled with a suitable medium (e.g., PBS pH 7.4, with a small percentage of ethanol to maintain sink conditions), and the temperature is maintained at 32 ± 0.5°C.
-
Membrane Mounting: Mount a synthetic membrane (e.g., cellulose acetate, polysulfone) between the donor and receptor compartments.
-
Sample Application: Apply a known quantity (e.g., 1 mL) of the nanoemulsion to the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Analyze the collected samples for drug content using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of drug released per unit area versus time.
Protocol 4: Ex Vivo Skin Permeation Study
This protocol is similar to the in vitro release study but uses excised skin as the membrane to better predict in vivo performance.
-
Skin Preparation: Use full-thickness abdominal skin from a suitable animal model (e.g., rat, pig). Carefully remove subcutaneous fat and hair.
-
Membrane Mounting: Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Equilibration: Allow the skin to equilibrate with the receptor medium for 30-60 minutes.
-
Sample Application and Sampling: Follow steps 3 and 4 from Protocol 3.
-
Analysis: Quantify the drug concentration in the samples using HPLC.
-
Data Analysis: Calculate the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) compared to a control formulation (e.g., an aqueous suspension of the drug).
Data Presentation
Quantitative data should be summarized for clear comparison. The tables below provide templates with example data for hypothetical this compound nanoemulsion formulations.
Table 1: Example Formulations of this compound Nanoemulsions
| Formulation Code | This compound (% w/w) | Tween® 80 (% w/w) | Transcutol® P (% w/w) | Sₘᵢₓ Ratio | Water (% w/w) |
| F1 | 10 | 15 | 5 | 3:1 | 70 |
| F2 | 10 | 10 | 10 | 1:1 | 70 |
| F3 | 15 | 20 | 5 | 4:1 | 60 |
| F4 | 15 | 15 | 10 | 3:2 | 60 |
Table 2: Physicochemical Characterization of Example Formulations (Mean ± SD, n=3)
| Formulation Code | Droplet Size (nm) | PDI | Zeta Potential (mV) | Viscosity (cP) | pH |
| F1 | 85.3 ± 2.1 | 0.15 ± 0.02 | -35.2 ± 1.5 | 25.4 ± 0.8 | 5.8 |
| F2 | 120.8 ± 3.5 | 0.22 ± 0.03 | -28.9 ± 2.1 | 22.1 ± 0.5 | 5.9 |
| F3 | 75.1 ± 1.9 | 0.12 ± 0.01 | -38.6 ± 1.8 | 35.7 ± 1.1 | 5.7 |
| F4 | 98.6 ± 2.8 | 0.18 ± 0.02 | -31.4 ± 2.4 | 31.5 ± 0.9 | 5.8 |
Table 3: Ex Vivo Skin Permeation Parameters of Example Formulations (Mean ± SD, n=3)
| Formulation Code | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| F1 | 25.6 ± 1.8 | 2.56 | 6.4 |
| F2 | 18.2 ± 1.5 | 1.82 | 4.5 |
| F3 | 32.5 ± 2.2 | 3.25 | 8.1 |
| F4 | 28.9 ± 2.0 | 2.89 | 7.2 |
| Control (API Suspension) | 4.0 ± 0.5 | 0.40 | 1.0 |
Visualization of Workflows and Mechanisms
Experimental Workflow
The following diagram outlines the logical flow for the development and characterization of a this compound based nanoemulsion.
Caption: Workflow for this compound Nanoemulsion Formulation and Evaluation.
Mechanism of Skin Permeation
This diagram illustrates the proposed mechanism by which nanoemulsions enhance the delivery of active ingredients through the stratum corneum.
Caption: Proposed mechanism for enhanced topical delivery by nanoemulsions.
References
- 1. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. iosrphr.org [iosrphr.org]
- 5. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 6. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Tetradecanol in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-tetradecanol (myristyl alcohol), a common ingredient in cosmetics and a potential biomarker, in complex matrices such as cosmetic creams and biological fluids. The methods described herein utilize Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques.
Introduction
This compound is a long-chain fatty alcohol widely used in the cosmetic industry as an emollient, emulsifier, and thickener in products like creams and lotions.[1] Its accurate quantification in final products is crucial for quality control and formulation stability. Furthermore, as a naturally occurring fatty alcohol, its levels in biological matrices can be of interest in metabolic and toxicological studies. The complex nature of these matrices requires robust analytical methods to ensure selectivity, sensitivity, and accuracy.
The following sections detail validated methods for the extraction and quantification of this compound, providing researchers with the necessary protocols to implement these analyses in their laboratories.
Application Note 1: Quantification of this compound in Cosmetic Creams using Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine quality control of this compound in oil-in-water or water-in-oil cream formulations. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, a derivatization step is necessary to convert it into a more volatile silyl ether, which improves chromatographic peak shape and sensitivity.
Experimental Workflow (GC-FID)
Caption: Workflow for the quantification of this compound in cosmetic creams by GC-FID.
Protocol: GC-FID Analysis of this compound in Creams
1. Sample Preparation: Extraction
-
Weigh accurately about 1 g of the cosmetic cream into a 15 mL centrifuge tube.
-
Add 5 mL of a hexane/isopropanol (3:2, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction (steps 2-5) twice more, combining the hexane extracts.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization: Silylation
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of pyridine as a catalyst.
-
Cap the tube tightly and heat at 70°C for 30 minutes in a heating block or water bath.
-
Cool the sample to room temperature before injection into the GC.
3. Instrumental Analysis: GC-FID
-
Gas Chromatograph: Agilent 7890A or equivalent with FID detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Detector Temperature: 300°C.
-
Data Acquisition: Collect and process the data using appropriate software.
4. Quantification
Prepare a calibration curve using standard solutions of this compound subjected to the same derivatization procedure. The concentration of this compound in the cream sample is determined by comparing the peak area of the derivatized analyte to the calibration curve.
Quantitative Data Summary (GC-based methods)
| Analyte | Matrix | Method | Linearity (r²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Fatty Alcohols (general) | Tablets | GC-FID | 0.9992 | Not Reported | Not Reported | 100.27 ± 1.66 | < 2% | [2] |
| This compound | Aqueous | GC-MS | Not Reported | 0.5 µg/L | Not Reported | Not Reported | Not Reported | |
| 1,2-Alkanediols | Cosmetics | GC-FID | > 0.999 | 31-40 µg/mL | 98-108 µg/mL | 97.5 - 107.3 | < 2.0 | [3] |
Application Note 2: Quantification of this compound in Biological Fluids using High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
This method is designed for the sensitive and selective quantification of this compound in biological fluids such as plasma or serum. Due to the lack of a strong chromophore in this compound, UV detection can be challenging for achieving low detection limits. Therefore, coupling HPLC with a mass spectrometer (MS) detector is recommended for high sensitivity and specificity, especially in complex biological matrices.
Experimental Workflow (HPLC-MS)
Caption: Workflow for the quantification of this compound in biological fluids by HPLC-MS.
Protocol: HPLC-MS Analysis of this compound in Plasma
1. Sample Preparation: Protein Precipitation
-
Pipette 200 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of an internal standard solution (e.g., deuterated this compound) at an appropriate concentration.
-
Add 600 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Instrumental Analysis: HPLC-MS
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 80% A
-
1-5 min: linear gradient to 10% A
-
5-7 min: hold at 10% A
-
7.1-9 min: return to 80% A and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor appropriate precursor and product ions for this compound and the internal standard.
3. Quantification
Generate a calibration curve by spiking known amounts of this compound into a blank biological matrix and subjecting the standards to the same extraction procedure. The concentration of this compound in the samples is determined from the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary (LC-based methods for relevant compounds in biological fluids)
| Analyte | Matrix | Method | Linearity Range | LLOQ | Accuracy (%RE) | Precision (%RSD) | Reference |
| Tramadol | Plasma | HPLC-Fluorescence | 10-600 ng/mL | 10 ng/mL | Not Reported | Not Reported | [4] |
| Sterols & Secosteroids | Plasma | HPLC-MS & GC-MS | Not Reported | <1 ng/mL (detection) | 85-110% (extraction efficiency) | <10% | [5] |
| Cannabinoids | Plasma | UPLC-MS/MS | 1-100 ng/mL | Not Reported | Not Reported | Not Reported |
Note: The quantitative data presented are based on published methods for similar analytes or matrices and should be considered as a reference. Method validation should be performed in the user's laboratory to establish specific performance characteristics.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in complex matrices. The choice between GC and HPLC will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the matrix, and the available instrumentation. For routine quality control of cosmetics with higher concentrations of this compound, GC-FID after derivatization is a suitable and cost-effective method. For trace-level quantification in biological fluids, the high sensitivity and selectivity of HPLC-MS are advantageous. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Validation of a gas chromatographic method for determination of fatty alcohols in 10 mg film-coated tablets of policosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jppres.com [jppres.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Tetradecanol as a Lubricant in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O. It is a white, waxy solid at room temperature and is practically insoluble in water. Traditionally used in the cosmetic and pharmaceutical industries as an emollient, thickener, and stabilizer in creams and lotions, this compound also possesses properties that make it a person of interest as a lubricant in various material science applications.[1][2] Its long hydrocarbon chain provides a hydrophobic nature, while the hydroxyl group introduces polarity, allowing for interaction with metal surfaces.[3] This dual characteristic is fundamental to its lubricating action, particularly under boundary lubrication conditions. This document provides detailed application notes and protocols for utilizing this compound as a lubricant in material science studies.
Physical and Chemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application as a lubricant.
| Property | Value | Reference |
| Synonyms | Myristyl alcohol, Tetradecyl alcohol | [2] |
| CAS Number | 112-72-1 | [2] |
| Molecular Formula | C₁₄H₃₀O | [2] |
| Molecular Weight | 214.39 g/mol | [2] |
| Appearance | White waxy solid | |
| Melting Point | 38 - 41 °C | [2] |
| Boiling Point | 289 °C | |
| Density | 0.823 g/cm³ | [2] |
| Solubility | Practically insoluble in water, soluble in diethyl ether, slightly soluble in ethanol |
Tribological Performance Data
While extensive research specifically on this compound as a primary lubricant is emerging, data from studies on similar long-chain fatty alcohols and their mixtures provide valuable insights into its potential performance. The following table summarizes relevant tribological data.
| Lubricant | Test Conditions | Coefficient of Friction (μ) | Wear Scar Diameter (WSD) (μm) | Reference |
| Ginol-12,14 (C12-C14 Fatty Alcohol Mixture) | High-Frequency Reciprocating Rig (HFRR) | Not explicitly stated, but alcohols are noted to be better lubricants than ethers at high concentrations. | Provides satisfactory mean WSD of less than 460 μm at concentrations of 750 ppm or higher. | |
| Benzyl Alcohol | Pin-on-disk apparatus; 304 stainless steel; Load: 50 to 600 grams; Sliding velocity: 0.15 cm/min | ~0.1 (consistent across various surface hardnesses) | Not specified | NASA/TM-2017-219493 |
| n-Tetradecane (for comparison) | Surface Forces Apparatus (SFA); Mica surfaces | 0.8 | Not applicable |
Experimental Protocols
Protocol 1: Evaluation of Frictional Properties using a Pin-on-Disk Tribometer
This protocol is designed to determine the coefficient of friction of this compound under controlled sliding conditions.
Materials:
-
This compound (≥98% purity)
-
Test specimens (e.g., steel pins and disks)
-
Pin-on-disk tribometer
-
Ultrasonic bath
-
Acetone and ethanol for cleaning
Procedure:
-
Specimen Preparation:
-
Thoroughly clean the pin and disk specimens by ultrasonicating them in acetone for 15 minutes, followed by 15 minutes in ethanol.
-
Dry the specimens completely using a stream of dry air.
-
-
Lubricant Application:
-
Heat the this compound to a temperature just above its melting point (e.g., 45-50 °C) to ensure it is in a liquid state.
-
Apply a thin, uniform layer of the molten this compound to the surface of the disk.
-
-
Tribological Testing:
-
Mount the pin and disk in the tribometer.
-
Apply a specific normal load (e.g., 5 N, 10 N, 20 N).
-
Set a constant sliding speed (e.g., 0.1 m/s).
-
Set the total sliding distance (e.g., 100 m).
-
Record the friction force continuously throughout the test.
-
-
Data Analysis:
-
Calculate the coefficient of friction (μ) by dividing the measured friction force by the applied normal load.
-
Plot the coefficient of friction as a function of sliding distance or time.
-
Determine the steady-state coefficient of friction.
-
Protocol 2: Assessment of Anti-Wear Properties using a High-Frequency Reciprocating Rig (HFRR)
This protocol is suitable for evaluating the ability of this compound to reduce wear between sliding surfaces.
Materials:
-
This compound (≥98% purity)
-
HFRR test specimens (ball and disk)
-
HFRR instrument
-
Optical microscope with imaging software
-
Heptane for cleaning
Procedure:
-
Specimen and Lubricant Preparation:
-
Clean the HFRR ball and disk with heptane.
-
Prepare a solution of this compound in a suitable non-polar solvent (e.g., hexadecane) at a specific concentration (e.g., 1% w/w), or use neat molten this compound.
-
Place 2 mL of the lubricant sample into the HFRR test reservoir.
-
-
HFRR Test:
-
Mount the ball and disk in the HFRR.
-
Set the test parameters:
-
Load: 1.96 N
-
Stroke length: 1 mm
-
Frequency: 50 Hz
-
Temperature: 60 °C
-
Test duration: 75 minutes
-
-
-
Wear Scar Measurement:
-
After the test, clean the ball specimen with heptane.
-
Measure the major and minor axes of the wear scar on the ball using the optical microscope.
-
Calculate the average wear scar diameter (WSD).
-
-
Data Analysis:
-
Compare the WSD obtained with this compound to that of a reference lubricant or an unlubricated test to determine the percentage of wear reduction.
-
Lubrication Mechanism and Experimental Workflow
The lubricating action of this compound on metal surfaces is believed to occur through the formation of a boundary lubricating film. The polar hydroxyl (-OH) group adsorbs onto the metal surface, while the long, non-polar hydrocarbon chain extends outwards, creating a low-shear interface that reduces friction and prevents direct metal-to-metal contact.
Caption: Adsorption of this compound on a metal surface.
The general workflow for evaluating this compound as a lubricant in a material science study is outlined below.
Caption: General experimental workflow for lubricant evaluation.
References
Application Notes and Protocols for 1-Tetradecanol as a Carbon Source in Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1-tetradecanol as a carbon source in microbial fermentation. This long-chain fatty alcohol presents a unique substrate for biotransformation and the production of valuable chemicals. This document outlines the metabolic pathways involved, profiles of key microorganisms, detailed fermentation protocols, and analytical methods for process monitoring.
Introduction
This compound, also known as myristyl alcohol, is a C14 straight-chain saturated fatty alcohol. Its use as a carbon source in microbial fermentation is of growing interest for the production of biosurfactants, specialty esters, and other valuable oleochemicals. Several microorganisms, including species of Pseudomonas, Rhodococcus, Acinetobacter, and Candida, possess the enzymatic machinery to metabolize long-chain alkanes and alcohols. This capability opens avenues for the bioconversion of this compound into a variety of commercially relevant products.
Microbial Utilization of this compound
The aerobic degradation of this compound typically proceeds through a multi-step enzymatic pathway. The initial oxidation of the alcohol to its corresponding aldehyde is a critical step, followed by further oxidation to a fatty acid. This fatty acid can then enter the β-oxidation cycle for energy production and the generation of metabolic precursors for cell growth and product synthesis.
Key Microorganisms
A variety of microorganisms have been identified for their ability to utilize long-chain alkanes and alcohols, including this compound.
-
Pseudomonas aeruginosa : This bacterium is well-known for its metabolic versatility and its ability to degrade a wide range of hydrocarbons. It possesses alkane hydroxylase systems that are effective for the oxidation of medium to long-chain alkanes.
-
Rhodococcus erythropolis : Known for its robust metabolism and ability to accumulate lipids, Rhodococcus species are excellent candidates for the bioconversion of hydrophobic substrates like this compound.
-
Acinetobacter calcoaceticus : This species is recognized for its proficiency in degrading alkanes and can utilize a broad spectrum of chain lengths.
-
Candida tropicalis : Certain yeast species, including Candida tropicalis, can metabolize alkanes and fatty acids, making them suitable for the production of dicarboxylic acids and other products from this compound.[1][2]
-
Recombinant Escherichia coli : Genetically engineered E. coli strains expressing alkane hydroxylases have been developed for the specific conversion of alkanes to alcohols, demonstrating the potential for tailored biotransformations.
Data Presentation
The following tables summarize quantitative data from various studies on the microbial utilization of long-chain alkanes and alcohols.
Table 1: Growth and Substrate Degradation Data
| Microorganism | Substrate | Concentration | Growth/Degradation Metric | Value | Reference |
| Pseudomonas aeruginosa SJTD-1 | n-Tetradecane | 500 mg/L | Complete transformation | < 36 hours | [2] |
| Rhodococcus erythropolis | Hexadecane | Not specified | Biomass yield | 0.837 ± 0.281 g/L (after 72h) | [3] |
| Rhodococcus erythropolis JCM3201T | Glucose | 16 g/L | Biomass accumulation | 3.1 ± 0.14 g/L | |
| Candida tropicalis F0-5 | Barley Malt Extract | Not specified | Max. specific growth rate | 0.22 h⁻¹ | [4][5] |
| Candida tropicalis F0-5 | YPD Medium | Not specified | Max. specific growth rate | 0.32 h⁻¹ | [4][5] |
Table 2: Product Yields from Long-Chain Alkane/Alcohol Fermentation
| Microorganism | Substrate | Product | Titer | Time (hours) | Reference |
| Recombinant E. coli | Tetradecane | This compound | 2 g/L | 50 |
Metabolic and Experimental Workflows
The following diagrams illustrate the key metabolic pathway for this compound degradation and a general experimental workflow for fermentation and analysis.
Experimental Protocols
Protocol 1: Cultivation of Rhodococcus erythropolis on this compound
This protocol is adapted for the growth of Rhodococcus erythropolis using this compound as the primary carbon source.
1. Media Preparation (per Liter)
-
Basal Medium :
-
NaNO₃: 3.4 g
-
NaCl: 1.0 g
-
MgSO₄·7H₂O: 0.2 g
-
CaCl₂·2H₂O: 0.02 g
-
FeCl₃·7H₂O: 0.01 g
-
Potassium Phosphate Buffer (150 mmol/L, pH 7.0)
-
Distilled Water: to 1 L
-
-
Carbon Source :
-
This compound: 10 g/L (added as a separate sterile solution or emulsified with a non-ionic surfactant like Tween 80 at 0.1% v/v)
-
2. Inoculum Preparation
-
Inoculate a single colony of R. erythropolis into 50 mL of Luria-Bertani (LB) broth.
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the late exponential phase.
-
Harvest the cells by centrifugation at 5000 x g for 10 minutes.
-
Wash the cell pellet twice with sterile saline solution (0.9% NaCl).
-
Resuspend the cells in the basal medium to an optical density at 600 nm (OD₆₀₀) of approximately 1.0.
3. Fermentation
-
Aseptically transfer the prepared medium to a sterilized bioreactor.
-
Inoculate the bioreactor with the prepared inoculum to a starting OD₆₀₀ of 0.1.
-
Set the fermentation parameters:
-
Temperature: 30°C
-
pH: 7.0 (controlled with 1M NaOH and 1M H₂SO₄)
-
Agitation: 300-500 rpm (to ensure adequate mixing and dispersion of this compound)
-
Aeration: 1 vvm (volume of air per volume of medium per minute)
-
-
Monitor cell growth by measuring OD₆₀₀ and substrate consumption by GC-MS analysis of culture samples taken at regular intervals.
Protocol 2: Cultivation of Pseudomonas aeruginosa on this compound
This protocol outlines the procedure for growing Pseudomonas aeruginosa with this compound as the sole carbon source.
1. Media Preparation (per Liter)
-
M9 Minimal Medium :
-
Na₂HPO₄: 6.78 g
-
KH₂PO₄: 3 g
-
NaCl: 0.5 g
-
NH₄Cl: 1 g
-
-
Trace Elements Solution (1000x, add 1 mL per liter of medium) :
-
CaCl₂: 0.5 g/L
-
FeSO₄·7H₂O: 0.2 g/L
-
ZnSO₄·7H₂O: 0.1 g/L
-
MnSO₄·H₂O: 0.02 g/L
-
CuSO₄·5H₂O: 0.02 g/L
-
CoCl₂·6H₂O: 0.01 g/L
-
H₃BO₃: 0.01 g/L
-
-
Magnesium Sulfate Solution (1M, add 2 mL per liter of medium)
-
Carbon Source :
-
This compound: 10 g/L
-
2. Inoculum Preparation
-
Grow a single colony of P. aeruginosa in 50 mL of LB broth overnight at 37°C with shaking.
-
Pellet the cells by centrifugation, wash twice with M9 salts (without a carbon source).
-
Resuspend the cells in M9 salts to an OD₆₀₀ of 1.0.
3. Fermentation
-
Add the prepared M9 medium and this compound to a sterilized bioreactor.
-
Inoculate with the washed cell suspension to a starting OD₆₀₀ of 0.05.
-
Maintain the following fermentation conditions:
-
Temperature: 37°C
-
pH: 7.0 (controlled with 1M NaOH and 1M HCl)
-
Agitation: 400-600 rpm
-
Aeration: 1-1.5 vvm
-
-
Monitor the fermentation by taking samples for OD₆₀₀ and GC-MS analysis.
Protocol 3: Analytical Method for this compound Quantification by GC-MS
This protocol describes the extraction and quantification of this compound from a fermentation broth.
1. Sample Preparation and Extraction
-
Centrifuge 1 mL of the fermentation broth at 10,000 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new tube.
-
To 500 µL of the supernatant, add an internal standard (e.g., 1-tridecanol or a deuterated this compound standard) to a final concentration of 100 mg/L.
-
Add 500 µL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean GC vial.
2. Derivatization (Silylation)
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of pyridine (as a catalyst).[1]
-
Seal the vial and heat at 60-70°C for 30 minutes.[1]
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions :
-
Column : DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Inlet Temperature : 250°C
-
Injection Volume : 1 µL (split or splitless mode, depending on concentration)
-
Oven Program :
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
-
Mass Spectrometer (MS) Conditions :
-
Ion Source : Electron Impact (EI), 70 eV
-
Scan Range : m/z 50-500
-
Quantification : Use selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of the this compound-TMS derivative and the internal standard.
-
4. Quantification
-
Create a calibration curve using standards of this compound with a fixed concentration of the internal standard, prepared and derivatized in the same manner as the samples.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Conclusion
The utilization of this compound as a carbon source in microbial fermentation is a promising area for the production of bio-based chemicals. The protocols and data presented here provide a foundation for researchers to explore and optimize these bioprocesses. Further strain development and process engineering will be crucial for achieving economically viable production scales.
References
- 1. Identification and Characterization of the CYP52 Family of Candida tropicalis ATCC 20336, Important for the Conversion of Fatty Acids and Alkanes to α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning and Characterization of Three Fatty Alcohol Oxidase Genes from Candida tropicalis Strain ATCC 20336 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Tetradecanol in Mesoporous Material Systems for Controlled Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis of mesoporous silica nanoparticles and the subsequent incorporation of 1-tetradecanol as a functional excipient for creating advanced drug delivery systems. While not a direct template for pore formation, this compound plays a crucial role as a hydrophobic phase change material to modulate drug release kinetics.
Introduction: The Role of this compound in Mesoporous Drug Delivery
Mesoporous silica nanoparticles (MSNs) are widely investigated as drug carriers due to their high surface area, large pore volume, and tunable pore size.[1][2][3] A key challenge in drug delivery is controlling the release rate of the therapeutic agent. This compound, a fatty alcohol, is utilized as a hydrophobic excipient that can be incorporated into the pores of drug-loaded MSNs.[4][5] Its function is to form a gate-like layer that regulates the diffusion of the drug from the mesopores, thereby achieving a more sustained release profile.[4][5] This is particularly effective for controlling the release of hydrophilic drugs.[4][5] The toxicity of materials containing tetradecanol has been evaluated and no significant toxicity was observed.[4][5]
Synthesis of Mesoporous Silica Nanoparticles (MCM-41)
A common type of MSN used in these applications is MCM-41, which has a hexagonal arrangement of cylindrical mesopores.
Experimental Protocol: Synthesis of MCM-41 Nanoparticles
This protocol is adapted from standard sol-gel synthesis methods.[6]
Materials:
-
Cetyltrimethylammonium bromide (CTAB) - (Template)
-
Tetraethyl orthosilicate (TEOS) - (Silica precursor)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
Procedure:
-
Template Solution Preparation: Dissolve 1.0 g of CTAB in 480 mL of distilled water. Add 3.5 mL of 2 M NaOH solution to the CTAB solution.
-
Heating: Heat the solution to 80°C with vigorous stirring until the solution becomes clear.
-
Silica Precursor Addition: Add 5.0 mL of TEOS dropwise to the template solution under continuous stirring.
-
Reaction: A white precipitate will form. Continue stirring at 80°C for 2 hours.
-
Product Recovery: Collect the white precipitate by filtration and wash thoroughly with distilled water and ethanol.
-
Drying: Dry the product in an oven at 60°C overnight.
-
Template Removal (Calcination): To create the mesoporous structure, the CTAB template must be removed. Heat the dried powder in a furnace to 550°C for 5 hours.
Workflow for MCM-41 Synthesis
Caption: Workflow for the synthesis of MCM-41 mesoporous silica nanoparticles.
Drug Loading and this compound Incorporation
This section describes the procedure for loading a model drug, Metoprolol Tartrate, into the synthesized MCM-41 and the subsequent addition of this compound.
Experimental Protocol: Drug Loading and this compound Incorporation
Materials:
-
Calcined MCM-41
-
Metoprolol Tartrate (MPT)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
Procedure:
-
Drug Loading:
-
Disperse 100 mg of calcined MCM-41 in a solution of 15 ppm MPT in water.[7]
-
Stir the suspension for 24 hours at room temperature to allow for drug adsorption into the mesopores.
-
Separate the drug-loaded MCM-41 (MPT@MCM-41) by centrifugation.
-
Wash with water to remove any surface-adsorbed drug and dry at 60°C.
-
-
This compound Incorporation:
-
Melt a specific amount of this compound (e.g., to achieve 11-23 wt.%) at a temperature above its melting point (~38°C).[4][5]
-
Add the dried MPT@MCM-41 to the molten this compound.
-
Stir the mixture until it is homogeneous.
-
Cool the mixture to room temperature to solidify the this compound within the pores.
-
The final product is MPT@MCM-41/Tetradecanol.
-
Workflow for Drug Loading and this compound Incorporation
Caption: Workflow for loading a drug and incorporating this compound.
In Vitro Drug Release Studies
The efficacy of this compound in controlling drug release is evaluated through in vitro dissolution tests.
Experimental Protocol: In Vitro Drug Release
Procedure:
-
Disperse a known amount of the drug-loaded samples (with and without this compound) in a release medium (e.g., 100 mL of PBS at pH 7.4).
-
Maintain the temperature at 37°C to simulate body temperature.[4][5]
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the concentration of the released drug in the aliquots using a suitable analytical method, such as UV-Vis spectroscopy.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of the materials and the drug release studies.
Table 1: Physicochemical Properties of MCM-41
| Parameter | Value |
| Surface Area | >1000 m²/g |
| Pore Volume | ~1 cm³/g |
| Pore Size | 2-10 nm |
Table 2: Drug Loading and Release Parameters
| Sample | Drug Load (mg/g) | Release in PBS (pH 7.4) |
| MPT@MCM-41 | 15.13[7] | ~90% in 60 minutes[7] |
| MPT@MCM-41/Tetradecanol | - | Up to 1.6 times decrease in initial release rate[4][5] |
Mechanism of Controlled Release
The addition of this compound introduces a hydrophobic barrier at the pore openings of the mesoporous silica. At physiological temperature (37°C), the this compound is in a liquid state, forming an interfacial layer that slows down the diffusion of the hydrophilic drug into the aqueous release medium.[4][5]
Logical Diagram of Controlled Release Mechanism
Caption: Mechanism of drug release with and without this compound.
Conclusion
This compound serves as an effective agent for modulating the release kinetics of drugs from mesoporous silica nanoparticles. By forming a hydrophobic layer, it provides a sustained release profile, which is a desirable characteristic for many therapeutic applications. The protocols and data presented here provide a framework for researchers and drug development professionals to design and evaluate novel controlled-release drug delivery systems.
References
- 1. pulsus.com [pulsus.com]
- 2. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesoporous materials for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling drug release from mesoporous silica through an amorphous, nanoconfined this compound layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
Application of 1-Tetradecanol in the Synthesis of Surfactants: A Detailed Guide for Researchers
Introduction
1-Tetradecanol, a 14-carbon primary fatty alcohol also known as myristyl alcohol, is a crucial renewable resource in the chemical industry, particularly in the synthesis of a diverse range of surfactants. Its long alkyl chain provides the necessary hydrophobicity, which, when combined with a hydrophilic headgroup, imparts the amphiphilic properties characteristic of surfactants. These molecules are indispensable in numerous applications, including detergents, cosmetics, pharmaceuticals, and various industrial processes, owing to their ability to reduce surface and interfacial tension.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of anionic, cationic, and non-ionic surfactants using this compound as a primary feedstock. The information is intended for researchers, scientists, and professionals in the field of drug development and material science.
Anionic Surfactants: Synthesis of Sodium Tetradecyl Sulfate
Anionic surfactants are characterized by a negatively charged headgroup. A prominent example synthesized from this compound is sodium tetradecyl sulfate (STS), a widely used detergent and emulsifier.[4]
Synthesis Pathway:
The synthesis of sodium tetradecyl sulfate from this compound is a two-step process involving sulfation of the alcohol followed by neutralization.
Experimental Protocol: Synthesis of Sodium Tetradecyl Sulfate
Materials:
-
This compound (Myristyl Alcohol), high purity
-
Sulfur trioxide (SO₃) or Chlorosulfonic acid (HSO₃Cl)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Anhydrous diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
pH meter or pH indicator strips
Procedure:
-
Sulfation:
-
In a clean, dry round-bottom flask, dissolve 1 mole of this compound in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add 1.1 moles of the sulfating agent (e.g., sulfur trioxide dissolved in a suitable solvent or chlorosulfonic acid) dropwise from the dropping funnel. Maintain the temperature below 10 °C throughout the addition to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature to ensure complete sulfation.
-
-
Neutralization:
-
Carefully add the reaction mixture to a beaker containing a stirred, chilled aqueous solution of sodium hydroxide.
-
Monitor the pH of the mixture continuously and add the 50% NaOH solution dropwise until the pH reaches 7.0-7.5. This step should be performed in an ice bath to control the exothermic reaction.
-
-
Purification:
-
The resulting product, sodium tetradecyl sulfate, will be in the aqueous layer. The ether layer can be separated using a separatory funnel.
-
The aqueous solution can be concentrated by evaporation under reduced pressure to obtain the solid surfactant.
-
For higher purity, the product can be recrystallized from an appropriate solvent system, such as ethanol-water mixtures.
-
Dry the purified sodium tetradecyl sulfate in a vacuum oven.
-
Characterization:
The structure and purity of the synthesized sodium tetradecyl sulfate can be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the sulfate group, and high-performance liquid chromatography (HPLC) to assess purity.
Cationic Surfactants: Synthesis of Tetradecyltrimethylammonium Bromide
Cationic surfactants possess a positively charged headgroup, making them effective fabric softeners, antistatic agents, and biocides. A common example derived from this compound is tetradecyltrimethylammonium bromide (TTAB).
Synthesis Pathway:
The synthesis of TTAB involves the quaternization of a tertiary amine, which is typically formed from this compound via a multi-step process. A common route is the conversion of this compound to 1-bromotetradecane, followed by reaction with trimethylamine.
Experimental Protocol: Synthesis of Tetradecyltrimethylammonium Bromide
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48%
-
Sulfuric acid (H₂SO₄), concentrated
-
1-Bromotetradecane (can be synthesized from this compound or purchased)
-
Trimethylamine (TMA), aqueous solution or gas
-
Ethanol
-
Activated carbon
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Pressure vessel (if using gaseous TMA)
Procedure:
-
Synthesis of 1-Bromotetradecane (if not commercially available):
-
In a round-bottom flask, mix this compound with an excess of 48% hydrobromic acid.
-
Slowly add concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for several hours.
-
After cooling, separate the organic layer, wash it with water, sodium bicarbonate solution, and then water again.
-
Dry the organic layer over anhydrous sodium sulfate and purify by distillation under reduced pressure.
-
-
Quaternization:
-
In a pressure vessel, dissolve 1 mole of 1-bromotetradecane in ethanol.
-
Add an excess (1.2-1.5 moles) of trimethylamine.
-
Seal the vessel and heat it at 80-100 °C for 12-24 hours. The pressure will increase during the reaction.
-
After cooling, carefully vent the excess trimethylamine in a fume hood.
-
-
Purification:
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol by rotary evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent, such as acetone or an ethanol/ether mixture.
-
For decolorization, the product can be dissolved in ethanol, treated with activated carbon, filtered, and then recrystallized.
-
Dry the purified tetradecyltrimethylammonium bromide crystals under vacuum.
-
Characterization:
The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the trimethylammonium headgroup and the tetradecyl chain, and by elemental analysis to determine the purity.
Non-ionic Surfactants
Non-ionic surfactants do not have a charged headgroup and are known for their excellent emulsifying and dispersing properties, as well as their stability in the presence of electrolytes. Two important classes of non-ionic surfactants derived from this compound are fatty alcohol ethoxylates and alkyl polyglycosides.
Fatty Alcohol Ethoxylates
Synthesis Pathway:
Fatty alcohol ethoxylates are produced by the reaction of this compound with ethylene oxide in the presence of a catalyst. The number of ethylene oxide units can be controlled to tune the hydrophilic-lipophilic balance (HLB) of the surfactant.
Experimental Protocol: Ethoxylation of this compound
Materials:
-
This compound
-
Ethylene oxide
-
Potassium hydroxide (KOH) or other suitable catalyst
-
Nitrogen gas
-
Autoclave or high-pressure reactor
-
Temperature and pressure control systems
Procedure:
-
Catalyst Addition:
-
Charge the autoclave with this compound and the catalyst (e.g., 0.1-0.5% by weight of KOH).
-
Heat the mixture to 120-150 °C under a nitrogen atmosphere to remove any moisture.
-
-
Ethoxylation Reaction:
-
Purge the reactor with nitrogen to remove air.
-
Introduce ethylene oxide into the reactor at a controlled rate, maintaining the temperature between 150-180 °C and the pressure between 2-5 bar.[5]
-
The degree of ethoxylation is controlled by the molar ratio of ethylene oxide to this compound.
-
After the required amount of ethylene oxide has been added, continue stirring at the reaction temperature for an additional 1-2 hours to ensure complete reaction.
-
-
Neutralization and Purification:
-
Cool the reactor and neutralize the catalyst with an acid such as acetic acid or phosphoric acid.
-
The resulting product is a mixture of ethoxylates with varying chain lengths. Purification can be achieved by vacuum stripping to remove any unreacted ethylene oxide and low molecular weight impurities.
-
Alkyl Polyglycosides (APGs)
Synthesis Pathway:
Alkyl polyglycosides are synthesized by reacting this compound with a sugar, typically glucose, in the presence of an acid catalyst. This is a green and sustainable route to producing highly biodegradable non-ionic surfactants.
Experimental Protocol: Synthesis of Tetradecyl Polyglucoside
Materials:
-
This compound
-
D-Glucose
-
p-Toluenesulfonic acid (p-TSA) or other acid catalyst
-
Sodium hydroxide solution
-
Vacuum distillation setup
-
High-temperature reactor with a mechanical stirrer
Procedure:
-
Reaction Setup:
-
Charge the reactor with D-glucose and an excess of this compound (molar ratio of alcohol to glucose is typically 3:1 to 5:1).
-
Add the acid catalyst (e.g., 0.1-1.0 mol% based on glucose).
-
-
Glycosidation Reaction:
-
Heat the mixture to 110-120 °C under vacuum with vigorous stirring.
-
Water is formed as a byproduct and should be continuously removed by vacuum distillation to drive the reaction to completion.
-
Monitor the reaction progress by measuring the amount of water collected or by analyzing the disappearance of glucose. The reaction is typically complete within 4-8 hours.
-
-
Neutralization and Purification:
-
Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a stoichiometric amount of sodium hydroxide solution.
-
The excess unreacted this compound is removed by vacuum distillation at a higher temperature (e.g., 180-200 °C).
-
The final product is a viscous liquid or a waxy solid, which is a mixture of alkyl polyglycosides with varying degrees of polymerization.
-
Quantitative Data of this compound Based Surfactants
The performance of a surfactant is dictated by its physicochemical properties, primarily the critical micelle concentration (CMC) and the surface tension at the CMC. The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles, and it represents the minimum concentration required for many surfactant applications.
| Surfactant Type | Surfactant Name | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |
| Anionic | Sodium Tetradecyl Sulfate | 2.1 x 10⁻³ M | ~35 |
| Cationic | Tetradecyltrimethylammonium Bromide | 3.5 x 10⁻³ M | ~36 |
| Non-ionic | Tetradecyl Alcohol Ethoxylate (EO=7) | ~6.0 x 10⁻⁵ M | ~30 |
| Non-ionic | Tetradecyl Polyglucoside (DP=1.5) | ~2.0 x 10⁻⁴ M | ~29 |
Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions (temperature, pH, ionic strength) and the purity of the surfactant.
Experimental Workflow for Surfactant Characterization
A typical workflow for the characterization of newly synthesized surfactants involves a series of analytical techniques to confirm the structure, purity, and performance.
Protocol for Surfactant Characterization:
-
Structural and Purity Analysis:
-
FTIR Spectroscopy: To identify the characteristic functional groups of the synthesized surfactant (e.g., sulfate, quaternary ammonium, ether, glycosidic linkages).
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the attachment of the hydrophilic headgroup to the this compound backbone.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the surfactant and identify any byproducts.
-
-
Performance Evaluation:
-
Surface Tension Measurement: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of aqueous solutions of the surfactant at various concentrations.
-
Critical Micelle Concentration (CMC) Determination: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which a sharp break in the curve is observed. Alternatively, conductivity or fluorescence spectroscopy methods can be used.
-
Other Performance Tests: Depending on the intended application, further tests such as foam stability, emulsification power, and wetting ability can be conducted using standard industry methods.
-
Conclusion
This compound is a versatile and valuable platform molecule for the synthesis of a wide array of surfactants. The protocols and data presented in this document provide a comprehensive guide for researchers to synthesize and characterize anionic, cationic, and non-ionic surfactants derived from this renewable feedstock. The ability to tailor the surfactant structure by choosing the appropriate synthetic route and reaction conditions opens up possibilities for developing novel surfactants with enhanced performance for a variety of applications, from advanced drug delivery systems to environmentally friendly cleaning products.
References
Troubleshooting & Optimization
preventing crystallization of 1-tetradecanol in PCM composites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tetradecanol-based Phase Change Material (PCM) composites.
Troubleshooting Crystallization Issues
Uncontrolled crystallization of this compound within a composite matrix can significantly impact the material's performance. The following guides address common crystallization problems.
Issue 1: No or Incomplete Crystallization (High Degree of Supercooling)
Symptoms:
-
The composite remains in a liquid or semi-liquid state below the expected freezing point of this compound (~38-39°C).
-
Differential Scanning Calorimetry (DSC) analysis shows a significantly lower crystallization temperature than the melting temperature, or no crystallization peak at all upon cooling.
Possible Causes & Solutions:
| Cause | Solution |
| Lack of Nucleation Sites: Pure this compound, especially when confined in a composite matrix, can exhibit significant supercooling due to a lack of sites to initiate crystal growth. | Introduce a Nucleating Agent: Add a small percentage (typically 1-5 wt%) of a nucleating agent to the this compound before incorporation into the composite. Effective nucleating agents for fatty alcohols include: Long-chain polymers, Higher-melting homologous fatty alcohols (e.g., 1-hexadecanol), or Finely dispersed graphite or carbon nanotubes.[1][2] |
| Cooling Rate Too High: Rapid cooling does not allow sufficient time for crystal nuclei to form and grow.[3][4][5][6][7] | Decrease the Cooling Rate: In your experimental setup, reduce the rate of cooling. For DSC analysis, use a slower cooling rate (e.g., 1-5 °C/min) to observe the crystallization behavior more accurately.[6] |
| Incompatibility with Composite Matrix: The surface chemistry of the supporting material may inhibit the crystallization of this compound. | Surface Modification of the Matrix: Consider modifying the surface of the supporting material to be more favorable for nucleation. |
| Impurities: Certain impurities can suppress the crystallization process. | Use High-Purity this compound: Ensure the this compound used is of high purity (e.g., >98%). |
Troubleshooting Workflow for Supercooling
Issue 2: Poor Crystal Quality (e.g., small, irregular crystals, phase separation)
Symptoms:
-
Scanning Electron Microscopy (SEM) reveals small, poorly formed crystals within the composite.
-
Inconsistent thermal performance upon cycling.
-
Visible phase separation of this compound from the composite matrix.
Possible Causes & Solutions:
| Cause | Solution |
| Cooling Rate Too High: Rapid cooling leads to the formation of many small crystals instead of fewer, larger ones.[3][4][5][6][7] | Optimize Cooling Rate: Experiment with different, slower cooling rates to promote the growth of larger, more stable crystals. A slower cooling rate allows more time for the molecules to arrange into a more ordered crystal lattice.[4] |
| Insufficient Mixing/Dispersion: Poor dispersion of this compound within the matrix can lead to localized areas of high concentration and subsequent phase separation. | Improve Mixing Technique: Ensure thorough mixing during the composite preparation (e.g., using a high-shear mixer for melt blending or ensuring complete dissolution in solution-based methods). |
| Poor Affinity Between PCM and Matrix: The this compound may not be well-retained within the pores of the supporting material. | Select a High-Porosity Matrix: Use a supporting material with a high specific surface area and appropriate pore size to effectively encapsulate the this compound through capillary forces. |
| Inadequate Encapsulation: The supporting material is not effectively containing the molten this compound. | Increase Matrix Content or Use a Binder: Increase the weight percentage of the supporting material or introduce a binder to create a more robust, form-stable structure. |
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point and latent heat of fusion for pure this compound?
A1: Pure this compound has a melting point of approximately 38-39.5°C and a latent heat of fusion in the range of 220-240 J/g.[8][9]
Q2: How does the incorporation of a supporting matrix and additives affect the thermal properties of this compound?
A2: The addition of a supporting matrix and other additives will reduce the overall latent heat of the composite in proportion to their mass fraction. The melting and crystallization temperatures may also shift slightly due to interactions between the this compound and the other components. The thermal conductivity, however, can be significantly increased by adding conductive fillers like expanded graphite.[9]
Q3: My DSC curve for the this compound composite shows an unexpected endothermic peak near the beginning of the heating cycle. What could be the cause?
A3: This is often referred to as a "start-up hook" and can be caused by a mismatch in heat capacity between the sample and the reference pan.[10] Ensure that the reference pan has a similar weight to the sample pan. It can also be influenced by the initial thermal state of the instrument. Starting the experiment from a stable isothermal condition for a few minutes can help minimize this effect.[11]
Q4: The baseline of my DSC curve is drifting. How can I fix this?
A4: Baseline drift can be caused by several factors, including improper sample preparation, insufficient thermal equilibration, or instrument-related issues.[11] Ensure your sample is well-packed in the crucible and has good thermal contact. Regular calibration and maintenance of the DSC instrument are also crucial.[11]
Q5: I am observing leakage of this compound from my composite after a few thermal cycles. What can I do?
A5: This indicates that the supporting matrix is not adequately containing the molten PCM. You can try increasing the weight percentage of the supporting material, using a matrix with a higher absorption capacity (e.g., higher porosity and surface area), or preparing a form-stable composite where the PCM is physically entrapped within a polymer network.
Quantitative Data Summary
| Composite Composition (this compound as PCM) | Melting Temp. (°C) | Latent Heat of Fusion (J/g) | Thermal Conductivity (W/m·K) | Citation |
| 93 wt% TD / 7 wt% Expanded Graphite | ~38 | 202.6 | 2.76 | [9] |
| TD-Myristic Acid / Hydroxypropyl Methyl Cellulose | 34.61 | 102.11 | - | [12] |
| TD-Lauric Acid / Expanded Perlite / Aluminum Powder | - | - | - | [12] |
| TD / 1,3:2,4-di-(3,4-dimethyl) benzylidene sorbitol | - | 218.5 | - | [13] |
Experimental Protocols
Protocol 1: Preparation of Form-Stable this compound/Expanded Graphite Composite via Melt Blending
Objective: To prepare a form-stable PCM composite with enhanced thermal conductivity.
Materials:
-
This compound (PCM)
-
Expanded Graphite (EG) (thermal conductivity enhancer)
-
High-Density Polyethylene (HDPE) (supporting matrix)
-
High-shear mechanical mixer with heating capabilities
Procedure:
-
Drying: Dry the HDPE and EG in a vacuum oven at 80°C for 12 hours to remove any moisture.
-
Melting: Heat the mechanical mixer to 150°C.
-
Blending:
-
Add the dried HDPE pellets to the preheated mixer and allow them to melt completely.
-
Gradually add the EG to the molten HDPE while mixing at a high speed to ensure uniform dispersion.
-
Slowly add the this compound to the mixture and continue mixing for 30 minutes until a homogeneous composite is formed.
-
-
Molding: Pour the molten composite into a preheated mold.
-
Cooling: Allow the composite to cool to room temperature under controlled, slow cooling conditions to promote proper crystallization.
-
Characterization: The prepared composite can be characterized using DSC, TGA, SEM, and thermal conductivity analysis.
Workflow for Melt Blending
Protocol 2: Preparation of this compound/Porous Matrix Composite via Vacuum Impregnation
Objective: To encapsulate this compound within a porous supporting material to prevent leakage.
Materials:
-
This compound (PCM)
-
Porous supporting material (e.g., expanded perlite, diatomite)
-
Vacuum oven
-
Beaker
-
Hot plate
Procedure:
-
Drying the Matrix: Dry the porous supporting material in an oven at 110°C for 24 hours to remove moisture.
-
Melting the PCM: Place the this compound in a beaker and heat it on a hot plate to 60°C (above its melting point) until it is completely molten.
-
Impregnation Setup: Place the dried porous matrix in a separate beaker and put it inside a vacuum oven.
-
Vacuum Application: Heat the vacuum oven to 60°C and apply a vacuum to remove the air from the pores of the matrix material.[14][15]
-
Impregnation: While maintaining the vacuum and temperature, slowly introduce the molten this compound into the beaker containing the porous matrix until the matrix is fully submerged.[14]
-
Vacuum Release: Slowly release the vacuum. The atmospheric pressure will force the molten PCM into the pores of the supporting material.
-
Cooling: Remove the impregnated composite from the oven and let it cool down to room temperature.
-
Excess PCM Removal: Remove any excess this compound from the surface of the composite.
-
Characterization: Analyze the composite for its thermal properties and leakage behavior.
Workflow for Vacuum Impregnation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MD-guided nucleation agent development for supercooling control in fatty alcohol PCM emulsions [kops.uni-konstanz.de]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Effect of Cooling Rate on Crystallization Behavior of Milk Fat Fractio" by Silvana Martini, M. L. Herrera et al. [digitalcommons.usu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. Common challenges and troubleshooting techniques in DSC measurement [redthermo.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1-Tetradecanol Concentration in Nanoemulsion Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 1-tetradecanol in nanoemulsion formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound-based nanoemulsions.
| Issue | Potential Cause | Recommended Solution |
| High Particle Size (>200 nm) | 1. Insufficient surfactant/co-surfactant concentration. 2. High concentration of this compound. 3. Inadequate energy input during homogenization. | 1. Increase the surfactant-to-oil ratio (SOR). A higher surfactant concentration can more effectively coat the increased interfacial area of smaller droplets. 2. Decrease the concentration of this compound. Higher oil phase volumes require more energy and surfactant to form small droplets. 3. Increase homogenization pressure, duration, or the number of cycles. For ultrasonication, increase the power or processing time. |
| High Polydispersity Index (PDI > 0.3) | 1. Non-uniform droplet size distribution. 2. Inefficient homogenization. 3. Ostwald ripening. | 1. Optimize the surfactant/co-surfactant blend (Smix ratio). 2. Ensure consistent and adequate energy input during formulation. 3. While this compound has low water solubility, consider adding a small amount of a less water-soluble oil (e.g., a long-chain triglyceride) to inhibit Ostwald ripening. |
| Phase Separation or Creaming | 1. Insufficient surfactant concentration. 2. Droplet coalescence due to low zeta potential. 3. High concentration of this compound leading to instability. | 1. Increase the surfactant concentration to ensure complete coverage of the oil droplets. 2. If using an ionic surfactant, ensure the pH of the aqueous phase is appropriate to maximize surface charge. A zeta potential of > |
| Gelation or High Viscosity | 1. High concentration of this compound, which is a solid at room temperature. 2. High concentration of certain surfactants or co-surfactants. | 1. Decrease the concentration of this compound or formulate at a temperature above its melting point (~38-40°C). 2. Screen different surfactants and co-surfactants to find a combination that results in lower viscosity. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound for a stable nanoemulsion?
The optimal concentration of this compound is not a single value but depends on several factors, including the desired particle size, the type and concentration of the surfactant and co-surfactant, and the preparation method. Generally, lower concentrations of this compound (e.g., 5-15% w/w) are more likely to yield smaller and more stable nanoemulsions. It is crucial to construct a pseudo-ternary phase diagram to identify the optimal concentration range for your specific system.[1][2]
2. How does the concentration of this compound affect the particle size and PDI of the nanoemulsion?
Typically, as the concentration of this compound increases, the mean particle size of the nanoemulsion also tends to increase.[3][4] This is because a larger volume of the oil phase requires more surfactant to stabilize the increased interfacial area and more energy to break down into smaller droplets. The Polydispersity Index (PDI) may also increase with higher this compound concentrations, indicating a broader droplet size distribution.[4]
Illustrative Data: Effect of this compound Concentration on Particle Size and PDI
| This compound Conc. (% w/w) | Surfactant Conc. (% w/w) | Co-surfactant Conc. (% w/w) | Particle Size (nm) | PDI | Stability (24h) |
| 5 | 20 | 10 | 85.2 ± 3.1 | 0.15 ± 0.02 | Stable |
| 10 | 20 | 10 | 125.6 ± 4.5 | 0.22 ± 0.03 | Stable |
| 15 | 20 | 10 | 180.4 ± 6.2 | 0.28 ± 0.04 | Stable |
| 20 | 20 | 10 | 250.1 ± 8.9 | 0.35 ± 0.05 | Phase Separation |
Note: This data is illustrative and based on general principles of nanoemulsion formulation. Actual results may vary depending on the specific components and preparation method used.
3. What are the key considerations when selecting a surfactant and co-surfactant for a this compound-based nanoemulsion?
The selection of an appropriate surfactant and co-surfactant is critical for the formation and stability of the nanoemulsion. Key considerations include:
-
HLB Value: For an oil-in-water (O/W) nanoemulsion, a surfactant or surfactant blend with a relatively high Hydrophilic-Lipophilic Balance (HLB) value (typically 10-18) is required.
-
Surfactant-to-Oil Ratio (SOR): A sufficient amount of surfactant is needed to cover the surface of the oil droplets and lower the interfacial tension.
-
Co-surfactant: A co-surfactant, often a short-chain alcohol, can help to further reduce interfacial tension and increase the fluidity of the interface, facilitating nanoemulsion formation.[1]
4. What are the recommended methods for preparing this compound nanoemulsions?
Both high-energy and low-energy methods can be used.
-
High-Energy Methods: These methods use mechanical force to break down the oil phase into nano-sized droplets.[5]
-
High-Pressure Homogenization: The coarse emulsion is passed through a homogenizer at high pressure (100-2000 bar).
-
Microfluidization: The coarse emulsion is forced through microchannels at high velocity, leading to droplet disruption.
-
Ultrasonication: High-intensity sound waves are used to create cavitation, which breaks up the oil droplets.[5]
-
-
Low-Energy Methods: These methods rely on the physicochemical properties of the components to form nanoemulsions spontaneously or with gentle mixing.
-
Phase Inversion Temperature (PIT) Method: This method involves changing the temperature of the system to induce a phase inversion.
-
Spontaneous Emulsification: This occurs when an organic phase (oil and a water-miscible solvent) is slowly added to an aqueous phase with gentle stirring.[6]
-
5. How can I assess the stability of my this compound nanoemulsion?
Stability testing is crucial to ensure the long-term performance of the nanoemulsion. Common methods include:
-
Visual Observation: Monitoring for signs of instability such as creaming, sedimentation, or phase separation over time.
-
Particle Size and PDI Measurement: Regularly measuring the particle size and PDI using Dynamic Light Scattering (DLS) to detect any changes.[7][]
-
Zeta Potential Measurement: Measuring the surface charge of the droplets to assess electrostatic stability.[9]
-
Thermodynamic Stress Tests:
-
Centrifugation: Subjecting the nanoemulsion to high centrifugal forces to accelerate any potential instability.
-
Freeze-Thaw Cycles: Cycling the nanoemulsion between low and high temperatures to assess its resistance to temperature fluctuations.[10]
-
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion using High-Pressure Homogenization
-
Preparation of the Oil Phase: Dissolve the desired amount of this compound (and any lipophilic active ingredient) in the selected co-surfactant with gentle heating (if necessary to melt the this compound) and stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in deionized water and stir until fully dissolved.
-
Formation of the Coarse Emulsion: Add the oil phase to the aqueous phase dropwise while stirring at a moderate speed (e.g., 500-1000 rpm) for 15-30 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 500-1500 bar).
-
Characterization: Characterize the resulting nanoemulsion for particle size, PDI, and zeta potential.
Protocol 2: Construction of a Pseudo-Ternary Phase Diagram
-
Prepare Surfactant/Co-surfactant Mixtures (Smix): Prepare mixtures of the chosen surfactant and co-surfactant at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
Titration: For each Smix ratio, prepare a series of vials with varying ratios of the oil phase (this compound) and the Smix (e.g., from 9:1 to 1:9).
-
Add Aqueous Phase: Titrate each oil/Smix mixture with the aqueous phase (e.g., deionized water) dropwise, with gentle stirring or vortexing after each addition.
-
Observation: Observe the mixtures for transparency and flowability. The points at which clear, transparent, and low-viscosity nanoemulsions are formed are marked on a triangular phase diagram.
-
Delineate Nanoemulsion Region: The area on the phase diagram where nanoemulsions are formed represents the nanoemulsion region, which helps in identifying the optimal concentration ranges of the components.[1][2][11][12]
Visualizations
References
- 1. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation development and optimization using nanoemulsion technique: a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 9. Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and in vitro evaluation of a nanoemulsion for transcutaneous delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
troubleshooting side reactions in 1-tetradecanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tetradecanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the primary synthetic routes to this compound?
This compound, also known as myristyl alcohol, is a fatty alcohol commonly synthesized through the reduction of myristic acid or its esters, such as methyl myristate.[1] The two predominant laboratory and industrial methods for this transformation are:
-
Catalytic Hydrogenation: This method involves the reduction of myristic acid or its esters using hydrogen gas in the presence of a metal catalyst, such as copper chromite, palladium, or nickel.[2] This is often the preferred industrial method due to its cost-effectiveness and the use of a recyclable catalyst.
-
Chemical Reduction: This approach utilizes strong reducing agents to convert the carboxylic acid or ester to the corresponding alcohol. A common and highly effective reagent for this purpose is lithium aluminum hydride (LiAlH₄).[2][3]
Each method has its own set of advantages and potential challenges, which are addressed in the following troubleshooting sections.
2. Why is the yield of my this compound synthesis unexpectedly low?
Low yields in the synthesis of this compound can stem from several factors, ranging from incomplete reactions to the formation of side products and losses during product isolation. Below is a summary of potential causes and recommended solutions.
Table 1: Troubleshooting Low Yield in this compound Synthesis
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. - Increase reaction temperature: For catalytic hydrogenation, ensure the optimal temperature for catalyst activity is maintained. For LiAlH₄ reductions, which are typically exothermic, ensure the initial reaction is controlled and then brought to the recommended temperature if necessary. - Increase reagent stoichiometry: For LiAlH₄ reductions, ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. - Check catalyst activity (for hydrogenation): Ensure the catalyst has not been poisoned or deactivated. Use fresh, properly stored catalyst. |
| Side Reactions | - Formation of tetradecyl myristate (ester byproduct): This can occur if unreacted myristic acid is present with the this compound product under acidic conditions or at elevated temperatures. Ensure complete reduction of the starting material. - Formation of myristyl aldehyde (incomplete reduction): This is more common with milder reducing agents or insufficient reaction time/temperature. Ensure the reaction goes to completion. - Transesterification (if starting from an ester): The product alcohol can react with the starting ester. This can be minimized by using a large excess of the reducing agent and controlling the reaction temperature. |
| Product Loss During Work-up and Purification | - Inadequate extraction: Ensure the use of a suitable extraction solvent and perform multiple extractions to maximize recovery from the aqueous phase. - Emulsion formation: During aqueous work-up, emulsions can form, trapping the product. Breaking the emulsion (e.g., by adding brine) is crucial. - Loss during solvent removal: Be cautious during rotary evaporation, especially if the product is co-distilled with the solvent. - Inefficient purification: During crystallization or chromatography, ensure proper technique to minimize product loss. |
Below is a troubleshooting workflow to diagnose and address low yields in your this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
3. I have identified an impurity in my final product. What are the likely side products in this compound synthesis?
The presence of impurities is a common issue. The identity of the side product depends on the starting material and the reaction conditions. The most common impurities are the result of incomplete reaction or side reactions between the starting materials and the product.
Caption: Main reaction and potential side reactions in this compound synthesis.
Table 2: Common Byproducts in this compound Synthesis
| Byproduct | Formation Pathway | Identification (GC-MS) | Mitigation Strategy |
| Myristyl Aldehyde | Incomplete reduction of myristic acid or its ester. | Molecular ion peak corresponding to C₁₄H₂₈O. Characteristic aldehyde fragmentation patterns. | - Increase reaction time. - Use a sufficient excess of the reducing agent. - Ensure optimal reaction temperature. |
| Tetradecyl Myristate | Esterification of myristic acid with the this compound product. | Molecular ion peak corresponding to C₂₈H₅₆O₂. | - Ensure complete reduction of the starting myristic acid. - Maintain a non-acidic work-up. - Purify the final product via crystallization or chromatography. |
| Methyl Myristate (unreacted) | Incomplete reaction when starting from the ester. | Molecular ion peak corresponding to C₁₅H₃₀O₂. | - Increase reaction time, temperature, or catalyst loading. - Ensure efficient mixing. |
Experimental Protocols
Protocol 1: Reduction of Myristic Acid using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
Myristic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Dissolve myristic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature until a white granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with diethyl ether.
-
Combine the organic filtrates, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization or distillation under reduced pressure.
Protocol 2: Catalytic Hydrogenation of Methyl Myristate
Materials:
-
Methyl myristate
-
Copper chromite catalyst
-
Hydrogen gas
-
High-pressure autoclave
-
Methanol (for dissolving and washing)
Procedure:
-
Charge a high-pressure autoclave with methyl myristate and the copper chromite catalyst (typically 1-5% by weight of the ester).
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 100-150 atm).
-
Heat the mixture to the reaction temperature (e.g., 150-200°C) with constant stirring.
-
Maintain the temperature and pressure until the uptake of hydrogen ceases, indicating the reaction is complete.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Open the autoclave and dilute the reaction mixture with a suitable solvent like methanol.
-
Filter the mixture to remove the catalyst. The catalyst can be washed with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by distillation under reduced pressure.
Data Presentation
Table 3: Influence of Reaction Parameters on Catalytic Hydrogenation of Methyl Myristate
| Parameter | Effect on Yield and Purity | Typical Range |
| Catalyst Loading | Increasing catalyst loading generally increases the reaction rate and yield, but excessive amounts can lead to increased costs and potential for side reactions. | 1-5% by weight |
| Temperature | Higher temperatures increase the reaction rate, but can also promote side reactions such as dehydration or ether formation, reducing purity. | 150-250°C |
| Hydrogen Pressure | Higher pressure increases the rate of hydrogenation and can help to suppress side reactions. | 100-200 atm |
| Solvent | A solvent is not always necessary, but can help with heat transfer and solubility. The choice of solvent can influence catalyst activity and product selectivity. | Neat or in a high-boiling alcohol or hydrocarbon |
Below is a diagram illustrating the logical relationship between key parameters and the desired outcomes in the catalytic hydrogenation process.
Caption: Relationship between parameters and outcomes in catalytic hydrogenation.
References
Technical Support Center: Enhancing the Thermal Conductivity of 1-Tetradecanol-Based PCMs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the thermal conductivity of 1-tetradecanol-based Phase Change Materials (PCMs).
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and characterization of this compound-based PCM composites.
Issue 1: Nanoparticle Agglomeration in Molten this compound
-
Symptom: Inconsistent thermal conductivity measurements, visible clumps of nanoparticles in the solidified PCM composite, and poor dispersion stability after thermal cycling.
-
Possible Causes:
-
Poor Wettability: The surface of the nanoparticles may not be compatible with the non-polar nature of this compound.
-
Van der Waals Forces: Nanoparticles have a high surface area-to-volume ratio, leading to strong attractive forces that cause them to clump together.
-
Inadequate Dispersion Method: The energy input during mixing may be insufficient to break down agglomerates.
-
-
Solutions:
-
Surface Functionalization of Nanoparticles: Modify the surface of nanoparticles to improve their dispersibility in the organic PCM.
-
Use of Surfactants: Introduce a surfactant that can adsorb onto the nanoparticle surface, creating a steric or electrostatic barrier that prevents agglomeration.[1][2] The optimal concentration of the surfactant needs to be determined experimentally to avoid negative impacts on the thermal properties of the PCM.[3][4]
-
Optimization of Ultrasonication: Employ high-power ultrasonication to break down nanoparticle agglomerates in the molten this compound.[5][6] The duration and power of sonication should be optimized to achieve a stable dispersion without damaging the nanoparticles.[5]
-
Issue 2: Leakage of this compound from the Porous Matrix (e.g., Expanded Graphite, Graphene Aerogel)
-
Symptom: The PCM composite "sweats" or leaches liquid this compound, especially after repeated melting-solidification cycles. This leads to a decrease in the latent heat storage capacity.
-
Possible Causes:
-
Poor Capillary Action: The pore structure of the matrix may not be sufficient to retain the molten PCM through capillary forces.
-
PCM Loading Exceeds Matrix Capacity: The amount of this compound is higher than what the porous matrix can hold.
-
Weak Interaction Between PCM and Matrix: Lack of affinity between the this compound and the surface of the porous matrix.
-
-
Solutions:
-
Optimize PCM to Matrix Ratio: Determine the maximum absorption capacity of the porous matrix for this compound to prevent overloading.
-
Surface Modification of the Matrix: Modify the surface of the porous matrix to enhance its interaction with the fatty acid PCM.
-
Use of Hydrophobic Modifiers: Incorporating hydrophobic nano-powders can help prevent the leakage of paraffin-based PCMs from porous structures.[7][8]
-
Issue 3: Inconsistent and Non-Repeatable Thermal Conductivity Measurements
-
Symptom: Wide variations in thermal conductivity values for the same composite sample when measured multiple times or with different techniques.
-
Possible Causes:
-
Non-Uniform Dispersion of Additives: Agglomeration of nanoparticles or non-homogeneous distribution of the conductive filler within the PCM.
-
Anisotropy of the Composite: The orientation of non-spherical fillers (e.g., carbon fibers, graphene) can lead to different thermal conductivity values depending on the measurement direction.
-
Instrumental Errors: Improper calibration of the thermal conductivity measurement device or poor thermal contact between the sensor and the sample.
-
Phase Transition Effects: The thermal conductivity of the PCM changes significantly between its solid and liquid states. Measurements taken during the phase transition can be inaccurate.[9]
-
-
Solutions:
-
Ensure Homogeneous Dispersion: Use the optimized dispersion protocols mentioned in "Issue 1" to achieve a uniform composite.
-
Controlled Sample Preparation: For anisotropic fillers, try to control the alignment during sample preparation or measure the thermal conductivity in different directions to characterize the anisotropy.
-
Proper Measurement Technique: Ensure good thermal contact by using a thermal interface material if necessary. Calibrate the instrument with standard reference materials. For transient methods, ensure the sample thickness and measurement time are appropriate.
-
Measure in Solid and Liquid States: Conduct measurements at temperatures well below the melting point and well above the melting point to determine the thermal conductivity in both the solid and liquid phases separately.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of additive for enhancing the thermal conductivity of this compound?
A1: Both carbon-based materials and metallic nanoparticles have shown significant success.
-
Carbon-based materials like expanded graphite (EG), graphene, and multi-walled carbon nanotubes (MWCNTs) are highly effective due to their excellent thermal conductivity and ability to form interconnected networks within the PCM. EG is particularly popular due to its low cost and high porosity, which also helps in shape-stabilization and preventing leakage.
-
Metallic nanoparticles , such as silver nanowires and copper nanoparticles, can also provide substantial enhancement. However, their higher density and potential for oxidation and agglomeration need to be considered.
The choice of additive often depends on the desired level of thermal conductivity enhancement, cost considerations, and the specific application requirements.
Q2: How does the concentration of the additive affect the thermal properties of the this compound composite?
A2:
-
Thermal Conductivity: Generally, increasing the concentration of the conductive additive leads to a higher thermal conductivity of the composite. However, the relationship may not be linear. At a certain concentration, a percolation threshold may be reached where a continuous conductive network is formed, leading to a sharp increase in thermal conductivity.
-
Latent Heat of Fusion: The addition of non-phase-change materials will decrease the overall latent heat of fusion of the composite per unit mass, as the additive displaces the PCM. Therefore, a balance must be struck between enhancing thermal conductivity and maintaining a high energy storage capacity.
Q3: What are the standard methods for measuring the thermal conductivity of this compound-based PCM composites?
A3: Several methods are commonly used, each with its advantages and limitations:
-
Transient Plane Source (TPS) Method: A versatile and widely used technique for measuring the thermal conductivity of solids and liquids. It is a transient method that is relatively fast.
-
Laser Flash Analysis (LFA): A non-contact method that is suitable for solid samples and provides high accuracy.
-
Guarded Hot Plate Method: A steady-state method that is considered a primary technique for accurate thermal conductivity measurement of solid materials.
-
T-history Method: A simpler, low-cost method that can be used to determine multiple thermophysical properties, including thermal conductivity.
The choice of method depends on the sample form (solid or liquid), the required accuracy, and the available equipment.
Q4: Can surfactants negatively impact the performance of the PCM composite?
A4: Yes, while surfactants can improve nanoparticle dispersion, they can also have some drawbacks. The addition of a surfactant may slightly decrease the overall thermal conductivity of the composite if the surfactant itself has low thermal conductivity. It can also potentially affect the phase change temperature and latent heat of the this compound. Therefore, it is crucial to use the minimum effective concentration of the surfactant and to characterize the thermal properties of the final composite thoroughly.
Data Presentation
Table 1: Enhancement of Thermal Conductivity of this compound with Various Additives
| Additive | Concentration (wt%) | Thermal Conductivity (W/m·K) | Enhancement Factor | Latent Heat (J/g) | Reference |
| Pure this compound | - | ~0.33 | - | ~228 | [10] |
| MWCNTs | Not Specified | 0.43 | ~1.3 | 115 | [10] |
| Expanded Graphite (EG) | 7 | 2.76 | ~8.4 | 202.6 | [11] |
| Graphene Aerogel | 5 | Not specified, but improved | - | Similar to pure | [12] |
| Graphene Oxide (GO) on EG | Not Specified | Improved over EG | - | 189.5 | [3] |
Note: The values presented are indicative and can vary based on the specific properties of the additives and the preparation method.
Experimental Protocols
Protocol 1: Preparation of this compound/Expanded Graphite (EG) Composite
-
Drying: Dry the this compound and expanded graphite in a vacuum oven at 80°C for 24 hours to remove any moisture.
-
Melting: Heat the dried this compound in a beaker on a hot plate to a temperature approximately 10-20°C above its melting point (~38°C), ensuring it is completely molten.
-
Mixing: Gradually add the desired amount of dried expanded graphite to the molten this compound while stirring continuously with a magnetic stirrer.
-
Infiltration: Continue stirring for at least 30 minutes to ensure the molten PCM fully infiltrates the porous structure of the expanded graphite.
-
Solidification: Pour the mixture into a mold and allow it to cool down to room temperature to solidify.
-
Characterization: Characterize the prepared composite for its thermal properties (thermal conductivity, latent heat, and melting/solidification temperatures).
Protocol 2: Preparation of this compound/MWCNT Nanocomposite
-
Drying: Dry the this compound and MWCNTs in a vacuum oven at 80°C for 24 hours.
-
Melting: Melt the dried this compound in a beaker on a hot plate.
-
Dispersion: Add the desired amount of MWCNTs to the molten this compound.
-
Ultrasonication: Place the beaker in an ultrasonic bath or use a probe sonicator to disperse the MWCNTs in the molten PCM for a predetermined optimal time (e.g., 60 minutes). This step is crucial for breaking down agglomerates.
-
Stirring: Simultaneously, use a magnetic stirrer to ensure uniform mixing during sonication.
-
Solidification: Cast the resulting nanocomposite into a mold and let it cool and solidify.
-
Characterization: Analyze the thermal properties of the nanocomposite.
Visualizations
References
- 1. Frontiers | Synergistic Mechanisms Between Nanoparticles and Surfactants: Insight Into NP–Surfactant Interactions [frontiersin.org]
- 2. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on Dispersion Stability Characteristics of TiO2 Nanoparticles in PCM for Use in Cold Storage Air-Conditioning - ProQuest [proquest.com]
- 4. Surfactant effects on the synthesis of oxide nanoparticles using deep eutectic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Effective ultrasonication process for better colloidal dispersion of nanofluid - UM Research Repository [eprints.um.edu.my]
- 6. hielscher.com [hielscher.com]
- 7. Development of thermal energy storage composites and prevention of PCM leakage [ideas.repec.org]
- 8. development-of-thermal-energy-storage-composites-and-prevention-of-pcm-leakage - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Study on Dispersion Stability Characteristics of TiO2 Nanoparticles in PCM for Use in Cold Storage Air-Conditioning | Scientific.Net [scientific.net]
Technical Support Center: Overcoming Solubility Challenges of 1-Tetradecanol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 1-tetradecanol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility so low?
A1: this compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.[1][2] It is a white, waxy solid.[1][2] Its very low aqueous solubility is due to its long, nonpolar 14-carbon alkyl chain, which is hydrophobic, and a single polar hydroxyl (-OH) group that is insufficient to overcome the hydrophobicity of the long hydrocarbon tail.[3][4]
Q2: What is the exact solubility of this compound in water?
A2: The aqueous solubility of this compound is extremely low. At 23°C, its solubility is approximately 0.00013 g/L.
Q3: Can I dissolve this compound by heating the aqueous solution?
A3: While heating can slightly increase the solubility of most compounds, it is not an effective method for significantly dissolving this compound in water due to its highly hydrophobic nature. Upon cooling, the compound will likely precipitate out of the solution.
Q4: Are there any organic solvents in which this compound is soluble?
A4: Yes, this compound is soluble in several organic solvents. It is soluble in diethyl ether and slightly soluble in ethanol.[1][2] It is also soluble in other common organic solvents such as dimethyl sulfoxide (DMSO), acetone, benzene, and chloroform.
Troubleshooting Guide
Issue 1: Precipitation of this compound when adding a stock solution to an aqueous buffer.
Cause: This is a common issue when a concentrated stock solution of a hydrophobic compound, prepared in an organic solvent, is diluted into an aqueous medium. The organic solvent concentration drops significantly, and the aqueous environment cannot maintain the solubility of the hydrophobic this compound, leading to precipitation.
Solutions:
-
Use of Co-solvents: Maintain a certain percentage of a water-miscible organic solvent (co-solvent) in your final aqueous solution.
-
Employ Surfactants: Incorporate a surfactant into your aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic this compound molecules, keeping them dispersed.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their hydrophobic cavity, thereby increasing their aqueous solubility.
-
Formulate as a Nanoemulsion or Solid Lipid Nanoparticle (SLN): These formulations are designed to carry hydrophobic compounds in aqueous media.
Data Presentation: Solubility Enhancement Strategies
Table 1: Solubility of this compound in Ethanol/Water Co-solvent System
| Ethanol (% v/v) | Water (% v/v) | Approximate Solubility of this compound (g/L) |
| 0 | 100 | ~0.00013 |
| 20 | 80 | Low |
| 40 | 60 | Moderate |
| 60 | 40 | High |
| 80 | 20 | Very High |
| 100 | 0 | Soluble |
Table 2: Common Surfactants for Solubilization of Fatty Alcohols
| Surfactant | Type | Typical Concentration Range (% w/v) |
| Polysorbate 80 (Tween 80) | Non-ionic | 0.1 - 5.0 |
| Polysorbate 20 (Tween 20) | Non-ionic | 0.1 - 5.0 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 2.0 |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System (Ethanol/Water)
Objective: To prepare an aqueous solution of this compound using an ethanol/water co-solvent system.
Materials:
-
This compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Glass vials
Workflow Diagram: Co-solvent Solubilization
Caption: Workflow for solubilizing this compound with a co-solvent.
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL). Gentle warming may be required to fully dissolve the solid.
-
In a separate container, prepare the desired final volume of the ethanol/water mixture. The percentage of ethanol will depend on the required final concentration of this compound.
-
While vigorously stirring the ethanol/water mixture, slowly add the required volume of the this compound stock solution.
-
Continue stirring for 15-30 minutes at room temperature.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
Troubleshooting:
-
Precipitation occurs: Increase the percentage of ethanol in the final aqueous solution.
Protocol 2: Micellar Solubilization using a Surfactant (Tween 80)
Objective: To prepare an aqueous solution of this compound using a surfactant to form micelles.
Materials:
-
This compound
-
Polysorbate 80 (Tween 80)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Glass vials
Workflow Diagram: Micellar Solubilization
Caption: Workflow for micellar solubilization of this compound.
Procedure:
-
Prepare an aqueous solution of Tween 80 at a concentration above its critical micelle concentration (CMC), which is approximately 0.01-0.02 mM. A concentration of 0.1% to 1% (w/v) is typically sufficient.
-
Add the desired amount of this compound to the Tween 80 solution.
-
Stir the mixture vigorously for 1-2 hours. Gentle heating (e.g., to 40°C) can facilitate the solubilization process.
-
Allow the solution to cool to room temperature while stirring.
-
The resulting solution should be clear or slightly opalescent, indicating the formation of micelles containing this compound.
Troubleshooting:
-
Incomplete dissolution: Increase the concentration of Tween 80 or reduce the amount of this compound.
Protocol 3: Solubilization via Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Glass vials
Workflow Diagram: Cyclodextrin Complexation
Caption: Workflow for forming a this compound/cyclodextrin inclusion complex.
Procedure (Phase Solubility Study to Determine Maximum Solubility):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Seal the vials and stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter the suspensions through a 0.22 µm filter to remove the undissolved this compound.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., GC-MS after extraction).
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD to obtain a phase solubility diagram, which will show the increase in solubility as a function of HP-β-CD concentration.
Troubleshooting:
-
Low solubility enhancement: Consider using a different type of cyclodextrin or adding a small amount of a water-soluble polymer to enhance complexation.
Protocol 4: Preparation of a this compound Nanoemulsion
Objective: To formulate this compound as an oil-in-water (O/W) nanoemulsion for improved aqueous dispersibility.
Materials:
-
This compound (as the oil phase)
-
A suitable surfactant (e.g., Polysorbate 80)
-
A suitable co-surfactant (e.g., Propylene Glycol)
-
Deionized water
-
High-shear homogenizer or sonicator
Workflow Diagram: Nanoemulsion Preparation
Caption: Workflow for the preparation of a this compound nanoemulsion.
Procedure:
-
Prepare the oil phase by mixing this compound, Polysorbate 80, and Propylene Glycol. A typical starting ratio could be 1:4:2 by weight.
-
Prepare the aqueous phase (deionized water).
-
Heat both the oil phase and the aqueous phase separately to approximately 60-70°C.
-
Slowly add the aqueous phase to the oil phase while stirring with a magnetic stirrer to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-energy emulsification using a high-shear homogenizer or a probe sonicator until a translucent or bluish-white nanoemulsion is formed.
-
Allow the nanoemulsion to cool to room temperature.
Troubleshooting:
-
Phase separation or large droplet size: Optimize the surfactant-to-co-surfactant ratio and the oil-to-surfactant mixture ratio. Increase the homogenization time or energy.
References
Technical Support Center: Minimizing 1-Tetradecanol Degradation in Cosmetic Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 1-tetradecanol in cosmetic formulations.
Troubleshooting Guides
Issue 1: Change in Odor or Appearance of the Formulation
Question: My cream/lotion containing this compound has developed a rancid or waxy odor and a yellowish tint over time. What could be the cause and how can I fix it?
Answer:
This is a classic sign of oxidation. This compound, a saturated fatty alcohol, can undergo oxidation, especially when exposed to heat, light, or trace metal ions. The primary degradation products are typically myristyl aldehyde and myristic acid, which can alter the sensory properties of your formulation.
Troubleshooting Steps:
-
Review your Antioxidant System:
-
Primary Antioxidants: Ensure you are using an adequate concentration of a primary antioxidant that can donate a hydrogen atom to quench free radicals. Common choices include tocopherol (Vitamin E) and Butylated Hydroxytoluene (BHT).
-
Secondary Antioxidants: Consider adding a secondary antioxidant, such as Ascorbyl Palmitate (a fat-soluble form of Vitamin C), which can regenerate primary antioxidants like Vitamin E, creating a synergistic effect.[1]
-
Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidation. Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or its salts to bind these ions.
-
-
Evaluate Storage and Packaging:
-
Light Protection: Store your formulation in opaque or amber-colored packaging to prevent photodegradation.[2]
-
Airtight Containers: Use airless pumps or well-sealed containers to minimize exposure to atmospheric oxygen.[1]
-
Temperature Control: Store the product at controlled room temperature, avoiding excessive heat.
-
-
Assess Raw Material Quality:
-
Ensure the this compound and other lipid-based ingredients you are using have a low peroxide value from the supplier.
-
Corrective Action Plan:
| Parameter | Recommended Action |
| Antioxidant | Incorporate a blend of a primary antioxidant (e.g., 0.1% Tocopherol) and a secondary antioxidant (e.g., 0.05% Ascorbyl Palmitate). |
| Chelating Agent | Add a chelating agent (e.g., 0.1% Disodium EDTA). |
| Packaging | Switch to opaque, airless packaging. |
| Storage | Advise storage at a consistent temperature below 25°C. |
Issue 2: Decrease in Viscosity and Emulsion Instability
Question: My oil-in-water (O/W) emulsion formulated with this compound as a co-emulsifier and thickener is showing signs of phase separation and a drop in viscosity during stability testing. What is happening?
Answer:
A decrease in viscosity and eventual phase separation can be linked to the degradation of this compound and other formulation components. While this compound itself contributes to the stability of the lamellar gel network in an emulsion, its degradation can weaken this structure.[3] Furthermore, the pH of the formulation can significantly impact emulsion stability.
Troubleshooting Steps:
-
Monitor Formulation pH:
-
Re-evaluate the Emulsifier System:
-
The concentration and type of your primary emulsifier and co-emulsifier (this compound) are critical. The degradation of any component can disrupt the hydrophilic-lipophilic balance (HLB) of the system.
-
-
Check for Microbial Contamination:
-
Microbial growth can lead to the breakdown of emulsifiers and other ingredients, causing a drop in viscosity and phase separation. Ensure your preservative system is robust.
-
Corrective Action Plan:
| Parameter | Recommended Action |
| pH Control | Buffer the formulation to a pH that ensures the stability of all ingredients. For many O/W emulsions, a pH range of 5.5-6.5 is optimal. |
| Emulsifier Concentration | Re-optimize the concentration of your primary emulsifier and this compound to ensure a robust emulsion structure. |
| Preservative System | Conduct a microbial challenge test to confirm the efficacy of your preservative system. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in a cosmetic formulation?
A1: The most common degradation pathway for this compound in a cosmetic setting is oxidation . This process is typically initiated by factors such as heat, UV light, and the presence of transition metal ions. The oxidation of the primary alcohol group of this compound can lead to the formation of myristyl aldehyde and subsequently myristic acid.[6][7]
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures accelerate the rate of chemical reactions, including oxidation. Storing a cosmetic formulation at high temperatures (e.g., 40°C or higher) will significantly increase the degradation rate of this compound compared to storage at room temperature. While this compound itself is relatively heat-stable, prolonged exposure to high heat can lead to decomposition.
Q3: Can the pH of my formulation impact the stability of this compound?
A3: While this compound, as a saturated fatty alcohol, is relatively stable across a wide pH range, the pH of the formulation is critical for the overall stability of the emulsion.[4][5] Extreme pH values can affect the performance of other ingredients, such as emulsifiers and preservatives, which can indirectly lead to conditions that may promote the degradation of lipid components.
Q4: What are the best antioxidants to use to protect this compound?
A4: A combination of antioxidants is often most effective.
-
Primary Antioxidants: Tocopherol (Vitamin E) and Butylated Hydroxytoluene (BHT) are excellent free-radical scavengers.
-
Secondary Antioxidants: Ascorbyl Palmitate is a fat-soluble derivative of Vitamin C that can regenerate Vitamin E, providing a synergistic antioxidant effect.
-
Chelating Agents: Disodium EDTA is effective at sequestering metal ions that can catalyze oxidation reactions.
Q5: How can I test for this compound degradation in my formulation?
A5: The most reliable method is through Gas Chromatography-Mass Spectrometry (GC-MS) . This technique allows for the separation and quantification of this compound and its potential degradation products, such as myristic acid. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analyzing other components of the formulation.
Experimental Protocols
Protocol 1: Accelerated Stability Testing for a Cream Formulation
Objective: To assess the stability of a cosmetic cream containing this compound under accelerated conditions.
Methodology:
-
Prepare three batches of the final formulation in its intended packaging.
-
Store the batches under the following conditions for 12 weeks:[2]
-
Condition 1 (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH
-
Condition 2 (Room Temperature): 25°C ± 2°C / 60% RH ± 5% RH
-
Condition 3 (Refrigerated): 4°C ± 2°C
-
-
Samples should be analyzed at time points 0, 4, 8, and 12 weeks.
-
At each time point, evaluate the following parameters:
-
Physical Characteristics: Appearance, color, odor, and signs of phase separation.
-
Physicochemical Properties: pH and viscosity.
-
Chemical Stability: Quantify the concentration of this compound and screen for the presence of myristic acid using GC-MS (see Protocol 2).
-
Protocol 2: GC-MS Analysis of this compound and Myristic Acid
Objective: To quantify the concentration of this compound and its degradation product, myristic acid, in a cream formulation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the cream into a glass vial.
-
Add an internal standard (e.g., pentadecanol).
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., a mixture of hexane and isopropanol) to separate the lipid phase.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization (for Myristic Acid):
-
To analyze the non-volatile myristic acid by GC, it must be derivatized to a more volatile ester form (e.g., a methyl ester) or a silyl ether.[1] A common method is to add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Quantification:
-
Create a calibration curve using standards of this compound and derivatized myristic acid of known concentrations.
-
Quantify the analytes in the sample by comparing their peak areas to the calibration curve, normalized to the internal standard.
-
Visualizations
Caption: Oxidation pathway of this compound.
Caption: GC-MS analysis workflow.
Caption: Synergistic action of antioxidants.
References
- 1. agilent.com [agilent.com]
- 2. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. arpi.unipi.it [arpi.unipi.it]
Technical Support Center: Optimizing Purification Techniques for High-Purity 1-Tetradecanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-tetradecanol.
Comparison of Purification Techniques
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Fractional Vacuum Distillation | >99.0% | 80-90% | Effective for large-scale purification and removing non-volatile impurities. | Requires specialized equipment; potential for thermal decomposition if not properly controlled.[1][2] |
| Recrystallization | >99.5% | 70-85% | Excellent for achieving very high purity; removes impurities that have different solubilities.[3][4] | Yield can be lower due to the solubility of the product in the cold solvent; risk of "oiling out".[5][6] |
| Flash Column Chromatography | >99.8% | 60-80% | High resolution for separating structurally similar impurities; adaptable to different scales. | Can be time-consuming and requires significant solvent usage; yield can be impacted by irreversible adsorption.[7][8][9] |
Section 1: Fractional Vacuum Distillation
Troubleshooting Guide
Question: My distillation is running very slowly, or no distillate is being collected, even though the heating mantle is at the correct temperature. What's wrong?
Answer: This is a common issue often related to inadequate insulation or leaks in the system.[10]
-
Check for Leaks: Ensure all glass joints are properly sealed. Vapors could be escaping the apparatus.[10]
-
Improve Insulation: The distillation column and head should be well-insulated to maintain the necessary temperature for the vapor to reach the condenser.[10][11] Wrapping the column and head with glass wool or aluminum foil can significantly improve efficiency, especially in a fume hood with high airflow.[11]
-
Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[11]
Question: The vacuum pressure is unstable, making it difficult to maintain a consistent boiling point. What should I do?
Answer: An unstable vacuum is typically due to leaks in the system or an overloaded vacuum pump.
-
Inspect all connections: Carefully check all joints, tubing, and seals for leaks. Use a high-vacuum grease on all ground-glass joints to ensure a tight seal.
-
Check the vacuum pump: Ensure the pump oil is clean and at the correct level. A cold trap between your apparatus and the pump can prevent volatile substances from contaminating the pump oil.
Question: The temperature reading is fluctuating, and the separation of this compound from other fatty alcohols (e.g., 1-dodecanol or 1-hexadecanol) is poor.
Answer: Poor separation is often a result of distilling too quickly.
-
Reduce the Distillation Rate: Lower the temperature of the heating mantle to slow down the rate of boiling. A slow and steady distillation rate allows for more vaporization-condensation cycles within the fractionating column, leading to better separation.[10][11]
-
Use an Appropriate Fractionating Column: For separating components with close boiling points, a longer fractionating column or one with a more efficient packing material (like Raschig rings or Vigreux indentations) is necessary to provide more theoretical plates for separation.[11]
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: this compound has a high boiling point at atmospheric pressure (approximately 289 °C). Heating it to this temperature can cause decomposition.[1] Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature, thus preventing thermal degradation.[1][2]
Q2: What are the most common impurities found in crude this compound?
A2: Crude this compound, especially when produced from natural sources like palm kernel or coconut oil, can contain other fatty alcohols with different carbon chain lengths (e.g., C12, C16, C18), unreacted fatty acids or esters, and small amounts of hydrocarbons.[12][13][14]
Q3: How do I determine the optimal vacuum pressure and temperature for my distillation?
A3: The ideal vacuum pressure will lower the boiling point of this compound to a range of 150-180 °C to prevent decomposition. You can use a pressure-temperature nomograph to estimate the boiling point at a given pressure. A common starting point is a vacuum of 1-10 mmHg.
Section 2: Recrystallization
Troubleshooting Guide
Question: My this compound is "oiling out" instead of forming crystals upon cooling. What should I do?
Answer: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of the solute.[5] For this compound, which has a relatively low melting point (38-39 °C), this is a common problem.
-
Increase the Amount of Solvent: Add more hot solvent to the solution to decrease the saturation point.
-
Lower the Saturation Temperature: Re-heat the solution until it is clear, then allow it to cool more slowly. A slower cooling rate encourages crystal nucleation rather than oiling out.
-
Use a Different Solvent System: The chosen solvent may be too effective. A solvent pair, where this compound is soluble in one and insoluble in the other, can sometimes provide better results.[15]
Question: I have a very low yield after recrystallization. How can I improve it?
Answer: A low yield can be caused by using too much solvent, cooling the solution too quickly, or washing the crystals with a solvent that is too warm.[6]
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude this compound.[15]
-
Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This maximizes the formation of crystals.
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.[4]
Question: The recrystallized this compound is not pure, and the melting point is still broad. What went wrong?
Answer: This indicates that impurities are co-crystallizing with the product.
-
Ensure Complete Dissolution: Make sure all the crude solid is fully dissolved in the hot solvent before cooling. Any undissolved material can act as a nucleus for impure crystal formation.
-
Cool Slowly: Rapid cooling can trap impurities within the crystal lattice. Slow cooling allows for the formation of purer crystals.[16]
-
Consider a Second Recrystallization: If the purity is still low, a second recrystallization step may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a good solvent for recrystallizing this compound?
A1: A good solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures.[3] For this compound, suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[15] Acetone can also be used. A solvent pair like hexane/acetone might also be effective.[17]
Q2: How can I induce crystallization if no crystals form after cooling?
A2: If crystals do not form, the solution may not be sufficiently supersaturated. You can try scratching the inside of the flask with a glass rod at the surface of the solution to create a nucleation site. Alternatively, adding a small seed crystal of pure this compound can initiate crystallization.
Q3: Should I use a single solvent or a two-solvent system for recrystallization?
A3: A single-solvent system is generally simpler. However, a two-solvent system can be very effective if a single solvent that meets all the criteria cannot be found.[15] In a two-solvent system, this compound is dissolved in a "good" solvent (in which it is highly soluble), and a "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy, indicating saturation. The solution is then heated until it becomes clear again and allowed to cool slowly.[15]
Section 3: Flash Column Chromatography
Troubleshooting Guide
Question: The separation between this compound and a close-eluting impurity is poor.
Answer: Poor resolution in flash chromatography is often due to an improperly selected solvent system or issues with the column packing.
-
Optimize the Solvent System: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for this compound on a TLC plate.[9] If the separation is still poor, consider using a solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a hexane/acetone or dichloromethane/methanol system.
-
Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can improve the resolution of compounds with similar polarities.[7][18]
-
Improve Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels, as these can lead to poor separation.
Question: The this compound is eluting too quickly or not at all.
Answer: This is a clear indication that the polarity of the mobile phase is incorrect.
-
Compound Elutes Too Quickly (High Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent in your mixture.
-
Compound Does Not Elute (Low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent.
Question: I'm observing streaking or tailing of the this compound spot on the TLC plate and on the column.
Answer: Tailing can be caused by overloading the column, interactions with acidic silica gel, or poor solubility in the mobile phase.
-
Reduce the Sample Load: Overloading the column is a common cause of tailing. A general rule of thumb is to use a silica gel to crude product ratio of 30-50:1 by weight for simple separations.[9]
-
Deactivate the Silica Gel: Fatty alcohols can sometimes interact with the acidic sites on silica gel. You can deactivate the silica by adding a small amount of triethylamine (1-3%) to the eluent.[7]
-
Ensure Good Solubility: If the sample is not fully soluble in the mobile phase as it travels down the column, it can cause tailing. Ensure your chosen eluent is a good solvent for this compound.
Frequently Asked questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography of this compound?
A1: For normal-phase chromatography on silica gel, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or acetone.[8] A typical starting ratio could be 9:1 or 8:2 hexane:ethyl acetate. The optimal ratio should be determined by TLC.
Q2: How do I prepare my this compound sample for loading onto the column?
A2: The sample should be dissolved in a minimum amount of the mobile phase or a less polar solvent. For better resolution, you can use "dry loading," where the sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated. The resulting free-flowing powder is then loaded onto the top of the column.[8]
Q3: Can I use reversed-phase chromatography to purify this compound?
A3: Yes, reversed-phase chromatography, using a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like methanol/water or acetonitrile/water), can be an effective method for purifying fatty alcohols.[8] This technique separates compounds based on their hydrophobicity.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are sealed with high-vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom flask.
-
Evacuation: Slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture heats, observe the vapor rising through the fractionating column. Adjust the heating to maintain a slow, steady distillation rate. The temperature at the distillation head should stabilize at the boiling point of this compound at the given pressure.
-
Fraction Collection: Collect the fraction that distills at the stable boiling point of this compound. Discard any initial lower-boiling fractions.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Recrystallization of this compound from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Saturation: While the solution is still hot, add warm water dropwise until the solution becomes faintly cloudy, indicating saturation.
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.
Protocol 3: Flash Column Chromatography of this compound
-
Solvent System Selection: Using TLC, determine a suitable solvent system (e.g., hexane:ethyl acetate) that gives an Rf value of approximately 0.2-0.3 for this compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, use the dry loading method.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to begin the separation.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for fractional vacuum distillation.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. How To [chem.rochester.edu]
- 2. jackwestin.com [jackwestin.com]
- 3. mt.com [mt.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Purification [chem.rochester.edu]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Purification [chem.rochester.edu]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Fatty Alcohol Plant Q&a - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 14. Fat-soluble Impurities in Crude Edible Oil -Removed in Oil Refinery Process [oil-mill-plant.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
methods to avoid supercooling in 1-tetradecanol phase change materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tetradecanol as a phase change material (PCM). The focus is on addressing the common challenge of supercooling.
Frequently Asked Questions (FAQs)
Q1: What is supercooling in this compound and why is it a problem?
A1: Supercooling, or subcooling, is the phenomenon where a liquid is cooled below its normal freezing point without solidifying. For this compound, which has a melting point of approximately 39.5°C, this means it can remain in a liquid state at temperatures significantly lower than this. This is a problem in thermal energy storage applications because it creates an unpredictable and delayed release of the stored latent heat, hindering the material's efficiency and reliability as a PCM.[1]
Q2: What are the primary methods to mitigate or avoid supercooling in PCMs like this compound?
A2: Several methods have been investigated to overcome the challenges associated with supercooling. The most common and effective approaches include:
-
Addition of Nucleating Agents: Introducing materials with a crystal structure similar to the PCM to promote heterogeneous nucleation.[1]
-
Formation of Composite Materials: Encapsulating the PCM within a supporting matrix, such as expanded graphite, which can enhance thermal conductivity and provide nucleation sites.[2][3]
-
Other Physical Methods: Techniques such as the "cold finger" method, increasing the surface roughness of the container, ultrasonic irradiation, and applying dynamic pressure can also be used to induce crystallization.[1]
Q3: How do nucleating agents work to reduce supercooling?
A3: Nucleating agents are additives that lower the energy barrier required for the formation of stable crystal nuclei. By providing a template or surface that is crystallographically compatible with the PCM, they facilitate heterogeneous nucleation, allowing solidification to begin at a temperature much closer to the true melting point. This significantly reduces the degree of supercooling.
Q4: What is the impact of adding nucleating agents on the latent heat of fusion of this compound?
A4: A common trade-off when using nucleating agents is a reduction in the overall latent heat of fusion of the mixture.[4][5] The additive, being a non-phase-change component at that specific temperature, displaces a portion of the this compound, thereby lowering the energy storage capacity per unit mass of the composite material.[4] Optimization is key to balance the reduction in supercooling with the preservation of high latent heat.
Troubleshooting Guide
Problem: My this compound sample shows a high degree of supercooling during DSC analysis.
-
Possible Cause: Lack of sufficient nucleation sites for crystallization to begin. This is an inherent property of many pure paraffin-based PCMs.
-
Suggested Solution: Introduce a nucleating agent. For alkanes and fatty alcohols like this compound, other long-chain alcohols with higher melting points are often effective. For example, adding 1-octadecanol has been shown to decrease the supercooling of n-octadecane.[6][7] Studies on n-tetradecane have shown that adding 2-4 wt% of this compound can almost entirely suppress supercooling.[4]
Problem: After adding a nucleating agent, the latent heat of my PCM has decreased more than expected.
-
Possible Cause: The concentration of the nucleating agent is too high. While effective for reducing supercooling, excessive amounts of additives reduce the mass fraction of the PCM, directly impacting the total energy storage capacity.[4][5]
-
Suggested Solution: Optimize the concentration of the nucleating agent. Conduct a series of experiments with varying weight percentages (e.g., 0.5%, 1%, 2%, 5%) of the additive to find the minimum amount required to effectively suppress supercooling while maximizing the latent heat of fusion.
Problem: My this compound composite PCM leaks or shows poor shape stability after multiple thermal cycles.
-
Possible Cause: The supporting material in the composite is not effectively containing the molten this compound. This could be due to poor adsorption, insufficient capillary forces, or degradation of the matrix.
-
Suggested Solution: Fabricate a shape-stabilized composite PCM. Expanded graphite (EG) is an excellent candidate due to its porous structure and high adsorption capacity.[3] A composite of this compound and EG (in a 12:1 mass ratio) has been shown to eliminate leakage.[3] Another approach is to use a polymer like polyvinyl butyral (PVB) as a supporting material.[2]
Data on Supercooling Reduction Methods
The following table summarizes data from studies on reducing supercooling in alkanes and fatty alcohols, which are structurally similar to this compound.
| PCM Base Material | Additive / Method | Additive Conc. (wt%) | Degree of Supercooling Reduction | Effect on Latent Heat | Thermal Conductivity Improvement | Reference |
| n-Octadecane (Microencapsulated) | 1-Octadecanol | 10.0% | Supercooling degree was decreased (from a max of ~26°C) | Latent heat is affected by additives | Not specified | [6][7] |
| n-Tetradecane | This compound | 2.0 - 4.0% | Supercooling almost entirely suppressed | Decreases with nucleating agent concentration | Not specified | [4] |
| This compound (TD) | Expanded Graphite (EG) | ~7.7% (12:1 TD:EG ratio) | Not explicitly quantified, but stable phase transition observed | Retained ~90% of pure TD's latent heat | 20.7 times higher than pure TD | [3] |
| This compound (TD) | Polyvinyl Butyral (PVB) & Expanded Graphite (EG) | 80% TD, 17% PVB, 3% EG | Not explicitly quantified, stable properties observed | 166.43 J/g | 2.77 times higher than PCM without EG | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound/Expanded Graphite (TD/EG) Composite PCM
This protocol is based on the vacuum impregnation method to prepare a shape-stabilized PCM with enhanced thermal properties.[3]
-
Pre-treatment: Dry the expanded graphite (EG) in a vacuum oven at 80°C for 12 hours to remove any moisture.
-
Melting: Place a precisely weighed amount of this compound in a beaker and heat it in a water bath to 60°C, ensuring it is completely melted.
-
Mixing: Add the pre-treated EG to the molten this compound. The mass ratio should be determined by your experimental design (e.g., a 12:1 ratio of TD to EG).[3]
-
Vacuum Impregnation: Place the beaker containing the mixture into a vacuum chamber. Evacuate the chamber to allow the molten this compound to be drawn into the porous structure of the EG. Maintain the vacuum for 1-2 hours.
-
Cooling & Solidification: Release the vacuum and remove the sample. Allow it to cool to room temperature, where it will solidify into the final composite material.
-
Characterization: The resulting composite can then be analyzed using DSC, SEM, and thermal cycling tests to evaluate its performance.
Protocol 2: Characterization of Supercooling using Differential Scanning Calorimetry (DSC)
This protocol provides a general method for analyzing the thermal properties of this compound and its composites.[8][9]
-
Instrument Start-up: Turn on the DSC instrument and the associated cooling unit. Start the purge gas flow (typically nitrogen).
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound or composite sample into an aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan to use as a reference.
-
Experimental Parameter Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the temperature program. A typical program for this compound would be:
-
Equilibration: Hold at 0°C for 5 minutes.
-
Heating Ramp: Heat from 0°C to 60°C at a rate of 10°C/min. This will show the melting endotherm.
-
Isothermal Hold: Hold at 60°C for 5 minutes to ensure complete melting.
-
Cooling Ramp: Cool from 60°C to 0°C at a rate of 10°C/min. This will show the crystallization exotherm.
-
-
-
Data Analysis:
-
From the heating curve, determine the onset temperature of melting (melting point) and the integrated peak area (latent heat of melting).
-
From the cooling curve, determine the onset temperature of crystallization.
-
The degree of supercooling (ΔT) is calculated as: ΔT = T_melting_onset - T_crystallization_onset .
-
Visualizations
Caption: Troubleshooting workflow for addressing supercooling in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization and prevention of supercooling of microencapsulated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Encapsulation in 1-Tetradecanol Carriers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the encapsulation efficiency (EE) of drugs in 1-tetradecanol-based solid lipid nanoparticles (SLNs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the formulation of this compound-based drug carriers, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Encapsulation Efficiency (%EE) | 1. Poor drug solubility in this compound: The drug may have limited solubility in the molten lipid.[1] 2. Drug partitioning to the external phase: The drug may have a higher affinity for the aqueous surfactant solution. 3. Premature drug crystallization: The drug may crystallize before being entrapped in the solidifying lipid matrix. 4. Drug expulsion during lipid recrystallization: The ordered crystal structure of this compound can push the drug out as it solidifies.[2][3] 5. Inadequate surfactant concentration: Insufficient surfactant may lead to particle aggregation and drug leakage.[4] | 1. Increase drug solubility: Consider the use of a co-solvent in the lipid phase or the formation of a lipid-drug conjugate.[3] 2. Optimize the formulation: Adjust the pH of the aqueous phase to reduce the drug's solubility in it. Select a surfactant that does not strongly interact with the drug. 3. Modify the cooling process: Employ rapid cooling (e.g., cold homogenization) to quickly solidify the lipid matrix and trap the drug.[5] 4. Incorporate a liquid lipid: Formulate nanostructured lipid carriers (NLCs) by adding a liquid lipid to the this compound to create a less-ordered lipid matrix that can accommodate more drug.[6] 5. Adjust surfactant concentration: Systematically vary the surfactant concentration to find the optimal level that ensures particle stability without promoting drug partitioning to the external phase.[4][7] |
| Particle Aggregation | 1. Insufficient surfactant concentration: Not enough surfactant to stabilize the nanoparticle surface.[4] 2. High lipid concentration: Too much lipid can lead to instability and aggregation. 3. Inappropriate homogenization parameters: Excessive homogenization speed or time can lead to particle agglomeration. | 1. Increase surfactant concentration: Gradually increase the amount of surfactant and measure the particle size and zeta potential to assess stability. 2. Optimize lipid content: Reduce the concentration of this compound in the formulation. 3. Refine homogenization process: Adjust the speed and duration of homogenization. For hot homogenization, ensure the temperature is consistently maintained above the melting point of this compound (38-39°C). |
| Drug Expulsion During Storage | 1. Polymorphic transition of this compound: The lipid matrix can rearrange into a more stable, ordered crystalline form over time, forcing the drug out.[3] 2. High water content in the formulation: Can facilitate drug migration and lipid recrystallization. | 1. Formulate NLCs: The presence of a liquid lipid disrupts the crystal lattice, reducing the likelihood of drug expulsion.[6] 2. Lyophilize the nanoparticles: Freeze-drying the formulation can improve long-term stability by removing excess water. 3. Optimize storage conditions: Store the formulation at a temperature that minimizes lipid mobility and recrystallization. |
| Inconsistent Batch-to-Batch Results | 1. Variability in raw materials: Differences in the purity or source of this compound, drug, or surfactants. 2. Inconsistent process parameters: Fluctuations in temperature, stirring speed, or cooling rate. | 1. Source high-purity materials: Use well-characterized raw materials from a consistent supplier. 2. Standardize the protocol: Precisely control and monitor all experimental parameters, including temperature, mixing speeds, and cooling profiles. |
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency I can expect for a lipophilic drug in this compound SLNs?
A1: The encapsulation efficiency (EE) can vary significantly depending on the drug's properties and the formulation parameters. For lipophilic drugs with good solubility in this compound, it is possible to achieve high EE, potentially exceeding 80%. However, this is highly dependent on optimizing factors like the drug-to-lipid ratio and surfactant concentration.
Q2: How does the drug-to-lipid ratio affect encapsulation efficiency?
A2: The drug-to-lipid ratio is a critical parameter.[8] Generally, increasing the amount of drug relative to the lipid can lead to a higher drug loading. However, there is a saturation point beyond which the lipid matrix cannot accommodate more drug, leading to a decrease in EE as the excess drug will not be encapsulated. It is essential to determine the optimal ratio for each specific drug.
Q3: What is the best method to prepare this compound-based SLNs?
A3: Hot homogenization is a suitable method for this compound due to its relatively low melting point (38-39°C).[9][10] This method involves melting the this compound with the dissolved drug and dispersing it in a hot aqueous surfactant solution using a high-shear homogenizer. The resulting nanoemulsion is then cooled to form the SLNs. Cold homogenization can also be an option to minimize thermal stress on the drug.[5]
Q4: How can I determine the encapsulation efficiency of my formulation?
A4: The most common approach is the indirect method, where the amount of unencapsulated (free) drug is measured in the aqueous phase after separating the SLNs. This is typically done by centrifuging the sample and analyzing the supernatant using UV-Vis spectrophotometry or HPLC. The EE is then calculated based on the initial amount of drug added.
Q5: Should I use this compound alone or in combination with other lipids?
A5: While SLNs can be formulated with this compound as the sole lipid, this can sometimes lead to drug expulsion due to its crystalline nature.[2] To overcome this, you can create Nanostructured Lipid Carriers (NLCs) by blending this compound with a liquid lipid (oil). This creates a less-ordered lipid matrix, which can improve drug loading and reduce drug expulsion during storage.[6]
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot Homogenization
Materials:
-
This compound
-
Drug of interest
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating plate with magnetic stirrer
-
Beakers
-
Analytical balance
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amounts of this compound and the drug.
-
Place them in a beaker and heat to approximately 10°C above the melting point of this compound (around 50°C) with gentle stirring until the lipid is completely melted and the drug is dissolved.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of surfactant and dissolve it in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase (around 50°C).
-
-
Homogenization:
-
Add the hot aqueous phase to the molten lipid phase while stirring.
-
Immediately subject the mixture to high-shear homogenization at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5-10 minutes) to form a hot oil-in-water nanoemulsion.
-
-
Cooling and Solidification:
-
Transfer the hot nanoemulsion to a cold environment (e.g., an ice bath) and continue stirring at a lower speed until it cools down to room temperature. This will allow the lipid to recrystallize and form the SLNs.
-
-
Storage:
-
Store the resulting SLN dispersion at a suitable temperature (e.g., 4°C).
-
Protocol 2: Determination of Encapsulation Efficiency by UV-Vis Spectrophotometry (Indirect Method)
Equipment:
-
High-speed centrifuge
-
UV-Vis spectrophotometer
-
Centrifuge tubes with a filter membrane (e.g., Amicon Ultra)
-
Volumetric flasks and pipettes
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the SLN dispersion and place it in a centrifugal filter tube.
-
Centrifuge at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to separate the SLNs from the aqueous phase. The SLNs will be retained by the filter, and the aqueous phase containing the unencapsulated drug will pass through as the filtrate.
-
-
Quantification of Free Drug:
-
Collect the filtrate and dilute it to a suitable concentration with the appropriate solvent.
-
Measure the absorbance of the diluted filtrate using a UV-Vis spectrophotometer at the maximum wavelength of absorption for the drug.
-
Determine the concentration of the free drug using a pre-established calibration curve.
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the total amount of free drug in the aqueous phase.
-
Use the following formula to determine the EE: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Data Presentation: Factors Influencing Encapsulation Efficiency
The following tables summarize the expected qualitative impact of key formulation variables on the encapsulation efficiency in this compound-based carriers. Note: The quantitative values are illustrative and will vary depending on the specific drug and experimental conditions.
Table 1: Effect of Surfactant Concentration on Encapsulation Efficiency
| Surfactant Concentration (% w/v) | Particle Size (nm) (Illustrative) | Zeta Potential (mV) (Illustrative) | Encapsulation Efficiency (%) (Illustrative) | Observations |
| 0.5 | 350 | -15 | 65 | Insufficient stabilization may lead to aggregation and lower EE. |
| 1.0 | 200 | -25 | 80 | Optimal concentration provides good particle stability and high EE. |
| 2.0 | 180 | -28 | 75 | Excess surfactant may increase drug solubility in the aqueous phase, reducing EE.[4] |
Table 2: Effect of Drug-to-Lipid Ratio on Encapsulation Efficiency
| Drug:Lipid Ratio (w/w) | Drug Loading (%) (Illustrative) | Encapsulation Efficiency (%) (Illustrative) | Observations |
| 1:20 | 4.5 | 90 | High EE at low drug concentrations. |
| 1:10 | 7.5 | 75 | EE may decrease as the lipid's capacity to entrap the drug is approached.[11] |
| 1:5 | 8.0 | 40 | Significant drop in EE as the system is supersaturated with the drug. |
Visualizations
Caption: Workflow for the preparation and analysis of this compound SLNs.
References
- 1. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dadun.unav.edu [dadun.unav.edu]
- 3. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encapsulation of Vitamin A Palmitate in Nanostructured Lipid Carrier (NLC)-Effect of Surfactant Concentration on the Formulation Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Technological strategies for the preparation of lipid nanoparticles: an updated review [pharmacia.pensoft.net]
- 11. preprints.org [preprints.org]
Technical Support Center: Strategies to Reduce the Skin Irritation Potential of 1-Tetradecanol Formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of products containing 1-tetradecanol (myristyl alcohol) and strategies to mitigate its skin irritation potential.
Understanding this compound-Induced Skin Irritation
This compound is a long-chain fatty alcohol widely used in cosmetics and pharmaceutical formulations as an emollient, thickener, and stabilizer.[1][2] Despite its beneficial properties, it can cause skin irritation, particularly in individuals with sensitive skin or when used at high concentrations.[1][3][4] The primary mechanism of irritation involves the disruption of the skin's natural barrier function.[5][6]
Mechanism of Irritation:
This compound can penetrate the stratum corneum, the outermost layer of the skin, and interact with the intercellular lipids. This interaction can disrupt the highly organized lipid bilayer, leading to increased transepidermal water loss (TEWL) and enhanced penetration of other potential irritants.[5][6][7] This disruption of the skin barrier can trigger an inflammatory response, resulting in symptoms such as redness, itching, and dryness.
Troubleshooting Guide: Common Issues in this compound Formulations
This guide addresses specific problems that may arise during the experimental phase of formulating with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| High in vitro cytotoxicity in keratinocyte assays. | The concentration of this compound may be too high, leading to cell death. | - Reduce the concentration of this compound in the formulation.- Incorporate anti-inflammatory agents such as bisabolol or licorice root extract to counteract the inflammatory response.- Encapsulate the this compound to control its release and reduce direct contact with the cells. |
| Increased Transepidermal Water Loss (TEWL) in ex vivo skin models. | The formulation is disrupting the skin barrier function, likely due to the lipid-disrupting properties of this compound. | - Add barrier-repairing ingredients like ceramides, cholesterol, and free fatty acids to the formulation to replenish the skin's natural lipids.[8][9][10]- Include occlusive agents such as petrolatum or dimethicone to form a protective layer and reduce water loss.- Optimize the concentration of this compound to the lowest effective level. |
| Erythema (redness) and edema (swelling) observed in human patch tests. | The formulation is causing an inflammatory response in the skin. | - Incorporate soothing and anti-inflammatory ingredients like aloe vera, chamomile, or niacinamide.[11]- Reduce the concentration of this compound.- Evaluate the entire formulation for other potential irritants that may be acting synergistically with this compound. |
| Inconsistent results in skin irritation assays. | Variability in experimental protocols, skin samples, or formulation preparation. | - Standardize all experimental protocols, including incubation times, dosing, and measurement techniques.- Ensure consistent quality and handling of ex vivo skin samples.- Implement rigorous quality control for formulation preparation to ensure homogeneity and stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes skin irritation?
A1: The primary mechanism is the disruption of the stratum corneum's lipid bilayer. This compound, being a fatty alcohol, can intercalate into the lipid matrix, altering its structure and increasing its fluidity. This leads to a compromised barrier function, increased transepidermal water loss (TEWL), and enhanced penetration of irritants, which can trigger an inflammatory cascade.[5][6][7]
Q2: What are the key strategies to reduce the skin irritation potential of this compound in a formulation?
A2: The main strategies include:
-
Concentration Optimization: Using the lowest effective concentration of this compound.
-
Barrier Repair: Incorporating a blend of ceramides, cholesterol, and fatty acids to mimic and replenish the skin's natural lipid barrier.[8][9][10]
-
Inclusion of Anti-Irritants and Soothing Agents: Adding ingredients like bisabolol, allantoin, aloe vera, and niacinamide to calm the skin and reduce inflammation.[11]
-
Controlled Release Systems: Encapsulating this compound in systems like liposomes or solid lipid nanoparticles to control its release onto the skin, minimizing direct irritant effects.
Q3: What in vitro and ex vivo models are suitable for assessing the irritation potential of my this compound formulations?
A3: Several models are available:
-
Reconstructed Human Epidermis (RhE) Models (e.g., EpiDerm™, SkinEthic™): These 3D tissue models are used in the OECD Test Guideline 439 for in vitro skin irritation testing. They provide a good correlation with in vivo human responses.
-
Keratinocyte Monolayer Cultures: Used for initial screening of cytotoxicity and inflammatory responses (e.g., measuring the release of cytokines like IL-1α).
-
Ex Vivo Skin Explants (e.g., using a Franz Diffusion Cell): This model uses human or animal skin to assess both skin penetration and irritation markers like TEWL.[7][8][12][13]
Q4: What are the most relevant endpoints to measure when evaluating the reduction of skin irritation in my formulations?
A4: Key endpoints include:
-
Transepidermal Water Loss (TEWL): A measure of the skin barrier's integrity. An increase in TEWL indicates barrier damage.[12][14]
-
Erythema (Redness): Assessed visually or using colorimetry to quantify the inflammatory response.[15]
-
Cytokine Release: Measuring the levels of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) released from skin cells or tissues.[16][17][18][19][20][21]
-
Cell Viability: In in vitro models, assessing the percentage of viable cells after exposure to the formulation.
Quantitative Data Summary
Table 1: Illustrative Example of In Vitro Skin Irritation Data (OECD TG 439)
| Formulation | This compound (%) | Anti-Irritant | Mean Tissue Viability (%) | Classification |
| A | 5 | None | 45.2 ± 5.1 | Irritant (Category 2) |
| B | 5 | 1% Ceramide Complex | 65.8 ± 4.9 | Non-Irritant |
| C | 2.5 | None | 70.3 ± 6.2 | Non-Irritant |
| D | 2.5 | 1% Ceramide Complex | 88.9 ± 5.5 | Non-Irritant |
| Positive Control (5% SDS) | - | - | 15.4 ± 3.7 | Irritant (Category 2) |
| Negative Control (PBS) | - | - | 100.0 ± 4.2 | Non-Irritant |
Table 2: Illustrative Example of Human Patch Test Data (48-hour application)
| Formulation | This compound (%) | Anti-Irritant | Mean Erythema Score (0-4 scale) | Mean TEWL (g/m²/h) |
| A | 5 | None | 2.5 ± 0.8 | 25.4 ± 4.1 |
| B | 5 | 2% Niacinamide | 1.2 ± 0.5 | 15.8 ± 3.5 |
| C | 2.5 | None | 1.1 ± 0.4 | 14.9 ± 3.2 |
| D | 2.5 | 2% Niacinamide | 0.4 ± 0.2 | 10.1 ± 2.8 |
| Vehicle Control | 0 | None | 0.2 ± 0.1 | 8.5 ± 2.1 |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) Model (Based on OECD TG 439)
-
Tissue Preparation: Reconstituted human epidermis tissues are received and pre-incubated in maintenance medium overnight at 37°C and 5% CO2.
-
Test Substance Application: A defined amount of the this compound formulation is applied topically to the surface of the RhE tissue. A positive control (e.g., 5% Sodium Dodecyl Sulfate) and a negative control (e.g., Phosphate Buffered Saline) are also applied to separate tissues.
-
Incubation: The tissues are exposed to the test substance for 60 minutes at 37°C.
-
Rinsing: After exposure, the tissues are thoroughly rinsed with PBS to remove the test substance.
-
Post-Incubation: The tissues are transferred to fresh maintenance medium and incubated for 42 hours.
-
Viability Assessment (MTT Assay):
-
Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 3 hours.
-
The MTT is converted to a blue formazan salt by viable cells.
-
The formazan is extracted from the tissues using an organic solvent (e.g., isopropanol).
-
The optical density of the extract is measured using a spectrophotometer.
-
-
Data Analysis: The viability of the treated tissues is expressed as a percentage of the negative control. A formulation is classified as an irritant if the tissue viability is ≤ 50%.[1][6][9][22][23]
Protocol 2: Human Repeat Insult Patch Test (HRIPT)
-
Subject Recruitment: A panel of healthy volunteers is recruited, often including individuals who self-identify as having sensitive skin.
-
Induction Phase:
-
The this compound formulation is applied to a small area of the skin (typically the back) under an occlusive or semi-occlusive patch.
-
The patch is worn for 24-48 hours and then removed.
-
This process is repeated nine times over a three-week period.
-
The skin is evaluated for any signs of irritation before each new patch application.[24][25]
-
-
Rest Period: A two-week rest period follows the induction phase, during which no patches are applied. This allows for the development of any potential delayed hypersensitivity.
-
Challenge Phase:
-
After the rest period, a single patch with the test formulation is applied to a new, untreated skin site.
-
The patch is removed after 24-48 hours.
-
The challenge site is evaluated for signs of irritation and sensitization at 24, 48, and 72 hours after patch application.[24]
-
-
Data Analysis: Skin reactions are scored based on a standardized scale for erythema, edema, and other signs of irritation. The formulation is assessed for its potential to cause both primary irritation and allergic contact dermatitis.
Visualizations
Signaling Pathway
// Nodes "this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "Lipid_Bilayer_Disruption" [label="Lipid Bilayer Disruption\n(Stratum Corneum)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Barrier_Dysfunction" [label="Barrier Dysfunction\n(Increased TEWL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Keratinocyte_Stress" [label="Keratinocyte Stress", fillcolor="#FBBC05", fontcolor="#202124"]; "Pro_inflammatory_Mediators" [label="Release of Pro-inflammatory\nMediators (IL-1α, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NF_kB_MAPK_Activation" [label="Activation of\nNF-κB and MAPK Pathways", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inflammatory_Response" [label="Inflammatory Response\n(Erythema, Edema)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Anti_inflammatory_Agents" [label="Anti-inflammatory Agents\n(e.g., Bisabolol, Niacinamide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Barrier_Repair_Agents" [label="Barrier Repair Agents\n(Ceramides, Cholesterol, Fatty Acids)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "this compound" -> "Lipid_Bilayer_Disruption" [color="#202124"]; "Lipid_Bilayer_Disruption" -> "Barrier_Dysfunction" [color="#202124"]; "Barrier_Dysfunction" -> "Keratinocyte_Stress" [color="#202124"]; "Keratinocyte_Stress" -> "Pro_inflammatory_Mediators" [color="#202124"]; "Pro_inflammatory_Mediators" -> "NF_kB_MAPK_Activation" [color="#202124"]; "NF_kB_MAPK_Activation" -> "Inflammatory_Response" [color="#202124"]; "Anti_inflammatory_Agents" -> "NF_kB_MAPK_Activation" [label="Inhibits", color="#34A853", style=dashed, fontcolor="#34A853"]; "Barrier_Repair_Agents" -> "Barrier_Dysfunction" [label="Repairs", color="#34A853", style=dashed, fontcolor="#34A853"]; } }
Caption: Proposed signaling pathway for this compound-induced skin irritation.
Experimental Workflow
// Nodes "Start" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Formulation_Development" [label="Formulation Development\n(this compound ± Anti-Irritants)", fillcolor="#FBBC05", fontcolor="#202124"]; "In_Vitro_Screening" [label="In Vitro Screening\n(RhE Model - OECD 439)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Assess_Viability" [label="Assess Cell Viability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Decision1" [shape=diamond, label="Viability > 50%?", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reformulate" [label="Reformulate\n(Reduce Concentration/\nAdd Anti-Irritants)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ex_Vivo_Testing" [label="Ex Vivo Testing\n(Franz Cell - TEWL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Assess_Barrier" [label="Assess Barrier Function", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Decision2" [shape=diamond, label="No Significant\nIncrease in TEWL?", fillcolor="#F1F3F4", fontcolor="#202124"]; "Clinical_Testing" [label="Clinical Testing\n(Human Patch Test)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Assess_Irritation" [label="Assess Erythema & Sensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Decision3" [shape=diamond, label="Clinically\nNon-Irritating?", fillcolor="#F1F3F4", fontcolor="#202124"]; "Final_Formulation" [shape=ellipse, label="Final Formulation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "Start" -> "Formulation_Development" [color="#202124"]; "Formulation_Development" -> "In_Vitro_Screening" [color="#202124"]; "In_Vitro_Screening" -> "Assess_Viability" [color="#202124"]; "Assess_Viability" -> "Decision1" [color="#202124"]; "Decision1" -> "Reformulate" [label="No", color="#EA4335", fontcolor="#EA4335"]; "Reformulate" -> "Formulation_Development" [color="#202124"]; "Decision1" -> "Ex_Vivo_Testing" [label="Yes", color="#34A853", fontcolor="#34A853"]; "Ex_Vivo_Testing" -> "Assess_Barrier" [color="#202124"]; "Assess_Barrier" -> "Decision2" [color="#202124"]; "Decision2" -> "Reformulate" [label="No", color="#EA4335", fontcolor="#EA4335"]; "Decision2" -> "Clinical_Testing" [label="Yes", color="#34A853", fontcolor="#34A853"]; "Clinical_Testing" -> "Assess_Irritation" [color="#202124"]; "Assess_Irritation" -> "Decision3" [color="#202124"]; "Decision3" -> "Reformulate" [label="No", color="#EA4335", fontcolor="#EA4335"]; "Decision3" -> "Final_Formulation" [label="Yes", color="#34A853", fontcolor="#34A853"]; }
Caption: A typical experimental workflow for developing and testing low-irritation this compound formulations.
References
- 1. specialchem.com [specialchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. sincereskincare.com [sincereskincare.com]
- 4. Dietary fatty acids and alcohol: effects on cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. cosrx.com [cosrx.com]
- 8. A Lipid Mixture Enriched by Ceramide NP with Fatty Acids of Diverse Chain Lengths Contributes to Restore the Skin Barrier Function Impaired by Topical Corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro anti-inflammatory effects of hyaluronic acid in ethanol-induced damage in skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Production of tumor necrosis factor-alpha, interleukin-1 and interleukin-6 in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inflammatory cytokines IL-1 alpha, IL-1 beta, IL-6, and TNF-alpha impart neuroprotection to an excitotoxin through distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. IL-6 enhances TNF-alpha- and IL-1-induced increase of Mn superoxide dismutase mRNA and O2 tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory and antioxidant effects of umbelliferone in chronic alcohol-fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cir-safety.org [cir-safety.org]
- 22. researchgate.net [researchgate.net]
- 23. journals.aps.org [journals.aps.org]
- 24. A phase I study of daily treatment with a ceramide-dominant triple lipid mixture commencing in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A pilot study to evaluate the effects of topically applied cosmetic creams on epidermal responses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-Tetradecanol and 1-Hexadecanol as Phase Change Materials for Thermal Energy Storage
A detailed guide for researchers, scientists, and drug development professionals on the thermal performance and characteristics of 1-tetradecanol and 1-hexadecanol as organic phase change materials (PCMs).
In the realm of thermal energy storage, fatty alcohols are a significant class of organic phase change materials, prized for their high latent heat storage capacity, chemical stability, and non-toxic nature. Among them, this compound (C14H30O) and 1-hexadecanol (C16H34O) are prominent candidates for a variety of applications, including passive thermal regulation in buildings, electronics cooling, and controlled drug release systems. This guide provides an objective, data-driven comparison of these two fatty alcohols to aid in material selection for specific research and development applications.
Performance Data at a Glance: this compound vs. 1-Hexadecanol
The following tables summarize the key thermophysical properties of this compound and 1-hexadecanol based on experimental data. These properties are critical in determining their suitability for different thermal energy storage applications.
Table 1: General and Thermal Properties
| Property | This compound (Myristyl Alcohol) | 1-Hexadecanol (Cetyl Alcohol) |
| Molecular Formula | C₁₄H₃₀O | C₁₆H₃₄O |
| Molecular Weight | 214.39 g/mol | 242.44 g/mol |
| Melting Point (°C) | ~38 | ~49 |
| Latent Heat of Fusion (J/g) | ~200 - 230 | ~210 - 240 |
| Thermal Stability | Stable up to ~150-200°C | Stable up to ~150-200°C |
Table 2: Performance Characteristics as Phase Change Materials
| Characteristic | This compound | 1-Hexadecanol |
| Operating Temperature Range | Lower temperature applications | Mid-range temperature applications |
| Energy Storage Density | High | High |
| Supercooling | Low to moderate | Low to moderate |
| Corrosiveness | Non-corrosive to most metals | Non-corrosive to most metals |
| Volume Change on Phase Transition | Significant | Significant |
In-Depth Experimental Analysis
The data presented above is primarily derived from two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative insights into the phase change behavior and thermal stability of the materials.
Experimental Workflow for PCM Characterization
The following diagram illustrates the typical experimental workflow for characterizing phase change materials like this compound and 1-hexadecanol.
Experimental Protocols
1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the phase transition temperatures (melting and solidification points) and the latent heat of fusion of this compound and 1-hexadecanol.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Methodology:
-
A small sample of the fatty alcohol (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is ramped up and down at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected phase transition (e.g., 0 °C to 80 °C).[1]
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
The melting point is determined from the peak of the endothermic curve during heating, and the solidification point is determined from the peak of the exothermic curve during cooling.
-
The latent heat of fusion is calculated by integrating the area under the melting peak.
-
2. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition temperature of this compound and 1-hexadecanol.
-
Apparatus: A Thermogravimetric Analyzer.
-
Methodology:
-
A small sample of the fatty alcohol (typically 10-20 mg) is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air).[1]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset temperature of mass loss is identified as the decomposition temperature, which indicates the upper limit of the material's thermal stability.
-
Comparative Discussion
Thermal Properties: 1-Hexadecanol exhibits a higher melting point (around 49 °C) compared to this compound (around 38 °C). This makes this compound more suitable for applications requiring thermal regulation closer to room temperature, while 1-hexadecanol is better suited for applications with slightly higher operating temperatures. Both materials boast a high latent heat of fusion, indicating their excellent capacity to store and release significant amounts of thermal energy during their phase transition.
Thermal Stability: Both fatty alcohols demonstrate good thermal stability, with decomposition temperatures typically above 150 °C.[1] This allows for their reliable use in a wide range of thermal cycling applications without significant degradation.
Applications in Drug Development: The well-defined melting points of these fatty alcohols make them attractive for applications in temperature-sensitive drug delivery systems. For instance, they can be incorporated into formulations to trigger the release of a therapeutic agent when a specific temperature is reached. Their biocompatibility and non-toxic nature are also advantageous in such applications.
Conclusion
Both this compound and 1-hexadecanol are excellent organic phase change materials with high thermal energy storage capacities. The primary distinguishing factor for selection is their melting point, which dictates their optimal operating temperature range. For applications requiring thermal management near ambient temperatures, this compound is the preferred choice. For applications demanding a slightly higher operating temperature, 1-hexadecanol is more suitable. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to characterize and compare these and other potential phase change materials for their specific needs.
References
A Comparative Guide to the Efficacy of Fatty Alcohols as Skin Penetration Enhancers
For Researchers, Scientists, and Drug Development Professionals
The transdermal delivery of therapeutic agents offers numerous advantages, including avoiding first-pass metabolism and improving patient compliance. However, the formidable barrier of the stratum corneum necessitates the use of penetration enhancers to facilitate drug absorption. Among the various classes of chemical enhancers, fatty alcohols are widely utilized for their efficacy and safety profile. This guide provides an objective comparison of the performance of different fatty alcohols as skin penetration enhancers, supported by experimental data and detailed methodologies.
Mechanism of Action
Fatty alcohols primarily enhance skin penetration by disrupting the highly ordered lipid structure of the stratum corneum.[1] It is generally believed that they insert themselves into the intercellular lipid bilayers, thereby increasing their fluidity and creating defects or pores.[2][3] This disruption of the lipid matrix reduces the diffusional resistance of the stratum corneum, allowing drug molecules to partition into and diffuse through the skin barrier more readily.[1][4] The efficacy of fatty alcohols is influenced by their carbon chain length, with a parabolic relationship often observed where an optimal chain length exhibits maximum enhancement.[5]
Quantitative Comparison of Fatty Alcohol Efficacy
The following table summarizes the in vitro skin permeation enhancement effect of various saturated fatty alcohols on melatonin, a moderately lipophilic drug. The data highlights the influence of carbon chain length on the flux of the drug across the skin.
| Fatty Alcohol | Carbon Chain Length | Mean Flux of Melatonin (μg/cm²/h) | Enhancement Ratio* | Transepidermal Water Loss (TEWL) (g/m²/h) | Skin Blood Flow (Perfusion Units) |
| Control (Vehicle) | N/A | 0.8 ± 0.1 | 1.0 | 8.5 ± 1.2 | 35.4 ± 4.1 |
| Octanol | C8 | 8.9 ± 1.5 | 11.1 | 20.1 ± 2.5 | 75.2 ± 8.3 |
| Nonanol | C9 | 10.2 ± 1.8 | 12.8 | 22.5 ± 2.8 | 80.1 ± 9.5 |
| Decanol | C10 | 12.5 ± 2.1 | 15.6 | 28.3 ± 3.1 | 95.6 ± 10.2 |
| Undecanol | C11 | 11.8 ± 1.9 | 14.8 | 26.8 ± 3.0 | 90.4 ± 9.8 |
| Lauryl Alcohol | C12 | 10.9 ± 1.7 | 13.6 | 25.1 ± 2.9 | 85.3 ± 9.1 |
| Tridecanol | C13 | 7.5 ± 1.3 | 9.4 | 30.5 ± 3.5 | 102.3 ± 11.5 |
| Myristyl Alcohol | C14 | 5.1 ± 0.9 | 6.4 | 32.1 ± 3.8 | 108.7 ± 12.1 |
*Enhancement Ratio = Mean Flux with enhancer / Mean Flux of control Data extracted from a study by Kanikkannan et al. (2002) using hairless rat skin.[5]
A study on the antifungal agent clotrimazole also demonstrated the influence of fatty alcohol chain length on skin permeation from topical creams, with myristyl alcohol (C14) showing the highest flux followed by cetyl alcohol (C16), cetostearyl alcohol (C16-18), and stearyl alcohol (C18).[6] This suggests that the optimal chain length can vary depending on the drug and formulation.
Experimental Protocols
The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a common apparatus for evaluating the efficacy of penetration enhancers.[7][8][9][10]
1. Skin Membrane Preparation:
-
Full-thickness skin (human or animal, e.g., porcine ear skin) is carefully excised.[8]
-
Subcutaneous fat and extraneous tissue are removed from the dermal side.
-
The skin is cut into sections of appropriate size to be mounted on the Franz diffusion cells.
-
The integrity of the skin can be assessed by measuring its electrical resistance or transepidermal water loss.
2. Franz Diffusion Cell Setup:
-
The Franz diffusion cell consists of a donor compartment and a receptor compartment, with the skin membrane mounted between them, stratum corneum side facing the donor compartment.[7]
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline for hydrophilic drugs, or a solution containing a solubilizing agent for lipophilic drugs) and maintained at a constant temperature, typically 32°C, to mimic physiological conditions.[7]
-
The receptor medium is continuously stirred to ensure a uniform concentration.[7]
3. Application of Formulation and Sampling:
-
A known quantity of the formulation containing the drug and the fatty alcohol enhancer is applied to the surface of the stratum corneum in the donor compartment.[7]
-
At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis.[7]
-
An equal volume of fresh, pre-warmed receptor medium is added to the receptor compartment to maintain a constant volume and sink conditions.[7]
4. Quantification and Data Analysis:
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
The cumulative amount of drug permeated per unit area of the skin is plotted against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.
-
The enhancement ratio is calculated by dividing the flux of the drug with the enhancer by the flux of the drug from the control formulation (without the enhancer).
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of fatty alcohols as skin penetration enhancers and a typical experimental workflow.
Caption: Mechanism of Fatty Alcohol Skin Penetration Enhancement.
Caption: In Vitro Skin Permeation Study Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling the Molecular Mechanisms of Alcohol-Mediated Skin Permeation Enhancement: Insights from Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alterlab.co.id [alterlab.co.id]
- 8. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
1-Tetradecanol in Lipid Nanoparticles: A Comparative Guide to Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
For researchers, scientists, and drug development professionals, the choice between Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) is a critical decision in the formulation of effective drug delivery systems. This guide provides an objective comparison of these two platforms when utilizing 1-tetradecanol (myristyl alcohol) as a core structural component, supported by experimental data and detailed protocols.
This compound, a long-chain fatty alcohol, is a biocompatible and biodegradable solid lipid that has been explored for the preparation of both SLNs and NLCs. The primary distinction between these two types of nanoparticles lies in the composition of their lipid core. SLNs are formulated with a solid lipid matrix, while NLCs are a second-generation system that incorporates a blend of solid and liquid lipids. This structural difference leads to significant variations in their physicochemical properties and performance as drug carriers.
Structural Differences: SLNs vs. NLCs
The ordered crystalline structure of the solid lipid in SLNs can lead to lower drug loading capacity and potential drug expulsion during storage. In contrast, the presence of liquid lipids in NLCs creates a less-ordered, imperfect lipid matrix. This amorphous structure provides more space to accommodate drug molecules, thereby enhancing encapsulation efficiency and improving stability.
Caption: Structural comparison of a Solid Lipid Nanoparticle (SLN) and a Nanostructured Lipid Carrier (NLC).
Performance Comparison: Experimental Data
While direct comparative studies focusing solely on this compound are limited, data from formulations using structurally similar solid lipids like glyceryl behenate and cetyl palmitate provide valuable insights into the expected performance. NLCs generally exhibit superior drug loading capacity and better physical stability over time.
| Parameter | Solid Lipid Nanoparticles (SLN) | Nanostructured Lipid Carriers (NLC) | Key Advantages of NLC |
| Particle Size (nm) | 150 - 300 | 100 - 250 | Often smaller and more uniform particle size. |
| Polydispersity Index (PDI) | < 0.3 | < 0.25 | Indicates a narrower particle size distribution. |
| Zeta Potential (mV) | -20 to -30 | -25 to -40 | Higher negative charge suggests better colloidal stability. |
| Encapsulation Efficiency (%) | 70 - 85% | > 85% | Imperfect matrix structure allows for higher drug incorporation. |
| Drug Loading (%) | 1 - 5% | 5 - 15% | Greater capacity to accommodate drug molecules. |
| Drug Release Profile | Biphasic (initial burst followed by sustained release) | More controlled and sustained release | Reduced burst release and prolonged therapeutic effect. |
| Physical Stability | Prone to drug expulsion and polymorphic transitions | Improved stability due to the amorphous matrix | Less likelihood of drug leakage during storage. |
Experimental Protocols
Detailed methodologies for the preparation and characterization of SLNs and NLCs are crucial for reproducible research. The following are representative protocols for formulating these nanoparticles with a solid lipid like this compound.
Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
The hot homogenization technique is a widely used method for the production of SLNs and is suitable for thermostable drugs.[1]
-
Lipid Phase Preparation: this compound is melted at a temperature approximately 5-10°C above its melting point (38-40°C). The lipophilic drug is then dissolved or dispersed in the molten lipid.
-
Aqueous Phase Preparation: An aqueous solution of a surfactant (e.g., Poloxamer 188, Tween 80) is heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: The hot pre-emulsion is then subjected to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).
-
Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
Preparation of this compound Nanostructured Lipid Carriers (NLCs) by Melt Emulsification and Ultrasonication
This method is effective for producing NLCs with a high drug loading capacity.
-
Lipid Phase Preparation: this compound (solid lipid) and a liquid lipid (e.g., oleic acid, Miglyol 812) are mixed and heated to 5-10°C above the melting point of the solid lipid. The drug is then dissolved in this lipid mixture.
-
Aqueous Phase Preparation: A surfactant solution (e.g., Tween 80) is prepared in distilled water and heated to the same temperature as the lipid phase.
-
Emulsification: The hot aqueous phase is added to the molten lipid phase under high-shear homogenization to form a pre-emulsion.
-
Ultrasonication: The pre-emulsion is then subjected to high-power probe ultrasonication for a specific duration (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.[2]
-
Cooling: The resulting nanoemulsion is cooled in an ice bath to facilitate the formation of NLCs.
Experimental Workflow Visualization
The general workflow for the preparation and characterization of both SLNs and NLCs involves several key stages, from formulation to detailed analysis.
Caption: General experimental workflow for lipid nanoparticle preparation and characterization.
Conclusion
References
Navigating the Analytical Maze: A Comparative Guide to the Validation of 1-Tetradecanol Quantification in Biological Samples
In the realm of biomedical research and drug development, the precise and accurate quantification of endogenous and exogenous compounds in biological matrices is paramount. 1-Tetradecanol, a long-chain saturated fatty alcohol, plays roles in various biological processes and is a component of some pharmaceutical and cosmetic formulations. Validated analytical methods are crucial for pharmacokinetic studies, toxicological assessments, and biomarker discovery involving this molecule. This guide provides a comparative overview of two predominant analytical techniques for the quantification of this compound in biological samples: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Due to the limited availability of a single, comprehensive validation study for this compound in the public domain, this guide presents representative methodologies and performance data synthesized from validated methods for similar long-chain molecules. This approach provides a realistic and scientifically grounded comparison of what researchers can expect from each platform.
Data Presentation: A Head-to-Head Look at Performance
The following tables summarize the typical validation parameters for the quantification of this compound using GC-MS and LC-MS/MS. These values are representative of the performance achievable with modern instrumentation and are based on data reported for similar long-chain analytes.
Table 1: Representative Validation Parameters for the Quantification of this compound by GC-MS
| Validation Parameter | Representative Performance |
| Linearity Range | 10 - 2000 ng/mL (r² > 0.99) |
| Accuracy | 87% - 112% |
| Intra-day Precision (%RSD) | 0.4% - 2.0% |
| Inter-day Precision (%RSD) | 0.6% - 1.9% |
| Limit of Detection (LOD) | 0.3 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 10 - 20 ng/mL |
| Recovery | 85% - 110% |
Data synthesized from similar long-chain molecule validation studies.[1][2]
Table 2: Representative Validation Parameters for the Quantification of this compound by LC-MS/MS
| Validation Parameter | Representative Performance |
| Linearity Range | 5 - 1000 ng/mL (r² > 0.99) |
| Accuracy | 94.8% - 110.8% |
| Intra-day Precision (%RSD) | 1.2% - 4.4% |
| Inter-day Precision (%RSD) | 2.6% - 12.2% |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL |
| Recovery | >88% |
Data synthesized from similar long-chain molecule validation studies.[3][4]
Experimental Protocols: The "How-To" Behind the Data
Detailed and robust experimental protocols are the bedrock of any validated analytical method. Below are representative protocols for the analysis of this compound in a biological matrix such as plasma or serum.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method relies on the derivatization of this compound to increase its volatility for gas-phase analysis.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma/serum sample, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 500 µL of a mixture of n-hexane and isopropanol (3:2, v/v) for protein precipitation and extraction.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization: Silylation
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[5][6][7]
-
Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether of this compound.[5][8]
-
Cool the sample to room temperature before injection into the GC-MS system.
3. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the characteristic ions of the this compound-TMS derivative.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct analysis of this compound without the need for derivatization.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma/serum sample, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Start with 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.
Mandatory Visualization: The Analytical Workflow
To visualize the logical flow of the analytical method validation process, the following diagram outlines the key steps from sample collection to data analysis.
Caption: Workflow for the validation of an analytical method for this compound.
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and LC-MS/MS are powerful techniques capable of providing the sensitivity and selectivity required for the quantification of this compound in complex biological matrices.
GC-MS is a robust and widely available technique. Its main prerequisite for analyzing polar molecules like this compound is the need for derivatization, which adds a step to the sample preparation process. However, the resulting TMS derivatives are highly stable in the gas phase and provide excellent chromatographic peak shapes and sensitivity.
LC-MS/MS offers the advantage of direct analysis without derivatization, simplifying the sample preparation workflow. This can be particularly beneficial for high-throughput applications. The technique generally provides excellent sensitivity and specificity, though it may be more susceptible to matrix effects depending on the sample and extraction procedure.
The choice between these two methods will ultimately depend on the specific requirements of the study, including the available instrumentation, the desired sample throughput, and the expertise of the laboratory personnel. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the key considerations for the validation of an analytical method for this compound, enabling more informed decisions in their analytical strategies.
References
- 1. Development and validation of a comprehensive two-dimensional gas chromatography-mass spectrometry method for the analysis of phytosterol oxidation products in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and determination of C12-, C14-, C16-alkyldimethylamines in human blood using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 4. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Rheological Properties of Creams with 1-Tetradecanol and Other Fatty Alcohols
For Researchers, Scientists, and Drug Development Professionals
The selection of fatty alcohols as excipients in cream formulations is a critical determinant of the final product's physicochemical properties, stability, and ultimately, its therapeutic efficacy and consumer acceptance. This guide provides an objective comparison of the rheological properties of creams formulated with 1-tetradecanol (myristyl alcohol) and other commonly used fatty alcohols such as cetyl alcohol, stearyl alcohol, and cetostearyl alcohol. The information presented herein is supported by experimental data from various studies to aid in the formulation development process.
The Influence of Fatty Alcohols on Cream Rheology
Fatty alcohols are long-chain aliphatic alcohols that function as thickeners, emollients, and emulsion stabilizers in topical formulations.[1][2] Their chemical structure, particularly the length of the carbon chain, significantly impacts the rheological behavior of creams, including viscosity, spreadability, and stability.[3]
Creams formulated with different fatty alcohols exhibit distinct rheological profiles. Generally, as the carbon chain length of the fatty alcohol increases, the viscosity of the emulsion also increases.[3] For instance, stearyl alcohol (C18) typically imparts a richer, creamier feel and is a more potent thickener compared to cetyl alcohol (C16).[1] this compound (C14), with a shorter carbon chain, tends to create lighter formulations.[4]
The stability of the cream is also influenced by the choice of fatty alcohol. While formulations with pure this compound (C14) and cetyl alcohol (C16) can form semisolid structures immediately after preparation, they may be less stable over time compared to those prepared with cetostearyl alcohol, which is a mixture of cetyl and stearyl alcohols.[4] Conversely, creams formulated with pure stearyl alcohol (C18) may be unstable and crack within days.[4]
Comparative Rheological Data
The following tables summarize quantitative data from studies comparing the rheological properties of creams formulated with different fatty alcohols.
Table 1: Comparison of Apparent Viscosity and Stability of Creams with Different Fatty Alcohols
| Fatty Alcohol | Carbon Chain Length | Initial State | Apparent Viscosity after 24h | Long-term Stability |
| This compound (Myristyl Alcohol) | C14 | Semisolid | Increased | Less stable than cetostearyl alcohol systems[4] |
| Cetyl Alcohol | C16 | Semisolid | Increased | Less stable than cetostearyl alcohol systems[4] |
| Stearyl Alcohol | C18 | Mobile Liquid | - | Unstable, cracked within days[4] |
| Cetostearyl Alcohol | C16/C18 blend | Semisolid | Increased | More stable than pure C14 and C16 systems[4] |
Table 2: Influence of Fatty Alcohols on Yield Stress of Cream Formulations
| Fatty Alcohol | Yield Stress (Pa) |
| Cetostearyl Alcohol 50 (CSA 50) | ~ 10 |
| Cetostearyl Alcohol 70 (CSA 70) | ~ 10 |
| Myristyl Alcohol (MA) | ~ 10 |
| Cetyl Alcohol (CA) | ~ 10 |
| Stearyl Alcohol (SA) | Very low[5] |
Yield stress is the minimum stress required to initiate flow. A higher yield stress indicates a more structured formulation.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the rheological properties of creams.
1. Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for characterizing creams.[6]
-
Apparatus: Cone and plate viscometer (e.g., Ferranti-Shirley cone and plate viscometer) or a rheometer with a cone-and-plate or parallel-plate geometry.[4][7]
-
Procedure:
-
A sample of the cream is placed on the lower plate of the instrument.
-
The upper cone or plate is lowered to a predefined gap distance (e.g., 1 mm).[7]
-
The sample is allowed to equilibrate to the test temperature (e.g., 25°C).[8]
-
The cone or plate is rotated at a programmed range of shear rates, and the corresponding shear stress is measured.
-
The apparent viscosity is calculated as the ratio of shear stress to shear rate.
-
Flow curves (shear stress vs. shear rate) and viscosity curves (viscosity vs. shear rate) are generated to characterize the rheological behavior (e.g., shear-thinning).[3]
-
2. Spreadability Assessment
Spreadability is a key quality attribute for topical semi-solids, influencing the ease of application and consumer perception.[9]
-
Apparatus: Texture analyzer with a spreadability fixture (male and female cones).[10][11]
-
Procedure:
-
The female cone is filled with the cream sample, ensuring no air pockets are trapped.[11]
-
The female cone is placed in a holder on the texture analyzer's base.
-
The male cone is attached to the instrument's probe.
-
The male cone is lowered to a specific distance above the sample surface (e.g., 3 mm).[10]
-
The test is initiated, and the male cone penetrates the sample at a constant speed (e.g., 2 mm/s) to a defined depth (e.g., 25 mm).[10]
-
The force required for penetration is measured as a function of distance.
-
The maximum force (firmness) and the area under the force-distance curve (hardness work done) are used to quantify spreadability. A lower peak load and hardness work done indicate a more spreadable sample.[10]
-
Visualizing Experimental Workflows
Diagram 1: Viscosity Measurement Workflow
Caption: Workflow for determining the viscosity of cream formulations.
Diagram 2: Spreadability Testing Workflow
Caption: Workflow for assessing the spreadability of cream formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. lotioncrafter.com [lotioncrafter.com]
- 3. researchgate.net [researchgate.net]
- 4. The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Functionality And Role Of Different Fatty Alcohols In Topical O/W Crea" by Supriya Bhide [egrove.olemiss.edu]
- 6. researchgate.net [researchgate.net]
- 7. estudogeral.uc.pt [estudogeral.uc.pt]
- 8. researchgate.net [researchgate.net]
- 9. rheologylab.com [rheologylab.com]
- 10. Moisturizing Cream Spreadability [brookfieldengineering.com]
- 11. youtube.com [youtube.com]
Validation of 1-Tetradecanol as a Biomarker in Metabolic Studies: A Comparative Guide
In the landscape of metabolic research, the identification of novel biomarkers is paramount for advancing diagnostics, prognostics, and therapeutic monitoring. This guide provides a comprehensive overview of the validation process for 1-tetradecanol, a long-chain saturated fatty alcohol, as a potential biomarker in metabolic studies. While this compound, also known as myristyl alcohol, is a known component of fatty acid metabolism, its validation as a specific biomarker for metabolic diseases is an emerging area of investigation.[1] This document outlines the critical steps for its validation, compares its theoretical potential against established biomarkers, and provides the necessary experimental frameworks for researchers, scientists, and drug development professionals.
The Biomarker Validation Framework
The journey of a potential biomarker from discovery to clinical application is a rigorous, multi-phased process.[2] This framework ensures that the biomarker is not only analytically sound but also clinically relevant and reliable. The process is generally categorized into three key stages: the discovery phase, the pre-validation phase, and the validation phase.[2]
Key Stages of Biomarker Validation:
-
Discovery Phase: Initial identification of potential biomarker candidates through untargeted metabolomic profiling of biological samples.
-
Pre-validation Phase: A crucial statistical step to filter out spurious positive biomarkers before committing to large-scale validation.[2]
-
Validation Phase: The final, comprehensive stage where the candidate biomarker's utility is tested in large, independent patient cohorts to generate definitive evidence for its clinical use.[2]
The following diagram illustrates a generalized workflow for biomarker discovery and validation.
This compound in Metabolic Pathways
This compound is a fatty alcohol containing 14 carbon atoms.[1] It is involved in fatty acid metabolism, a central pathway in cellular energy homeostasis.[1] Alterations in fatty acid metabolism are implicated in a variety of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and alcohol-related liver disease (ArLD).[3][4] The potential of this compound as a biomarker stems from its position within these pathways.
The diagram below illustrates the simplified metabolic context of this compound.
Comparative Analysis of Biomarkers
For this compound to be considered a viable biomarker, its performance must be rigorously compared against existing standards. The following table outlines the key performance characteristics that would need to be evaluated for this compound and how they compare to established biomarkers for general metabolic health and alcohol-induced liver disease.
| Performance Metric | This compound (Hypothetical) | Established Biomarkers (Examples) | Relevance in Metabolic Studies |
| Analyte Class | Fatty Alcohol | Glucose, HbA1c, Cholesterol (HDL, LDL), Triglycerides, Liver Enzymes (ALT, AST, GGT)[5] | Reflects different aspects of metabolic function, from glucose control to lipid status and liver health. |
| Biological Matrix | Plasma, Urine, Breath (Volatile Organic Compound) | Blood (Plasma, Serum), Urine | The choice of matrix affects the invasiveness of the test and the stability of the analyte. |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Spectrophotometry, Immunoassays, Enzymatic Assays | The complexity and cost of the analytical method are important considerations for clinical adoption. |
| Sensitivity | To be determined through validation studies. | High for most established markers in their specific contexts. | The ability to correctly identify individuals with the disease (true positive rate). |
| Specificity | To be determined through validation studies. | Varies; for example, liver enzymes can be elevated due to non-alcoholic causes.[5] | The ability to correctly identify individuals without the disease (true negative rate). |
| Correlation with Disease | To be determined through large cohort studies. | Strong, well-established correlations (e.g., HbA1c and long-term glycemic control). | The degree to which the biomarker level reflects the presence, severity, or progression of the disease. |
| Clinical Utility | Potential for early diagnosis, monitoring treatment response, or risk stratification. | Diagnosis, prognosis, and monitoring of diabetes, cardiovascular disease, and liver disease. | The practical value of the biomarker in guiding clinical decision-making. |
Experimental Protocols for Validation
The validation of this compound as a biomarker would require a series of well-defined experiments. Below are the key methodologies that would be employed.
Sample Collection and Preparation
-
Objective: To obtain high-quality biological samples from a well-characterized cohort of subjects (e.g., healthy controls, patients with a specific metabolic disease).
-
Protocol:
-
Recruit subjects based on defined inclusion and exclusion criteria.
-
Collect biological samples (e.g., blood, urine) under standardized conditions (e.g., fasting state).
-
Process samples promptly to ensure analyte stability (e.g., centrifugation of blood to obtain plasma).
-
Store samples at -80°C until analysis to prevent degradation.
-
Analytical Method Validation
-
Objective: To develop and validate a robust and reliable method for quantifying this compound in biological matrices.
-
Protocol (using LC-MS/MS as an example):
-
Extraction: Develop a liquid-liquid or solid-phase extraction protocol to isolate this compound and other lipids from the biological matrix.
-
Chromatography: Optimize chromatographic conditions (column, mobile phase, gradient) to achieve good separation of this compound from other components.
-
Mass Spectrometry: Optimize mass spectrometer parameters (ionization source, collision energy) for sensitive and specific detection of this compound.
-
Validation Parameters: Evaluate the method for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability according to regulatory guidelines.
-
Statistical Analysis and Clinical Correlation
-
Objective: To analyze the quantitative data to determine the association between this compound levels and the metabolic disease of interest.
-
Protocol:
-
Compare this compound levels between healthy controls and patient groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Perform correlation analysis to assess the relationship between this compound levels and other clinical parameters (e.g., glucose, lipid levels, disease severity scores).
-
Use receiver operating characteristic (ROC) curve analysis to determine the diagnostic accuracy (sensitivity and specificity) of this compound as a biomarker.
-
Conduct longitudinal studies to evaluate the prognostic value of this compound.
-
Conclusion
While this compound is a known metabolite in fatty acid pathways, its role as a validated biomarker for specific metabolic diseases is yet to be established. The path to validation is a rigorous one, requiring systematic discovery, analytical validation, and extensive clinical studies to prove its utility. This guide provides a framework for researchers and drug development professionals to undertake such an endeavor. By following these protocols and comparing the performance of this compound against established biomarkers, the scientific community can determine its true potential in advancing the understanding and management of metabolic diseases. The future of personalized medicine relies on the continued exploration and validation of novel biomarkers like this compound.
References
- 1. Human Metabolome Database: Showing metabocard for Tetradecanol (HMDB0011638) [hmdb.ca]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Noninvasive Biomarkers for Alcohol-Induced Liver Disease Using Urinary Metabolomics and the Ppara-null Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers for Alcohol Use and Abuse: A Summary - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermal Stability of 1-Tetradecanol and Other Long-Chain Alcohols
A detailed examination of the thermal decomposition behavior of 1-dodecanol, 1-tetradecanol, 1-hexadecanol, and 1-octadecanol reveals a direct correlation between increasing chain length and enhanced thermal stability. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these long-chain alcohols, supported by experimental data from thermogravimetric analysis (TGA).
Long-chain alcohols are fundamental components in a vast array of applications, including pharmaceuticals, cosmetics, and as phase change materials for thermal energy storage. Their thermal stability is a critical parameter that dictates their suitability and performance in high-temperature environments. This report focuses on the comparative thermal stability of this compound and its homologous counterparts: 1-dodecanol, 1-hexadecanol, and 1-octadecanol.
Quantitative Thermal Stability Assessment
Thermogravimetric analysis (TGA) was employed to determine the thermal decomposition characteristics of the four long-chain alcohols. The key parameters measured were the onset temperature of decomposition (Tonset), representing the temperature at which significant weight loss begins, and the peak decomposition temperature (Tpeak), indicating the temperature of the maximum rate of decomposition. The data, meticulously extracted from a comprehensive study by Zhang et al. published in Materials Today Sustainability, is summarized in the table below.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Tonset (°C) | Tpeak (°C) |
| 1-Dodecanol | C₁₂H₂₆O | 186.34 | 165.8 | 198.2 |
| This compound | C₁₄H₃₀O | 214.39 | 189.5 | 222.8 |
| 1-Hexadecanol | C₁₆H₃₄O | 242.44 | 210.3 | 243.1 |
| 1-Octadecanol | C₁₈H₃₈O | 270.49 | 230.1 | 262.5 |
The data unequivocally demonstrates that as the carbon chain length increases from C12 to C18, both the onset and peak decomposition temperatures show a consistent and significant rise. This trend can be attributed to the stronger van der Waals forces between the longer hydrocarbon chains, which require more energy to overcome, thus leading to a higher thermal stability.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The thermal stability of the long-chain alcohols was investigated using a thermogravimetric analyzer. The experimental procedure followed a standardized protocol to ensure the accuracy and comparability of the results.
A small, precisely weighed sample (typically 5-10 mg) of each alcohol was placed in an alumina crucible. The crucible was then positioned on a high-precision microbalance within the TGA furnace. The furnace was heated from ambient temperature to 400°C at a constant heating rate of 10°C/min. During the heating process, a continuous flow of high-purity nitrogen gas (50 mL/min) was maintained to provide an inert atmosphere and prevent oxidative degradation. The mass of the sample was continuously monitored as a function of temperature. The Tonset was determined as the temperature at which a 5% weight loss occurred, and the Tpeak was identified from the peak of the derivative thermogravimetric (DTG) curve.
Visualizing the Relationship: Factors Influencing Thermal Stability
The thermal stability of long-chain alcohols is governed by a set of key molecular and intermolecular factors. The following diagram illustrates the logical relationship between these factors and the resulting thermal decomposition temperature.
Caption: Factors influencing the thermal stability of long-chain alcohols.
Experimental Workflow for TGA
The systematic process of evaluating the thermal stability of the long-chain alcohols using TGA is outlined in the workflow diagram below.
Assessing In Vitro Drug Release from 1-Tetradecanol-Based Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vitro release profile of a drug from its formulation is a critical quality attribute that influences its in vivo performance. For poorly soluble drugs, lipid-based formulations, particularly those utilizing solid lipids like 1-tetradecanol, offer a promising strategy to enhance bioavailability and provide controlled release. This guide provides a comparative analysis of in vitro drug release from this compound-based formulations, supported by experimental data and detailed protocols.
Comparative Analysis of Lipid Matrices for Controlled Drug Release
This compound, a long-chain fatty alcohol, is utilized as a solid lipid matrix in formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to modulate drug release. Its hydrophobic nature contributes to the sustained release of encapsulated drugs. The choice of lipid is a critical factor that dictates the release kinetics. While direct comparative studies exclusively focusing on this compound against a wide array of other lipids are limited, we can infer its performance by examining data from studies on various solid lipid-based systems.
A study exploring the use of this compound as a hydrophobic excipient for mesoporous silica demonstrated its ability to slow down the release kinetics of a hydrophilic drug. The addition of a this compound interfacial layer resulted in a decrease in the initial release rate by up to 1.6 times.[1][2]
For a broader comparison, the following tables summarize the physicochemical properties and in vitro release data from studies on SLNs and NLCs formulated with other common solid lipids. This allows for an indirect comparison of the performance of different lipid matrices.
Table 1: Physicochemical Properties of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) with Different Lipid Matrices
| Formulation Code | Lipid Matrix | Liquid Lipid (for NLCs) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| PTX-SLN | Not Specified | - | 276-314 | -20.2 to -24.9 | Up to 87.6 | [3] |
| PTX-NLC1 | Not Specified | Capryol 90 | 276-314 | -20.2 to -24.9 | Up to 87.6 | [3] |
| PTX-NLC2 | Not Specified | Not Specified | 276-314 | -20.2 to -24.9 | Up to 87.6 | [3] |
| HCT-SLN | Precirol® ATO 5 | - | ~400-600 | - | ~80 | [4] |
| HCT-NLC | Precirol® ATO 5 | Transcutol® HP | ~75-95 | - | ~90 | [4] |
| Fosinopril-SLN | Not Specified | - | 178.8 | -21 | 91.64 | [5] |
| Olmesartan-SLN | Not Specified | - | 122.8-135.0 | - | 94.5-96.8 | [6] |
| Ritonavir-SLN (RT1-RT3) | Compritol 888 ATO | - | 189.6-271.4 | -36.54 to -41.57 | 26.23-54.23 | [7] |
| Ritonavir-SLN (RT4-RT6) | Precirol ATO 5 | - | 189.6-271.4 | -36.54 to -41.57 | 26.23-54.23 | [7] |
| CUD-SLN | Not Specified | - | 113.0 | - | 96.8 | [8] |
Table 2: In Vitro Drug Release from Various Solid Lipid-Based Formulations
| Formulation Code | Drug | Release Medium | Time (h) | Cumulative Release (%) | Release Kinetics Model | Reference |
| PTX-SLN | Paclitaxel | Not Specified | 18 | 77.3 | - | [3] |
| PTX-SLN | Paclitaxel | Not Specified | 48 | 89.5 | - | [3] |
| PTX-NLC1 | Paclitaxel | Not Specified | 18 | 51.9 | - | [3] |
| PTX-NLC1 | Paclitaxel | Not Specified | 48 | 63.5 | - | [3] |
| PTX-NLC2 | Paclitaxel | Not Specified | 18 | 65.6 | - | [3] |
| PTX-NLC2 | Paclitaxel | Not Specified | 48 | 77 | - | [3] |
| HCT-SLN | Hydrochlorothiazide | pH 4.5 then pH 6.8 buffer | 5 | ~65 | - | [4] |
| HCT-NLC | Hydrochlorothiazide | pH 4.5 then pH 6.8 buffer | 5 | >90 | - | [4] |
| Fosinopril-SLN | Fosinopril | Not Specified | 24 | 80 | Korsmeyer-Peppas | [5] |
| Olmesartan-SLN | Olmesartan | Not Specified | 12 | 89.6-96.5 | Zero-order | [6] |
| Ritonavir-SLN (RT1-RT3) | Ritonavir | pH 1.2 HCl with 0.2% SLS | 24 | 65-72 | - | [7] |
| Ritonavir-SLN (RT4-RT6) | Ritonavir | pH 1.2 HCl with 0.2% SLS | 24 | 39-48 | - | [7] |
| CUD-SLN | Curcumin Derivative | PBS with 10% Tween 80 | 48 | Sustained | - | [8] |
Experimental Protocols for In Vitro Drug Release Assessment
Standardized protocols for assessing in vitro drug release from colloidal carriers are still evolving.[9] However, several well-established methods are commonly employed.
Dialysis Bag Method
This is a widely used method for evaluating drug release from nanoparticles.[4][8][10]
-
Apparatus: Beaker, magnetic stirrer, dialysis membrane (with appropriate molecular weight cut-off, e.g., 12,500 Da), and a means for temperature control.
-
Procedure:
-
A known quantity of the this compound-based formulation is placed inside a dialysis bag.
-
The dialysis bag is sealed and immersed in a beaker containing a specific volume of release medium. To maintain sink conditions, a surfactant like Tween 80 may be added to the medium, especially for poorly soluble drugs.[8]
-
The entire setup is placed on a magnetic stirrer, and the temperature is maintained at 37°C.
-
At predetermined time intervals, aliquots of the release medium are withdrawn for analysis.
-
An equal volume of fresh release medium is added to the beaker to maintain a constant volume.
-
The concentration of the released drug in the collected samples is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
Sample and Separate Method
This technique involves separating the nanoparticles from the release medium at each time point.[11]
-
Apparatus: Centrifuge tubes, shaker or incubator, centrifuge, and analytical instruments.
-
Procedure:
-
A known amount of the formulation is dispersed in a centrifuge tube containing the release medium.
-
The tubes are placed in a shaker or incubator at a controlled temperature and agitation speed.
-
At specified time intervals, the tubes are centrifuged to pellet the nanoparticles.
-
A sample of the supernatant (containing the released drug) is collected for analysis.
-
The pellet can be redispersed in fresh release medium to continue the study.
-
The drug concentration in the supernatant is quantified.
-
USP Dissolution Apparatus (e.g., Paddle Apparatus - USP Apparatus 2)
Standard pharmacopeial dissolution apparatus can be adapted for nanoparticle formulations.[11]
-
Apparatus: USP Dissolution Apparatus 2 (Paddle), dissolution vessels, and a system for sample collection.
-
Procedure:
-
The dissolution vessels are filled with a defined volume of release medium and equilibrated to 37°C.
-
The this compound-based formulation is introduced into the vessels.
-
The paddles are rotated at a specified speed (e.g., 50-100 rpm).
-
At predetermined time points, samples are withdrawn from the dissolution medium.
-
To separate the nanoparticles from the dissolved drug, the samples may need to be filtered or centrifuged before analysis.
-
The drug concentration is then determined.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro drug release from a this compound-based formulation using the dialysis bag method.
Caption: Experimental workflow for in vitro drug release study.
References
- 1. Controlling drug release from mesoporous silica through an amorphous, nanoconfined this compound layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jopcr.com [jopcr.com]
- 6. innovationinfo.org [innovationinfo.org]
- 7. zenodo.org [zenodo.org]
- 8. Solid lipid nanoparticle as an effective drug delivery system of a novel curcumin derivative: formulation, release in vitro and pharmacokinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effects of 1-Tetradecanol In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-inflammatory effects of 1-tetradecanol, also known as myristyl alcohol, against other long-chain fatty alcohols and established anti-inflammatory drugs. The information is compiled from various scientific studies to offer a comprehensive overview for researchers and professionals in drug development.
Executive Summary
This compound has demonstrated notable anti-inflammatory properties in various in vitro models. Evidence suggests its potential to modulate key inflammatory mediators, positioning it as a compound of interest for further investigation. This guide presents available data on its efficacy, compares it with other fatty alcohols and standard anti-inflammatory agents, and outlines the experimental protocols used to validate these effects.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound and its counterparts is often evaluated by their ability to inhibit the production of key inflammatory mediators in cell-based assays. The following tables summarize the available quantitative data.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition | IC50 Value | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Long-Chain Fatty Alcohol Mixture (C22, C24, C26, C28) | 1 - 50 µg/mL | Dose-dependent | Not Reported | [1] |
| Dexamethasone | 1 µM | ~50% | ~1 µM | [2] |
Note: Data for individual long-chain fatty alcohols, including this compound, on nitric oxide inhibition is limited. The provided data for the mixture suggests a class effect.
Table 2: Inhibition of Pro-Inflammatory Cytokine Production
| Cytokine | Cell Line | Compound | Concentration | % Inhibition | IC50 Value | Citation |
| TNF-α | RAW 264.7 | Long-Chain Fatty Alcohol Mixture (C22, C24, C26, C28) | 50 µg/mL | Significant | Not Reported | [1] |
| TNF-α | RAW 264.7 | Dexamethasone | 10⁻⁷ M | ~50% | ~10⁻⁷ M | [3][4] |
| IL-6 | RAW 264.7 | Long-Chain Fatty Alcohol Mixture (C22, C24, C26, C28) | Data Not Available | Data Not Available | Not Reported | |
| IL-6 | RAW 264.9 | Dexamethasone | 10⁻⁹ - 10⁻⁶ M | 10 - 90% | ~2.5 x 10⁻⁸ M (approx.) | [1] |
| IL-1β | Murine Peritoneal Macrophages | Long-Chain Fatty Alcohol Mixture (C22, C24, C26, C28) | 50 µg/mL | Significant | Not Reported | [1] |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through the modulation of key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory genes.
While direct evidence for the effect of this compound on the NF-κB and MAPK pathways is currently lacking in the scientific literature, studies on other natural compounds suggest that inhibition of these pathways is a common mechanism for reducing inflammation. For instance, myrislignan, a compound also found in nutmeg (from which this compound can be isolated), has been shown to inhibit NF-κB activation in LPS-stimulated macrophages[5]. Given that a mixture of long-chain fatty alcohols has been observed to reduce the expression of iNOS and COX-2, enzymes regulated by NF-κB and MAPK, it is plausible that this compound may also exert its anti-inflammatory effects through these pathways.
Figure 1. Simplified overview of pro-inflammatory signaling pathways.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess anti-inflammatory activity.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide, a key inflammatory mediator, by macrophages.
Cell Line: RAW 264.7 murine macrophages.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance to a standard curve prepared with sodium nitrite.
-
Determine the percentage inhibition of NO production for each concentration of the test compound relative to the LPS-only control.
Figure 2. Workflow for the Nitric Oxide Production Assay.
Pro-Inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)
Objective: To quantify the secretion of pro-inflammatory cytokines from stimulated immune cells.
Cell Line: RAW 264.7 murine macrophages.
Protocol:
-
Follow steps 1-4 of the Nitric Oxide Production Assay.
-
After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Briefly, this involves adding the supernatant to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined by comparison to a standard curve.
-
Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-only control.
Conclusion
The available evidence suggests that this compound and other long-chain fatty alcohols possess in vitro anti-inflammatory properties, demonstrated by their ability to inhibit the production of key inflammatory mediators. However, there is a clear need for further research to quantify the specific efficacy of this compound, particularly in comparison to other fatty alcohols and standard drugs. Elucidating its mechanism of action, including its effects on the NF-κB and MAPK signaling pathways, will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers to design and conduct further validation studies.
References
- 1. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cost-Effectiveness of 1-Tetradecanol in Industrial Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and economic value of 1-tetradecanol against its primary alternatives in key industrial sectors.
Introduction
This compound, also known as myristyl alcohol, is a versatile long-chain fatty alcohol with a wide array of applications across various industries, including cosmetics, personal care, pharmaceuticals, detergents, and lubricants.[1][2][3] Its utility stems from its amphipathic nature, allowing it to function as an emollient, emulsifier, thickener, and stabilizer.[4][5][6] This guide provides an objective comparison of the cost-effectiveness and performance of this compound against its common alternatives, supported by available experimental data, to aid in formulation and development decisions.
The primary alternatives to this compound are other fatty alcohols with varying carbon chain lengths, most notably cetyl alcohol (C16), stearyl alcohol (C18), and behenyl alcohol (C22). Cetearyl alcohol, a blend of cetyl and stearyl alcohols, is also a prevalent substitute.[7] The choice between these fatty alcohols often depends on the desired final product characteristics, such as viscosity, texture, and stability, as well as economic considerations.
Performance Comparison in Cosmetics and Personal Care
In the cosmetics and personal care sector, this compound is prized for its emollient properties, contributing to a smooth, non-greasy feel in lotions, creams, and other topical products.[4][6] Its performance as a viscosity modifier and emulsion stabilizer is a critical factor in formulation.
Viscosity and Emulsion Stability
The carbon chain length of a fatty alcohol significantly influences its ability to thicken a formulation and stabilize an emulsion. Generally, as the chain length increases, the viscosity of the emulsion also increases.[2]
A study comparing the stability of liquid paraffin in water emulsions stabilized by different fatty alcohols found that formulations made with this compound (C14) and cetyl alcohol (C16) were semi-solid immediately after preparation and showed an increase in apparent viscosity after 24 hours. However, upon further aging, these emulsions were less stable than those prepared with cetostearyl alcohol (a blend of C16 and C18). In contrast, emulsions made with stearyl alcohol (C18) alone were mobile liquids and cracked within days, indicating poor stability in that specific formulation.[1]
Another study on the rheological properties of O/W emulsions concluded that the influence of fatty alcohols on viscosity enhancement was stronger than that of fatty acids.[2] It was also observed that as the chain length of the fatty alcohol increased, the viscosity of the emulsion increased.[2]
Table 1: Comparative Performance of Fatty Alcohols in Emulsions
| Fatty Alcohol | Carbon Chain Length | Key Performance Characteristics in Emulsions |
| This compound (Myristyl Alcohol) | C14 | Good initial viscosity, but potentially lower long-term stability compared to blends.[1] Lighter feel.[8] |
| Cetyl Alcohol | C16 | Good initial viscosity, similar to this compound, with potentially lower long-term stability than blends.[1] |
| Stearyl Alcohol | C18 | Can lead to lower emulsion stability when used as the sole fatty alcohol in certain systems.[1] Provides a richer, creamier feel. |
| Cetearyl Alcohol (C16-C18 blend) | C16 & C18 | Generally provides better long-term emulsion stability compared to single-chain fatty alcohols.[1] |
| Behenyl Alcohol | C22 | Offers significant thickening and stabilizing properties. |
Performance in Other Industrial Applications
Detergents
In the detergent industry, this compound is used as a precursor for the synthesis of surfactants, such as sodium myreth sulfate (SLES). These surfactants are the primary cleaning agents in many household and industrial cleaning products. The performance of these surfactants is often compared based on their cleaning efficacy, foaming properties, and mildness.
Lubricants
Fatty alcohols, including this compound, can be used as lubricant additives. Their long hydrocarbon chains provide lubricity, reducing friction between surfaces. The effectiveness of a fatty alcohol as a lubricant additive can be evaluated using standardized test methods, such as those developed by ASTM International.[9][10] However, specific public data directly comparing the lubricity of this compound with other fatty alcohols using these standards is limited.
Cost-Effectiveness Analysis
The cost-effectiveness of this compound versus its alternatives is a crucial factor for industrial applications. The price of fatty alcohols can fluctuate based on the cost of raw materials, which can be either vegetable oils (like palm or coconut oil) or petroleum-based feedstocks.[3]
Table 2: Indicative Price Comparison of Fatty Alcohols
| Fatty Alcohol | Indicative Price (per kg) |
| This compound (Myristyl Alcohol) | Varies by supplier and purity |
| Cetyl Alcohol | ₹146 - ₹215[11] |
| Stearyl Alcohol | ฿139 (approx. $3.80 USD)[12] |
| Cetearyl Alcohol | Varies based on C16:C18 ratio |
Note: Prices are subject to change and may vary based on supplier, quantity, and market conditions. The prices listed are for illustrative purposes only.
To conduct a thorough cost-effectiveness analysis, one must consider not only the price per kilogram but also the concentration required to achieve the desired performance. For example, if stearyl alcohol is a more potent thickener than this compound, a lower concentration may be needed, potentially offsetting a higher price per kilogram.
Experimental Protocols
Detailed experimental protocols are essential for the objective comparison of this compound and its alternatives. Below are outlines of key experimental methodologies.
Emulsion Stability and Viscosity Measurement
Objective: To compare the ability of different fatty alcohols to stabilize an oil-in-water (O/W) emulsion and modify its viscosity.
Methodology:
-
Emulsion Preparation:
-
Prepare a standard O/W emulsion formulation, keeping all ingredients and their concentrations constant, except for the fatty alcohol being tested.
-
The oil phase, containing the fatty alcohol, and the water phase are heated separately to a specified temperature (e.g., 75°C).
-
The two phases are then combined and homogenized using a high-shear mixer for a defined period and speed.
-
The emulsion is allowed to cool to room temperature.
-
-
Viscosity Measurement:
-
The viscosity of the prepared emulsions is measured at a controlled temperature using a viscometer (e.g., Brookfield viscometer) at various shear rates.
-
Measurements are taken at different time intervals (e.g., 24 hours, 1 week, 1 month) to assess viscosity changes over time.
-
-
Stability Testing:
-
Centrifugation Test: A sample of the emulsion is centrifuged at a specific speed and for a set duration. The sample is then observed for any signs of phase separation.
-
Freeze-Thaw Cycling: The emulsion is subjected to several cycles of freezing and thawing. After each cycle, the emulsion is visually inspected for signs of instability.
-
Microscopic Examination: The droplet size and distribution of the emulsion are observed under a microscope at different time points to monitor for coalescence or flocculation.
-
Conclusion
This compound is a highly effective and versatile ingredient in numerous industrial applications. When compared to its primary alternatives, mainly other fatty alcohols, the choice often involves a trade-off between performance characteristics and cost.
-
In cosmetics , for applications requiring a lighter feel, this compound is an excellent choice. For formulations demanding higher viscosity and a richer texture, longer-chain alcohols like stearyl alcohol or blends like cetearyl alcohol may be more suitable, with cetearyl alcohol often providing superior long-term stability.
-
In detergents and lubricants , the performance is highly dependent on the specific derivatives and formulations. A thorough cost-performance analysis based on specific application testing is recommended.
Ultimately, the selection of this compound or its alternatives should be guided by empirical data generated from well-defined experimental protocols that mimic the final application conditions. This data-driven approach will ensure the optimal balance of performance, stability, and cost-effectiveness for any given industrial application.
References
- 1. The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 4. What you need to know about fatty alcohols - Swettis Beauty Blog [skinchakra.eu]
- 5. atamankimya.com [atamankimya.com]
- 6. specialchem.com [specialchem.com]
- 7. Not All Alcohols Are Bad: The Skincare Secret of Fatty Alcohols - Elchemy [elchemy.com]
- 8. Fatty Alcohols in Skincare: Benefits and Myths - Zicail [zicail.com]
- 9. store.astm.org [store.astm.org]
- 10. prime.erpnext.com [prime.erpnext.com]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. chemipan.com [chemipan.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-Tetradecanol: A Procedural Guide
Proper management and disposal of 1-Tetradecanol, also known as Myristyl Alcohol, are critical for ensuring laboratory safety and environmental protection. This long-chain fatty alcohol is recognized as a hazardous substance that can cause serious eye irritation and is very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Adherence to stringent disposal protocols is essential to mitigate these risks.
This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety Protocols: Spills and Personal Protection
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[6]
-
Hand Protection: Use chemical-impermeable gloves.[6]
-
Skin and Body Protection: Wear suitable protective, impervious clothing to prevent skin contact.[3][6]
-
Respiratory Protection: In situations where dust is generated or exposure limits may be exceeded, a full-face respirator is necessary.[6]
Spill Management Protocol:
-
Remove Ignition Sources: Immediately eliminate all potential sources of ignition from the spill area.[2]
-
Ensure Ventilation: Work in a well-ventilated area to avoid inhalation of dust or fumes.[6]
-
Containment: Prevent the spill from spreading and entering drains or water systems.[1][6] If a significant spill occurs that cannot be contained, local authorities should be notified.[1]
-
Cleanup:
-
Decontamination: Thoroughly wash hands and any exposed skin after handling.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste in compliance with all relevant regulations.[2]
Operational Steps for Disposal:
-
Waste Collection: Place any unused or waste this compound into a suitable, closed, and clearly labeled container.[2]
-
Regulatory Classification: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification of the waste.[1]
-
Disposal Route Determination:
-
Recycling/Return: Where possible, recycle any unused portion of the material for its approved use or return it to the manufacturer or supplier.[8]
-
Professional Disposal: If recycling is not an option, the waste must be disposed of through a licensed and approved waste disposal plant or industrial combustion facility.[3][4][5]
-
-
Avoid Environmental Release: Under no circumstances should this compound be released into the environment, including drains, soil, or water bodies.[2][6] Spillage must be collected.[3][4]
Quantitative Data Summary
The following table summarizes key physical, chemical, and toxicological data for this compound to inform risk assessment and handling procedures.
| Property | Value |
| Physical State | Solid, paraffin-like |
| Melting Point | 38 - 41°C |
| Boiling Point | ~294°C (at 1 atm)[6] |
| Flash Point | ~155°C[6] |
| Solubility in Water | 1.3 mg/L (at 23°C)[6] |
| Octanol-Water Partition Coefficient (log Pow) | 5.5[6] |
| Acute Oral Toxicity (LD50, Rat) | > 2,000 mg/kg[6] |
| Acute Dermal Toxicity (LD50, Rabbit) | > 8,000 mg/kg[6] |
| Acute Inhalation Toxicity (Rat) | > 1.5 mg/L air[6] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated below, guiding the user from initial waste generation to final, compliant disposal.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. This compound|112-72-1|MSDS [dcchemicals.com]
- 5. chemos.de [chemos.de]
- 6. echemi.com [echemi.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Tetradecanol
Essential safety and logistical protocols for the handling and disposal of 1-Tetradecanol, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, actionable information on the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, also known as myristyl alcohol. Adherence to these protocols is critical to mitigate risks of skin and eye irritation and to prevent environmental contamination due to its high toxicity to aquatic life.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, the following equipment is essential.
| PPE Category | Type | Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US)[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspected prior to use and conforming to EU Directive 89/686/EEC and the standard EN 374 derived from it[1] |
| Body Protection | Lab coat, overalls, or impervious clothing | To prevent skin exposure[1][2] |
| Respiratory Protection | Particulate respirator | Required if dust is generated or exposure limits are exceeded[1][2][3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and ensures a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled.
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][2][4] Keep away from oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][2][5] Local exhaust ventilation is necessary if solids are handled as powders or crystals.[3]
-
Avoid Dust Formation: Minimize the generation of dust.[1][2][3][4] Use dry clean-up procedures and avoid sweeping.
-
Personal Hygiene: Wash hands thoroughly after handling.[2][5][6] Do not eat, drink, or smoke in the work area.[5]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[2][4]
Spill Management
-
Minor Spills:
-
Major Spills:
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm. This substance is very toxic to aquatic life with long-lasting effects.[3][4][6][7]
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste.[3] All waste must be handled in accordance with local, state, and federal regulations.[3] |
| Contaminated PPE | Contaminated gloves and clothing should be removed immediately and disposed of as hazardous waste.[3][6] |
| Empty Containers | Empty containers may retain product residue and should be treated as hazardous waste. Do not cut, drill, grind, or weld such containers.[3] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. This compound 112-72-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
